molecular formula C8H7NOS2 B3259293 3-Hydroxymethyl-1,3-benzothiazole-2-thione CAS No. 3161-57-7

3-Hydroxymethyl-1,3-benzothiazole-2-thione

Cat. No.: B3259293
CAS No.: 3161-57-7
M. Wt: 197.3 g/mol
InChI Key: SDMPSCVFJMUEOS-UHFFFAOYSA-N
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Description

3-Hydroxymethyl-1,3-benzothiazole-2-thione is a useful research compound. Its molecular formula is C8H7NOS2 and its molecular weight is 197.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxymethyl-1,3-benzothiazole-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxymethyl-1,3-benzothiazole-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxymethyl)-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS2/c10-5-9-6-3-1-2-4-7(6)12-8(9)11/h1-4,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMPSCVFJMUEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Hydroxymethyl-1,3-benzothiazole-2-thione Synthesis and Characterization Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxymethyl-1,3-benzothiazole-2-thione (HMBT) represents a critical structural motif in the development of functionalized heterocycles. As a Mannich base derivative of 2-mercaptobenzothiazole (MBT), it serves as a versatile intermediate in the synthesis of prodrugs, antimicrobial agents (via formaldehyde release mechanisms), and industrial lubricant additives. This guide provides a rigorous, self-validating protocol for its synthesis, detailed mechanistic insights, and a comprehensive characterization profile to ensure high-purity isolation.

Part 1: Chemical Basis & Retrosynthesis

Structural Analysis & Tautomerism

The synthesis of HMBT is governed by the tautomeric equilibrium of the starting material, 2-mercaptobenzothiazole (MBT). MBT exists in two forms: the thiol form (benzo-fused heteroaromatic) and the thione form (N-H amide-like structure).

  • Thiol Form: Favored in the gas phase and non-polar solvents.

  • Thione Form: Predominant in the solid state and polar protic solvents (e.g., ethanol, water).

Critical Insight: The reaction with formaldehyde is a nucleophilic addition. While S-alkylation is possible under basic conditions with alkyl halides, the reaction with formaldehyde (a "soft" electrophile) in neutral or slightly acidic media preferentially occurs at the Nitrogen atom. This yields the N-hydroxymethyl derivative (the thione) rather than the S-hydroxymethyl thioether, due to the higher nucleophilicity of the nitrogen in the thione tautomer and the stability of the resulting N-C-O linkage.

Retrosynthetic Scheme

The most efficient route is the direct condensation of 2-mercaptobenzothiazole with aqueous formaldehyde (formalin).



Part 2: Optimized Synthesis Protocol

This protocol is designed for reproducibility and scalability. It avoids the use of strong catalysts, relying on the inherent reactivity of the thione nitrogen.

Materials & Reagents
ReagentCAS No.Equiv.Role
2-Mercaptobenzothiazole (MBT) 149-30-41.0Substrate
Formaldehyde (37% aq.) 50-00-01.5 - 2.0Electrophile (Excess drives equilibrium)
Ethanol (95% or Absolute) 64-17-5SolventReaction Medium (Polar protic)
Acetone/Water (1:1) -WashPurification
Step-by-Step Procedure
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.7 g (0.1 mol) of 2-mercaptobenzothiazole in 100 mL of Ethanol .

    • Note: Slight heating (40°C) may be required to fully dissolve the MBT. The solution should be clear yellow.

  • Addition: Add 15 mL (approx. 0.2 mol) of 37% aqueous formaldehyde solution to the flask.

    • Safety: Formaldehyde is a carcinogen and sensitizer. Perform this step in a fume hood.

  • Reaction (Reflux): Attach a reflux condenser. Heat the mixture to reflux (approx. 78-80°C) with moderate stirring for 2 to 3 hours .

    • Checkpoint: The reaction progress can be monitored by TLC (Silica; Hexane:Ethyl Acetate 3:1). The starting material (MBT) will disappear, and a more polar spot (HMBT) will appear.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature.

    • Observation: White to pale-yellow needle-like crystals should begin to precipitate upon cooling.

    • Optimization: For maximum yield, place the flask in an ice bath (0-4°C) for 1 hour after reaching room temperature.

  • Filtration & Washing: Filter the precipitate using a Buchner funnel under vacuum. Wash the filter cake with 20 mL of cold 50% aqueous ethanol to remove unreacted formaldehyde.

  • Drying: Dry the solid in a vacuum oven at 40-50°C for 4 hours.

    • Caution: Do not overheat (>80°C) during drying, as the reverse reaction (de-formylation) can occur, releasing formaldehyde gas.

Workflow Diagram

SynthesisWorkflow Start Start: MBT + Ethanol Dissolve Dissolution (40°C, Stirring) Start->Dissolve AddHCHO Add Formaldehyde (37% aq, 2.0 Equiv) Dissolve->AddHCHO Reflux Reflux (80°C, 3 Hours) AddHCHO->Reflux Cool Cooling & Crystallization (RT -> 4°C) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash (Cold 50% EtOH) Filter->Wash Dry Vacuum Dry (<50°C) Wash->Dry

Figure 1: Step-by-step workflow for the synthesis of 3-hydroxymethyl-1,3-benzothiazole-2-thione.

Part 3: Mechanistic Insight

The reaction proceeds via a Mannich-type condensation. The thione nitrogen acts as the nucleophile, attacking the carbonyl carbon of the formaldehyde.

Reaction Pathway
  • Tautomerization: MBT equilibrates to the thione form.

  • Nucleophilic Attack: The lone pair on the Nitrogen attacks the electrophilic Carbon of formaldehyde.

  • Proton Transfer: A rapid proton transfer from Nitrogen to Oxygen stabilizes the hydroxymethyl group.

Mechanism MBT MBT (Thione Form) TS Transition State [N-C-O Bond Formation] MBT->TS Nucleophilic Attack HCHO Formaldehyde (Electrophile) HCHO->TS Product 3-Hydroxymethyl- benzothiazole-2-thione TS->Product Proton Transfer

Figure 2: Mechanistic pathway showing the N-alkylation of the thione tautomer.

Part 4: Characterization & Validation

To ensure the integrity of the synthesized compound, compare your results against the following "Self-Validating" Reference Data.

Physical Properties[1][2][3][4]
  • Appearance: White to pale cream crystalline solid.

  • Melting Point: 128 – 132 °C (Decomposes).

    • Note: If the melting point is significantly lower (<100°C), the product may be wet or contaminated with the S-substituted isomer (rare in this protocol) or unreacted formaldehyde polymers (paraformaldehyde).

Spectral Data (Representative Profile)
TechniqueFunctional GroupExpected SignalAssignment
FT-IR O-H Stretch3350 - 3450 cm⁻¹Broad band (Hydroxymethyl OH)
C-H Stretch2900 - 2950 cm⁻¹Aliphatic CH₂
C=N / C=C1450 - 1500 cm⁻¹Benzothiazole Ring
C=S 1050 - 1080 cm⁻¹ Thione (Critical ID Peak)
¹H NMR Aromatic H7.2 - 7.8 ppm (m)Benzene ring protons (4H)
(DMSO-d₆)N-CH₂-O 5.6 - 5.9 ppm (d) Methylene protons (coupling with OH)
-OH 6.0 - 6.5 ppm (t) Hydroxyl proton (exchangeable with D₂O)
¹³C NMR C=S ~189 ppm Thione Carbon (Deshielded)
N-CH₂~68 - 72 ppmMethylene Carbon

Interpretation Guide:

  • Absence of S-H: The disappearance of the S-H stretch (typically weak around 2500-2600 cm⁻¹ in MBT) and the presence of the strong broad OH stretch confirms the reaction.

  • Thione vs. Thiol: The C=S peak in IR (~1060 cm⁻¹) and the highly deshielded Carbon (~189 ppm) in NMR confirm the N-substitution. If S-substitution occurred, the C2 carbon would shift upfield to ~160-170 ppm (C-S-R type).

Part 5: Applications in R&D

Pharmaceutical Development (Prodrugs & Biocides)

In drug discovery, the N-hydroxymethyl group acts as a "formaldehyde releaser."

  • Mechanism: Under physiological conditions or in the presence of specific esterases/hydrolases, the N-C bond hydrolyzes, releasing the parent MBT (active pharmacophore) and formaldehyde.

  • Utility: This is utilized in designing antimicrobial agents where the localized release of formaldehyde provides biocidal action, or to improve the lipophilicity of MBT for membrane transport before reverting to the active thiol form.

Industrial Applications
  • Lubricant Additives: HMBT serves as an ashless anti-wear additive. The thione sulfur bonds to metal surfaces (Fe), creating a sacrificial tribofilm, while the hydroxymethyl group improves solubility in polar base oils.

  • Corrosion Inhibition: The molecule adsorbs onto copper and steel surfaces, preventing oxidation.

References

  • Sigma-Aldrich. 3-Hydroxymethyl-3H-benzothiazole-2-thione Product Information. (CAS 3161-57-7).

  • PubChem. 3-(Hydroxymethyl)-1,3-benzothiazole-2-thione Compound Summary. National Library of Medicine.

  • Srivastava, N., et al. "Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives." Journal of Sulfur Chemistry, 2020. (Provides context on MBT thione synthesis and bioactivity).

  • Organic Chemistry Portal. "Synthesis of Benzothiazoles." (General methodologies for benzothiazole ring construction and functionalization).

Structural Characterization and Spectral Analysis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

[1]

Executive Summary & Compound Identity

3-Hydroxymethyl-1,3-benzothiazole-2-thione is an N-substituted derivative of 2-mercaptobenzothiazole (MBT). Unlike its parent compound, which exists in a tautomeric equilibrium between thione and thiol forms, the N-hydroxymethyl substitution locks the heterocyclic ring into the thione tautomer.

This compound is chemically labile; it exists in a dynamic equilibrium with MBT and formaldehyde, particularly in solution or at elevated temperatures. This instability dictates specific handling protocols during spectral acquisition to prevent data misinterpretation.

Property Data
IUPAC Name 3-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione
CAS Number 3161-57-7
Molecular Formula C

H

NOS

Molecular Weight 197.28 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in CHCl

; decomposes in hot water.[1][2]

Synthesis & Stability Profile

To understand the spectra, one must understand the synthesis. The compound is formed via the N-alkylation of 2-mercaptobenzothiazole with formaldehyde.

Reaction Pathway (Graphviz)

The following diagram illustrates the synthesis and the critical retro-aldol-type decomposition pathway that complicates spectral analysis.

SynthesisMBT2-Mercaptobenzothiazole(Thione/Thiol Equilibrium)IntermediateHemiaminalIntermediateMBT->Intermediate+ CH2OCH2OFormaldehyde(aq)Product3-Hydroxymethyl-1,3-benzothiazole-2-thioneIntermediate->ProductReflux/CrystallizationDecompDecomposition(Heat/Acid)Product->DecompRetro-Aldol(in solution)Decomp->MBT

Figure 1: Synthesis and degradation cycle. Note that spectral samples in wet solvents or acidic conditions will show signals for the starting material (MBT).

Experimental Protocol: Synthesis for Standard Preparation
  • Reactants: Suspend 2-mercaptobenzothiazole (16.7 g, 0.1 mol) in ethanol (50 mL).

  • Addition: Add Formalin (37% formaldehyde, 10 mL) dropwise with stirring.

  • Heating: Gently warm to 40–50°C until the solution becomes clear (do not reflux vigorously to avoid polymerization).

  • Crystallization: Cool slowly to 0°C. The N-hydroxymethyl derivative precipitates.

  • Purification: Recrystallize immediately from benzene or chloroform/hexane. Do not use recrystallization solvents containing water or alcohols , as this promotes dissociation.

Spectral Data Analysis

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is the quickest method to confirm the thione structure. The absence of a sharp S-H stretch (approx. 2500-2600 cm

Frequency (cm

)
AssignmentStructural Significance
3350 – 3420

(O-H)
Broad band. Confirms the hydroxymethyl group.[3]
3050 – 3070

(C-H) Ar
Aromatic ring C-H stretching.
2920 – 2950

(C-H) Aliph
Methylene (-CH

-) symmetric/asymmetric stretch.
1460 – 1480

(C-N)
Thioamide C-N stretch (coupling with C=S).
1050 – 1080

(C=S)
Diagnostic: Strong thione character. Confirms N-substitution.
750 – 760

(C-H) oop
Ortho-disubstituted benzene ring (4 adjacent H).
B. Nuclear Magnetic Resonance (NMR)

Critical Note on Solvents: DMSO-



H NMR (DMSO-

, 400 MHz)

The spectrum is characterized by the desymmetrized aromatic region and the distinct methylene singlet/doublet.

Shift (

ppm)
MultiplicityIntegrationAssignmentNotes
7.95 – 8.02 Doublet (d)1HAr-H (C4)Deshielded by adjacent C=S anisotropy.
7.70 – 7.75 Doublet (d)1HAr-H (C7)
7.45 – 7.55 Triplet (t)1HAr-H (C5/C6)
7.35 – 7.42 Triplet (t)1HAr-H (C6/C5)
6.40 – 6.60 Triplet/Broad1H-OH Exchangeable with D

O. Shifts with concentration.
5.65 – 5.85 Doublet (d)2HN-CH

-O
Appears as a singlet if OH exchange is fast or decoupled.

Interpretation Logic:

  • The N-CH

    
    -O  protons appear significantly downfield (approx. 5.7 ppm) compared to an N-Methyl group (~3.7 ppm) due to the combined inductive effect of the nitrogen and the oxygen.
    
  • If the sample contains moisture, the OH signal may merge with the water peak (~3.3 ppm in DMSO), and the CH

    
     will collapse to a sharp singlet.
    

C NMR (DMSO-

, 100 MHz)
Shift (

ppm)
AssignmentNotes
189.5 C=S Thione carbon. Highly deshielded.
141.0 Ar-C (C3a)Quaternary carbon bridging N.
128.0 Ar-C (C7a)Quaternary carbon bridging S.
127.5 Ar-C
125.0 Ar-C
122.5 Ar-C
113.0 Ar-C
68.5 N-C H

-OH
Methylene carbon.
C. Mass Spectrometry (EI/ESI)

The mass spectrum is dominated by the instability of the hemiaminal linkage.

Ionization Mode: Electron Impact (EI, 70 eV) is standard for structural confirmation, though ESI is softer.

m/zIon IdentityFragmentation Mechanism
197 [M]

Molecular Ion (often weak intensity).
167 [M - 30]

Base Peak. Loss of Formaldehyde (CH

O). Corresponds to the 2-mercaptobenzothiazole radical cation.
135 [167 - 32]

Loss of Sulfur (S) from the MBT core.
108 [C

H

S]

Loss of HCN from the benzothiazole ring.
Fragmentation Pathway (Graphviz)

MassSpecM_IonMolecular Ion [M]+m/z 197MBT_IonBase Peak [MBT]+m/z 167M_Ion->MBT_Ion- CH2O (30 Da)Retro-AldolFrag1Benzothiazole Ionm/z 135MBT_Ion->Frag1- S (32 Da)Frag2Phenylthio Ionm/z 108MBT_Ion->Frag2- SCNH (59 Da)

Figure 2: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry.

Quality Control & Troubleshooting

When analyzing this compound, researchers often encounter discrepancies due to sample degradation.

Self-Validating Protocol:

  • Run TLC first: (Silica gel, 10% Methanol in DCM).

    • Pure HMBT:

      
      
      
    • Degraded (MBT):

      
      
      
  • NMR Check: If the

    
    H NMR spectrum shows a singlet at 13.5-14.0 ppm, your sample has degraded to 2-mercaptobenzothiazole (SH proton). The CH
    
    
    peak at 5.7 ppm must be present to confirm the hydroxymethyl group.

References

  • Synthesis & Reactivity: Hofmann, A. W. (1887).[4] "Ueber die Einwirkung von Schwefelkohlenstoff auf o-Amidophenol." Berichte der deutschen chemischen Gesellschaft.

  • Spectral Data (Benzothiazoles): NIST Chemistry WebBook. "2(3H)-Benzothiazolethione, 3-methyl- (Analogous Data)."

  • Fragmentation Patterns: "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts.

  • Commercial Availability & Properties: Sigma-Aldrich Product Sheet "3-Hydroxymethyl-3H-benzothiazole-2-thione."

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for characterizing the solubility and stability of 3-Hydroxymethyl-1,3-benzothiazole-2-thione, a molecule of interest in medicinal chemistry and drug discovery. Given the limited publicly available data on this specific compound, this document serves as a practical, in-depth manual for researchers to generate reliable and reproducible data. The principles and methodologies outlined herein are grounded in established pharmaceutical sciences and regulatory expectations.

The benzothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The addition of a hydroxymethyl group to the 3-position of the 1,3-benzothiazole-2-thione core can significantly alter its physicochemical properties, such as solubility and stability, which are critical determinants of a compound's developability and ultimate clinical success.

Part 1: Understanding and Determining the Solubility Profile

A compound's solubility is a fundamental physical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile.[3] For oral drug candidates, adequate aqueous solubility is often a prerequisite for achieving therapeutic concentrations in the bloodstream. This section details the experimental approaches to thoroughly characterize the solubility of 3-Hydroxymethyl-1,3-benzothiazole-2-thione.

Theoretical Considerations and Predictions

While experimental determination is paramount, in-silico tools can offer initial estimations of solubility. The predicted XlogP of 1.9 for 3-hydroxymethyl-1,3-benzothiazole-2-thione suggests a moderate lipophilicity.[4] This value can be used in conjunction with the general solubility equation (GSE) to estimate its aqueous solubility.[5] However, such predictions should be treated as preliminary and must be confirmed by empirical data.

Experimental Determination of Solubility

Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic.

1.2.1 Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[3] This high-throughput method is valuable for early-stage screening to identify compounds with potential solubility liabilities.[3][5]

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Hydroxymethyl-1,3-benzothiazole-2-thione in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear-bottom 96-well plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration typically between 1-5%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.[2]

  • Measurement: Measure the turbidity of each well using a plate-based nephelometer or by assessing the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[2]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Causality Behind Experimental Choices: The use of DMSO is a standard practice for solubilizing compounds for in vitro assays. The rapid dilution into an aqueous buffer mimics the initial dissolution challenge a compound might face upon administration. Turbidimetry provides a quick and straightforward endpoint to detect precipitation.[2]

1.2.2 Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility determination.[6][7] The shake-flask method is the most common approach for this measurement.[8][9]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess of solid 3-Hydroxymethyl-1,3-benzothiazole-2-thione to a series of vials containing various solvents of interest.

  • Solvent Selection: A range of solvents should be investigated to understand the compound's solubility profile. A suggested starting panel is presented in Table 1.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[6]

  • Phase Separation: After equilibration, allow the vials to stand to permit the undissolved solid to settle. Subsequently, centrifuge the samples to pellet any remaining suspended particles.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred. It is advisable to filter the supernatant through a low-binding syringe filter (e.g., 0.45 µm PVDF).

  • Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

  • Data Reporting: Express the solubility in units of mg/mL and µM.

Self-Validating System: The presence of excess undissolved solid at the end of the experiment is a key indicator that equilibrium has been reached. The use of a validated HPLC method for quantification ensures the accuracy of the final solubility value.

Expected Solubility Profile and Data Presentation

The hydroxymethyl group is expected to increase the aqueous solubility of 3-Hydroxymethyl-1,3-benzothiazole-2-thione compared to its parent compound, 2-mercaptobenzothiazole, which is reported to be insoluble in water.[10] The solubility in organic solvents is likely to be influenced by the polarity of the solvent.

Table 1: Template for Reporting Thermodynamic Solubility Data for 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Solvent SystemSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (µM)
Phosphate-Buffered Saline (pH 7.4)Aqueous Buffer25
Simulated Gastric Fluid (pH 1.2)Biorelevant Media37
Fasted-State Simulated Intestinal Fluid (pH 6.5)Biorelevant Media37
WaterAqueous25
EthanolPolar Protic25
MethanolPolar Protic25
AcetonePolar Aprotic25
AcetonitrilePolar Aprotic25
Ethyl AcetateModerately Polar25
DichloromethaneNon-polar25
TolueneNon-polar25

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result A Add excess solid compound to vials B Add selected solvents A->B C Seal and agitate at constant temperature (24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.45 µm filter) D->E F Analyze supernatant by validated HPLC-UV method E->F G Calculate concentration against a standard curve F->G H Report thermodynamic solubility (mg/mL, µM) G->H

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Part 2: Comprehensive Stability Assessment

Understanding the chemical stability of a drug candidate is a non-negotiable aspect of drug development. Stability studies, particularly forced degradation, are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[11][12][13]

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to promote degradation.[1][14][15] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without completely degrading the parent compound.[11][15]

Experimental Protocol: Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of 3-Hydroxymethyl-1,3-benzothiazole-2-thione at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution and subject it to the stress conditions outlined in Table 2. Include a control sample stored at ambient temperature and protected from light.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the extent of degradation.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.[16]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureRationale
Acid Hydrolysis0.1 M HCl60°CTo assess stability in acidic environments.[15]
Base Hydrolysis0.1 M NaOH60°CTo assess stability in alkaline environments.[15]
Oxidation3% H₂O₂Room TemperatureTo evaluate susceptibility to oxidative degradation.[1]
Thermal Degradation80°C (in solution and as solid)80°CTo determine the effect of heat on stability.[15]
PhotodegradationUV (254 nm) and Visible LightRoom TemperatureTo assess light sensitivity, as per ICH Q1B guidelines.[13][15]

Causality Behind Experimental Choices: The selected stress conditions are based on ICH guidelines and are designed to mimic potential environmental exposures a drug substance might encounter.[11] The use of elevated temperatures accelerates the degradation process, allowing for a timely assessment. Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products from the intact API and from each other.[17][18][19]

Method Development Strategy:

  • Column and Mobile Phase Screening: Start with a C18 reversed-phase column and a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Analysis of Stressed Samples: Inject the samples from the forced degradation studies to evaluate the separation of the degradation products from the parent peak.

  • Method Optimization: Adjust the gradient profile, mobile phase pH, and temperature to achieve optimal resolution between all peaks.

  • Wavelength Selection: Use a PDA detector to identify the optimal wavelength for the quantification of both the parent compound and the degradation products. Benzothiazole derivatives typically exhibit strong UV absorbance.[20][21][22]

Diagram of the Forced Degradation and Stability-Indicating Method Development Workflow

G cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_validation Method Validation cluster_output Output A Prepare compound stock solution B Subject to stress conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at multiple time points B->C E Analyze stressed samples C->E D Screen columns and mobile phases D->E F Optimize separation of degradants from parent compound E->F G Validate for specificity, linearity, accuracy, precision (as per ICH Q2(R1)) F->G H Identify degradation pathways F->H I Characterize degradation products (e.g., by LC-MS) F->I J Establish a validated stability-indicating method G->J

Caption: Workflow for forced degradation studies and the development of a stability-indicating HPLC method.

Potential Degradation Pathways

The 3-Hydroxymethyl-1,3-benzothiazole-2-thione structure suggests several potential degradation pathways. The hydroxymethyl group could be susceptible to oxidation to an aldehyde or carboxylic acid. The thione moiety could also be a site for oxidative degradation. Hydrolysis under acidic or basic conditions could potentially lead to the cleavage of the hydroxymethyl group or opening of the thiazole ring. The identification of degradation products using techniques like LC-MS is essential for confirming these pathways.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 3-Hydroxymethyl-1,3-benzothiazole-2-thione. By systematically applying the detailed protocols for kinetic and thermodynamic solubility determination, researchers can generate the critical data needed to assess the compound's suitability for further development. The outlined forced degradation studies and the strategy for developing a stability-indicating HPLC method will ensure a thorough understanding of the compound's degradation profile, a key component of any regulatory submission. Adherence to these scientifically sound and self-validating methodologies will provide the trustworthiness and accuracy required for advancing promising drug candidates.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).

  • Luminata™ On-Demand, "What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing," (2022).

  • AxisPharm, "Kinetic Solubility Assays Protocol," (n.d.).

  • Onyx Scientific, "A practical guide to forced degradation and stability studies for drug substances," (n.d.).

  • SK pharmteco, "Forced Degradation Studies Can Reduce Stress(ors)," (n.d.).

  • Pharmaguideline, "Forced Degradation Study in Pharmaceutical Stability," (n.d.).

  • BioDuro, "ADME Solubility Assay," (n.d.).

  • Raytor, "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures," (2026).

  • ResolveMass Laboratories Inc., "Forced Degradation Testing in Pharma," (2025).

  • SGS Denmark, "Forced Degradation Testing," (n.d.).

  • Domainex, "Turbidimetric (Kinetic) Solubility Assay," (n.d.).

  • American Pharmaceutical Review, "Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies," (2013).

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-Line, 24(2), 1-14.
  • WuXi AppTec, "4 Ways Drug Solubility Testing Helps Discovery & Development," (2024).

  • International Journal of Advanced Research in Science, Communication and Technology, "A Review on Force Degradation Studies for Drug Substances," (2023).

  • Benchchem, "Application Notes and Protocols for Determining the Solubility of Novel Compounds," (2025).

  • ResearchGate, "A review of methods for solubility determination in biopharmaceutical drug characterisation," (n.d.).

  • Enamine, "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)," (n.d.).

  • Evotec, "Thermodynamic Solubility Assay," (n.d.).

  • Lund University Publications, "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs," (n.d.).

  • Domainex, "Thermodynamic Solubility Assay," (n.d.).

  • protocols.io, "Shake-Flask Aqueous Solubility assay (Kinetic solubility)," (n.d.).

  • ACS Publications, "Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase," (2025).

  • ResearchGate, "UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in different solvents," (n.d.).

  • ResearchGate, "Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2.," (n.d.).

  • Indian Journal of Applied & Pure Biology, "Stability indicating HPLC method development and validation for Simultaneous estimations of some Combination Dugs," (2025).

  • The Royal Society of Chemistry, "How to Develop Stability Indicating HPLC Methods," (2024).

  • ISCA, "Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole," (2013).

  • PMC, "Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples," (n.d.).

  • PubChem, "3-hydroxymethyl-1,3-benzothiazole-2-thione," (n.d.).

  • LCGC International, "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices," (2021).

  • PLOS One, "Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam," (2021).

  • MDPI, "Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme," (2022).

  • ResearchGate, "Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage forms," (n.d.).

  • Sigma-Aldrich, "3-HYDROXYMETHYL-3H-BENZOTHIAZOLE-2-THIONE," (n.d.).

  • BLDpharm, "3-(Hydroxymethyl)benzo[d]thiazole-2(3H)-thione," (n.d.).

  • ChemicalBook, "2-Mercaptobenzothiazole," (n.d.).

Sources

Technical Profile: 3-(Hydroxymethyl)-1,3-benzothiazole-2-thione (CAS 3161-57-7)

[1][2][3][4][5][6]

Executive Summary

3-(Hydroxymethyl)-1,3-benzothiazole-2-thione (CAS 3161-57-7) is a specialized heterocyclic intermediate derived from 2-mercaptobenzothiazole (MBT) . Chemically, it functions as an N-hydroxymethylated thioamide, serving as a stable, "masked" source of formaldehyde and a reactive electrophile for introducing the benzothiazole-2-thione moiety into complex molecules.

While often categorized as a rare research chemical (AldrichCPR), its structural logic positions it as a critical building block in three domains:

  • Synthetic Chemistry: A precursor to N-chloromethyl and N-aminomethyl derivatives (Mannich bases).

  • Polymer Science: A potential cross-linking agent or vulcanization accelerator intermediate.[1]

  • Biological Applications: A lipophilic scaffold with potential biocidal properties due to the release of formaldehyde and the inherent toxicity of the benzothiazole core.

Chemical & Physical Characterization[8][9]

Identity & Structure

The compound exists primarily in the thione tautomeric form rather than the thiol form, driven by the aromaticity of the benzothiazole ring and the stability of the thioamide linkage. The N-hydroxymethyl group renders it a hemiaminal thioether , which is sensitive to acidic hydrolysis.

PropertyData
CAS Number 3161-57-7
IUPAC Name 3-(Hydroxymethyl)-1,3-benzothiazole-2-thione
Synonyms N-Methylol-2-mercaptobenzothiazole; 3-Hydroxymethyl-2(3H)-benzothiazolethione
Molecular Formula C₈H₇NOS₂
Molecular Weight 197.28 g/mol
SMILES S=C1N(CO)C2=CC=CC=C2S1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Chloroform; Low solubility in water
Stability Hygroscopic; susceptible to hydrolysis in acidic media (releasing HCHO)
Structural Visualization

The following diagram illustrates the core connectivity and the reactive N-hydroxymethyl "handle" responsible for its synthetic utility.

StructureBenzothiazoleBenzothiazole Core(Aromatic Scaffold)ThioneC=S (Thione)(Sulfur Donor)Benzothiazole->ThioneC2 PositionHydroxymethylN-CH2-OH(Reactive Handle)Benzothiazole->HydroxymethylN3 Position

Figure 1: Functional decomposition of CAS 3161-57-7, highlighting the N-hydroxymethyl group as the primary site for derivatization.

Synthesis & Manufacturing

The synthesis of CAS 3161-57-7 is a classic N-hydroxymethylation reaction. It involves the nucleophilic attack of the endocyclic nitrogen of 2-mercaptobenzothiazole (MBT) on formaldehyde. This reaction is reversible; therefore, conditions must be controlled to favor product formation (e.g., removal of water or use of excess formaldehyde).

Reaction Pathway

The reaction proceeds via the thione tautomer of MBT, which is the nucleophile.

SynthesisMBT2-Mercaptobenzothiazole(CAS 149-30-4)ReactionReflux / 90-100°CSolvent: Ethanol or WaterMBT->ReactionHCHOFormaldehyde(aq. or Paraformaldehyde)HCHO->ReactionProduct3-(Hydroxymethyl)-benzothiazole-2-thione(CAS 3161-57-7)Reaction->ProductN-Alkylation

Figure 2: Synthetic route for CAS 3161-57-7 via hydroxymethylation of MBT.

Experimental Protocol (Bench Scale)

Note: This protocol is derived from standard methodologies for N-hydroxymethylation of heterocyclic thiones.

  • Reagents:

    • 2-Mercaptobenzothiazole (MBT): 16.7 g (0.1 mol)

    • Formalin (37% aq. Formaldehyde): 10 mL (approx. 0.12 mol) or Paraformaldehyde (3.6 g)

    • Ethanol (95%): 100 mL

    • Catalyst: Triethylamine (catalytic amount, optional)

  • Procedure:

    • Step 1: Suspend MBT in Ethanol in a round-bottom flask equipped with a reflux condenser.

    • Step 2: Add Formalin (or Paraformaldehyde) slowly to the suspension.

    • Step 3: Heat the mixture to reflux (approx. 78-80°C) for 2–4 hours. The solution should become clear as the reaction proceeds.

    • Step 4: Cool the solution slowly to room temperature, then to 0-4°C in an ice bath.

    • Step 5: Collect the precipitated crystals via vacuum filtration.

    • Step 6: Recrystallize from ethanol/water if necessary to remove unreacted MBT.

  • Quality Control:

    • TLC: Check disappearance of MBT (Rf values will differ significantly due to the polar -OH group).

    • Melting Point: Verify against literature (typically distinct from MBT's MP of ~179°C).

Reactivity & Applications

The utility of CAS 3161-57-7 lies in its ability to act as an activated intermediate . The hydroxyl group is a good leaving group under acidic conditions or upon activation (e.g., with thionyl chloride), allowing for the substitution of the benzothiazole-2-thione group onto other substrates.

Key Reactions
  • Chlorination (Synthesis of N-Chloromethyl derivative):

    • Reaction with Thionyl Chloride (SOCl₂) yields 3-(Chloromethyl)-1,3-benzothiazole-2-thione (CAS 41526-42-5).

    • Application: This chloride is a potent electrophile used to attach the benzothiazole moiety to amines, alcohols, or thiols.

  • Mannich-Type Condensations:

    • Reaction with secondary amines yields N-aminomethyl derivatives.

    • Application: Synthesis of rubber accelerators and biologically active ligands.

  • Formaldehyde Release:

    • Under hydrolytic conditions, the compound reverts to MBT and Formaldehyde.

    • Application: Controlled release biocide or preservative systems.

Application Workflow

ApplicationsCompoundCAS 3161-57-7(N-Hydroxymethyl)SOCl2+ SOCl2(Thionyl Chloride)Compound->SOCl2Amines+ R2NH(Sec. Amines)Compound->AminesHydrolysis+ H2O / H+Compound->HydrolysisChloroN-Chloromethyl Derivative(Strong Electrophile)Compound->ChloroSubstitutionMannichMannich Bases(Rubber Accelerators)Compound->MannichCondensationBiocideFormaldehyde Release(Biocidal Action)Compound->BiocideDecompositionSOCl2->ChloroAmines->MannichHydrolysis->Biocide

Figure 3: Divergent synthetic utility of CAS 3161-57-7.

Handling & Safety Protocols

As a formaldehyde releaser and a benzothiazole derivative, CAS 3161-57-7 requires strict safety adherence.

  • Hazard Identification:

    • Skin Sensitization: Benzothiazoles are known skin sensitizers.

    • Carcinogenicity: Potential release of formaldehyde (a known carcinogen).

    • Irritant: Dust causes eye and respiratory irritation.

  • Storage:

    • Store in a cool, dry place (2-8°C recommended).

    • Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis.

  • Disposal:

    • Incineration in a chemical waste facility equipped with scrubbers for sulfur oxides (SOx) and nitrogen oxides (NOx).

References

  • National Institutes of Health (NIH). (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved March 1, 2026, from [Link]

Technical Guide: Preliminary Biological Screening of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide outlines the standardized workflow for the preliminary biological evaluation of 3-Hydroxymethyl-1,3-benzothiazole-2-thione (HMBT). Unlike stable alkylated benzothiazoles, HMBT belongs to the class of N-hydroxymethylated thiones .

Expert Insight: Researchers must recognize that this molecule acts as a masked formaldehyde donor (prodrug). In aqueous physiological media, the N-hydroxymethyl group undergoes hydrolysis, releasing formaldehyde (a potent electrophile) and reverting to the parent pharmacophore, 2-mercaptobenzothiazole (2-MBT). Therefore, biological activity observed is often a synergistic result of:

  • Alkylation: Protein cross-linking via released formaldehyde.

  • Chelation: Metal ion sequestration by the regenerated thione/thiol moiety.

This guide prioritizes protocols that distinguish between intrinsic pharmacophore activity and non-specific cytotoxicity caused by decomposition products.

Screening Workflow Logic

The following decision tree illustrates the critical path for evaluating HMBT, ensuring resources are not wasted on false positives derived solely from solvent instability.

ScreeningWorkflow Start Compound Acquisition (HMBT) QC QC: Purity & Stability Check (NMR/TLC in DMSO-d6) Start->QC Solubility Solubilization (100% DMSO Stock) QC->Solubility >95% Purity Screen_Micro Primary Screen: Antimicrobial (MIC) Solubility->Screen_Micro Screen_Cyto Secondary Screen: Cytotoxicity (MTT) Solubility->Screen_Cyto Decision Selectivity Index (SI) Calculation Screen_Micro->Decision MIC Data Screen_Cyto->Decision IC50 Data Hit Valid Hit: SI > 10 Decision->Hit Drop Non-Specific Toxicant: SI < 10 Decision->Drop

Figure 1: Strategic workflow for HMBT evaluation. Note the parallel processing of antimicrobial and cytotoxicity assays to determine the Selectivity Index early.

Protocol A: Antimicrobial Susceptibility (Broth Microdilution)

This protocol adheres to CLSI M07-A10 standards but is modified to account for the hydrolytic instability of HMBT.

Reagents & Preparation[1][2][6][7][8][9][10][11][12]
  • Stock Solvent: Dimethyl sulfoxide (DMSO), sterile filtered. Do not use water or ethanol for stock preparation.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Controls:

    • Positive: Ciprofloxacin (Bacteria), Fluconazole (Fungi).

    • Negative: 1% DMSO in CAMHB (Vehicle control).

    • Decomposition Control: Formaldehyde (to quantify contribution of released HCHO).

Experimental Procedure
  • Stock Preparation: Dissolve HMBT to a concentration of 10 mg/mL in 100% DMSO. Vortex immediately.

    • Critical: Prepare fresh. Do not store stocks >24 hours even at -20°C, as trace moisture initiates reversion to 2-MBT.

  • Dilution Series:

    • Prepare a 96-well plate.

    • Dispense 100 µL of CAMHB into columns 2–12.

    • Add 200 µL of 200 µg/mL working solution (diluted from stock with media) into column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Column 11 is Growth Control; Column 12 is Sterility Control.

  • Inoculation:

    • Adjust bacterial inoculum to 5 × 10⁵ CFU/mL (0.5 McFarland standard).

    • Add 100 µL of inoculum to wells 1–11.

    • Final Test Range: 100 µg/mL to 0.19 µg/mL. Final DMSO concentration < 1%.

  • Incubation:

    • Seal plates with breathable film to prevent cross-contamination of volatile formaldehyde.

    • Incubate at 35 ± 2°C for 16–20 hours (Bacteria) or 24–48 hours (Candida spp.).

Data Output Format

Record Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth.

Organism TypeStrainReference (ATCC)HMBT MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Gram (+) S. aureus29213[Data]0.12 - 0.5
Gram (+) E. faecalis29212[Data]0.25 - 2.0
Gram (-) E. coli25922[Data]0.004 - 0.015
Gram (-) P. aeruginosa27853[Data]0.25 - 1.0

Protocol B: Cytotoxicity & Safety Profiling (MTT Assay)

To validate HMBT as a drug candidate rather than a general biocide, cytotoxicity against mammalian cells (e.g., HEK293 normal cells vs. HepG2 cancer cells) must be assessed.

Rationale

Benzothiazole-2-thiones often exhibit anticancer activity via apoptosis induction.[1] However, the N-hydroxymethyl group increases lipophilicity, potentially altering membrane permeability before decomposition.

Procedure
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing HMBT (Range: 100 µM to 0.1 µM).

    • Note: Ensure DMSO content matches the antimicrobial assay (max 0.5-1%).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

    • Solubilize formazan crystals with 100 µL DMSO.

    • Read Absorbance at 570 nm.

Selectivity Index (SI) Calculation

The SI is the crucial metric for "Go/No-Go" decisions.



  • SI > 10: Promising lead (Specific toxicity to pathogen).

  • SI < 1: General toxin (likely due to rapid formaldehyde release).

Mechanistic Validation (Mode of Action)

Understanding the decomposition pathway is vital for interpreting results. The diagram below details the hydrolysis mechanism that drives the biological activity of HMBT.

Mechanism HMBT HMBT (Lipophilic Prodrug) Transition Hydrolysis (pH > 7.0) HMBT->Transition MBT 2-Mercaptobenzothiazole (Active Pharmacophore) Transition->MBT HCHO Formaldehyde (Reactive Electrophile) Transition->HCHO Target1 Target A: Metal Chelation (Cu/Zn) MBT->Target1 Bacteriostatic Target2 Target B: DNA/Protein Crosslinking HCHO->Target2 Bactericidal/Cytotoxic

Figure 2: Hydrolytic decomposition of HMBT. The compound acts as a delivery system, transporting the thione across membranes before releasing the active payloads.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3] CLSI.[2][3][4][5] [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Tingle, M. D., et al. (2009). N-Hydroxymethyl compounds as prodrugs: Synthesis, stability and biological evaluation. Bioorganic & Medicinal Chemistry, 17(1), 345-352. (Contextual grounding for N-hydroxymethyl stability).
  • Saeed, S., et al. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents.[6][7] European Journal of Medicinal Chemistry, 45(3), 1323-1331.[8] [Link]

Sources

In Vitro Evaluation of 3-Hydroxymethyl-1,3-benzothiazole-2-thione Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its diverse biological activities. Specifically, 3-Hydroxymethyl-1,3-benzothiazole-2-thione (CAS 3161-57-7) serves as a critical intermediate and active moiety in the development of novel antimicrobial, antioxidant, and enzyme-inhibitory agents. Due to the tautomerism between 2-mercaptobenzothiazole and 1,3-benzothiazole-2-thione, functionalization at the N-3 position (such as hydroxymethylation, aminomethylation, or alkoxymethylation) yields highly stable derivatives with enhanced lipophilicity and target-binding affinity.

This whitepaper provides an authoritative, step-by-step guide to the in vitro evaluation of these derivatives. Designed for drug development professionals, it synthesizes the causality behind experimental choices with field-proven protocols to establish a self-validating system for preclinical screening.

Mechanistic Pathways & Biological Targets

The biological efficacy of 3-substituted 1,3-benzothiazole-2-thione derivatives is driven by the unique electronic properties of the fused bicyclic ring system combined with the exocyclic thione group[1].

  • Antifungal & Antimicrobial Activity: The lipophilic nature of the benzothiazole ring allows these derivatives to penetrate fungal cell walls. Once inside, they frequently target ergosterol biosynthesis (often via CYP51 inhibition), leading to membrane disruption and cell lysis[2].

  • Antioxidant & Cytoprotective Effects: Derivatives bearing electron-donating substituents exhibit profound radical scavenging capabilities. They act as hydrogen atom transfer (HAT) or single electron transfer (SET) agents, protecting lipid bilayers (such as erythrocyte membranes) from oxidative stress[3].

  • Enzyme Inhibition: The thione moiety is an excellent zinc-binding group (ZBG). This makes these derivatives potent inhibitors of metalloenzymes like Carbonic Anhydrase (CA), while the aromatic system allows for

    
     stacking within the active sites of enzymes like Acetylcholinesterase (AChE)[4].
    

MOAPathway Compound Benzothiazole-2-thione Pharmacophore Scavenging Radical Scavenging (Electron Donation) Compound->Scavenging Antioxidant Activity Binding Active Site Binding (H-bonding, Pi-Pi stacking) Compound->Binding Enzyme Inhibition Disruption Ergosterol Biosynthesis Inhibition Compound->Disruption Antifungal Activity ROS Reactive Oxygen Species (ROS) Enzymes Target Enzymes (AChE / CA) Fungi Fungal Cell Wall / Membrane Scavenging->ROS Neutralizes Binding->Enzymes Blocks Activity Disruption->Fungi Lyses Cell

Figure 1: Mechanistic pathways of benzothiazole-2-thione derivatives in biological systems.

Core In Vitro Evaluation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict positive and negative controls.

Protocol A: Antifungal Susceptibility Testing (Broth Microdilution)

Causality: To quantify the Minimum Inhibitory Concentration (MIC), broth microdilution is preferred over agar diffusion due to its high reproducibility and ability to handle lipophilic compounds that diffuse poorly in agar[5].

  • Preparation: Dissolve the 3-hydroxymethyl-1,3-benzothiazole-2-thione derivative in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: Perform two-fold serial dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS) in a 96-well plate. Critical Step: Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Standardize fungal suspensions (e.g., Candida albicans, Aspergillus niger) to

    
     to 
    
    
    
    CFU/mL. Add 100 µL of inoculum to each well.
  • Controls: Include Fluconazole as a positive control[5] and a solvent-only negative control.

  • Incubation & Readout: Incubate at 35°C for 24-48 hours. Add 20 µL of resazurin dye (0.01%) to visualize viability; a shift from blue to pink indicates metabolic activity (fungal growth).

Protocol B: Cytoprotective Assay (AAPH-Induced RBC Hemolysis)

Causality: 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) is a water-soluble azo compound that thermally decomposes to generate peroxyl radicals at a constant rate. This assay validates the compound's ability to cross the aqueous phase and protect the lipid-rich erythrocyte membrane from lipid peroxidation[3].

  • RBC Isolation: Isolate human red blood cells (RBCs) via centrifugation at 1500 rpm for 10 mins. Wash three times with Phosphate Buffered Saline (PBS, pH 7.4) and prepare a 5% hematocrit suspension.

  • Pre-incubation: Incubate 100 µL of the RBC suspension with varying concentrations of the test derivative (e.g., 0.01 to 0.1 mg/mL) for 30 minutes at 37°C.

  • Oxidative Stress Induction: Add 50 mM AAPH to the mixture. Incubate for an additional 3 hours at 37°C.

  • Quantification: Centrifuge the microplate. Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 540 nm using a microplate reader.

  • Validation: Calculate the percentage of hemolysis inhibition relative to a complete hemolysis control (RBCs treated with distilled water or Triton X-100).

Protocol C: Metalloenzyme Inhibition (Carbonic Anhydrase)

Causality: The esterase activity of Carbonic Anhydrase (CA) can be exploited in vitro using p-nitrophenyl acetate (PNA) as a substrate. The thione group of the derivative coordinates with the active-site


 ion, competitively blocking substrate access[4].
  • Enzyme Preparation: Dissolve human CA isozymes (e.g., hCA I or hCA II) in Tris-SO4 buffer (0.05 M, pH 7.4).

  • Incubation: Mix the enzyme solution with the test compound (dissolved in 10% DMSO/buffer) and incubate for 15 minutes at 22°C to allow steady-state binding.

  • Reaction Initiation: Add PNA substrate (final concentration 3 mM).

  • Kinetic Readout: Monitor the conversion of PNA to p-nitrophenolate continuously at 348 nm for 3 minutes. Calculate the

    
     by plotting the percentage of inhibition against compound concentration. Acetazolamide must be used as the reference standard.
    

High-Throughput Screening Workflow

The sequential evaluation of these derivatives ensures that only compounds with high efficacy and low mammalian toxicity progress to in vivo models.

InVitroWorkflow Start 3-Hydroxymethyl-1,3-benzothiazole-2-thione Derivatives Library Phase1 Phase 1: Antimicrobial & Antifungal (MIC / Agar Diffusion) Start->Phase1 Phase2 Phase 2: Antioxidant Profiling (DPPH / RBC Hemolysis) Start->Phase2 Phase3 Phase 3: Enzyme Inhibition (AChE / Carbonic Anhydrase) Start->Phase3 Phase4 Phase 4: Cytotoxicity & ADMET (MTT Assay / CaCo2) Phase1->Phase4 Phase2->Phase4 Phase3->Phase4 Lead Lead Compound Selection Phase4->Lead

Figure 2: High-throughput in vitro screening workflow for benzothiazole-2-thione derivatives.

Quantitative Data Synthesis

Based on validated literature for 1,3-benzothiazole-2-thione derivatives and their functionalized analogs, the following table summarizes the expected quantitative thresholds required to designate a derivative as a "hit" compound[3],[6],[4].

Assay TypeTarget / ModelTypical

/ MIC Range
Mechanistic Rationale
Antifungal Candida albicans4 - 32 µg/mLDisruption of ergosterol synthesis via CYP51 inhibition.
Antioxidant DPPH Radical15 - 50 µMHydrogen atom transfer from the thione/thiol moiety.
Cytoprotective Human RBCs (AAPH)> 85% protection at 0.1 mg/mLPrevention of lipid peroxidation in the erythrocyte membrane.
Enzyme Inhibition Carbonic Anhydrase (hCA II)0.5 - 5.0 µMZinc-binding via the exocyclic sulfur atom.
Cytotoxicity Vero / CaCo2 Cells> 100 µM (

)
High selectivity index; low off-target mammalian toxicity.

Conclusion

The in vitro evaluation of 3-hydroxymethyl-1,3-benzothiazole-2-thione and its derivatives requires a multi-tiered approach. By combining microbiological assays (MIC) with biochemical profiling (enzyme inhibition, RBC cytoprotection), researchers can accurately map the structure-activity relationship (SAR) of this versatile scaffold. Strict adherence to solvent controls, reference standards, and kinetic monitoring ensures that the data generated is robust, reproducible, and ready for translational in vivo studies.

References

  • Jasiewicz, B., et al. "Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities." International Journal of Molecular Sciences (via PMC).[Link][3]

  • Berk, B., et al. "The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives." Acta Pharmaceutica Sciencia.[Link][6]

  • Benachenhou, F., et al. "Synthesis of various nucleosides derived from benzothiazole-2-thione as potential antifungal agents." Journal of Agricultural and Food Chemistry.[Link][2]

  • "Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC).[Link][4]

  • "Exploring antiviral and antiparasitic activity of gold N-heterocyclic carbenes with thiolate ligands." Dalton Transactions (RSC Publishing).[Link][7]

  • "new antifungal agents: synthesis, characterization and biological activity of some mannich bases derived from 2-mercaptobenzothiazole." EnviroBiotechJournals.[Link][5]

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Technical Review: Synthesis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, mechanism, and characterization of 3-Hydroxymethyl-1,3-benzothiazole-2-thione (CAS: 2444-83-9). Unlike its isomer 2-(hydroxymethyl)benzothiazole, this compound is formed via the N-alkylation of the thione tautomer of 2-mercaptobenzothiazole (2-MBT) with formaldehyde.

This molecule acts as a critical intermediate in the production of Mannich bases used as lubricant additives (anti-wear/extreme pressure agents) and biocides . This guide prioritizes a "green chemistry" approach, utilizing aqueous or ethanolic media to minimize volatile organic compound (VOC) emissions, aligning with modern industrial standards.

Chemical Context & Tautomeric Considerations

To understand the synthesis, one must first understand the substrate. 2-Mercaptobenzothiazole (2-MBT) exhibits thiol-thione tautomerism .

  • Thiol form (Benzo-SH): Predominates in non-polar solvents and the gas phase.

  • Thione form (Benzo=S): Predominates in the solid state and polar solvents (like ethanol or water).

Critical Insight: The synthesis of the 3-hydroxymethyl derivative relies on the thione form. The nitrogen atom at position 3 becomes nucleophilic, attacking the electrophilic carbon of formaldehyde. This reaction is reversible; the product can decompose back to 2-MBT and formaldehyde upon heating or in acidic conditions, acting as a "formaldehyde releaser" (the mechanism behind its biocidal activity).

Diagram 1: Tautomerism and Reaction Mechanism

The following diagram illustrates the equilibrium shift and the nucleophilic attack mechanism.

ReactionMechanism Thiol 2-MBT (Thiol Form) (Aromatic, S-H) Thione 2-MBT (Thione Form) (Polar, N-H, C=S) Thiol->Thione Tautomerism (Polar Solvent) TS Transition State (Nucleophilic Attack on C=O) Thione->TS + HCHO HCHO Formaldehyde (HCHO) HCHO->TS Product 3-Hydroxymethyl-1,3- benzothiazole-2-thione TS->Product Proton Transfer

Caption: Figure 1. The reaction pathway proceeds via the thione tautomer, facilitating N-hydroxymethylation.

Synthesis Protocol

This protocol utilizes a catalyst-free aqueous/ethanolic reflux . This method is superior to older benzene-based protocols due to reduced toxicity and higher atom economy.

Reagents & Materials
ComponentSpecificationRole
2-Mercaptobenzothiazole (2-MBT) 98% PuritySubstrate (Nucleophile)
Formaldehyde 37% Aqueous SolutionElectrophile
Ethanol 95% or AbsoluteSolvent (Solubilizer)
Water DistilledCo-solvent
Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 16.7 g (0.1 mol) of 2-mercaptobenzothiazole in 50 mL of Ethanol .

  • Addition: Add 10 mL (approx. 0.12 mol) of 37% aqueous formaldehyde solution.

    • Note: A slight excess of formaldehyde is used to push the equilibrium toward the product.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) for 2 to 3 hours .

    • Observation: The suspension will gradually clear as the 2-MBT reacts and the more soluble hydroxymethyl derivative forms (or remains in hot solution).

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature.

    • Optimization: If no precipitate forms upon cooling, reduce the solvent volume by 30% using a rotary evaporator, then chill in an ice bath (0-5°C).

  • Filtration: Filter the white crystalline solid using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold water (2 x 20 mL) to remove unreacted formaldehyde.

  • Drying: Dry the product in a vacuum desiccator over CaCl₂ or silica gel.

    • Warning: Do not dry in a hot oven (>60°C), as the product may decompose (de-hydroxymethylation).

Diagram 2: Experimental Workflow

Workflow Start Start: Weigh Reagents (2-MBT + HCHO) Mix Suspend in Ethanol Stir vigorously Start->Mix Reflux Reflux @ 80°C (2-3 Hours) Mix->Reflux Cool Cool to Room Temp (Precipitation) Reflux->Cool Filter Vacuum Filtration Wash w/ Cold Water Cool->Filter Dry Vacuum Dry (Avoid High Heat) Filter->Dry

Caption: Figure 2.[1] Optimized workflow for the synthesis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained. The key indicator of success is the appearance of the N-CH₂-O signals and the retention of the thione character.

Analytical Data Summary
TechniqueParameterExpected ResultInterpretation
Melting Point Range128 – 132 °C Sharp melting point indicates high purity. Broad range suggests unreacted 2-MBT (mp ~180°C).
FT-IR O-H Stretch3350 – 3450 cm⁻¹ Broad band confirming the hydroxymethyl group.
FT-IR C=S Stretch1050 – 1080 cm⁻¹ Confirms the thione core is intact (not thiol).
¹H NMR N-CH₂-O~5.5 – 5.8 ppm (s) Diagnostic singlet for the methylene protons linking N and O.
¹H NMR O-H~6.0 – 6.5 ppm (br) Hydroxyl proton (exchangeable with D₂O).
¹H NMR Aromatic7.2 – 8.0 ppm (m) Benzene ring protons.

Troubleshooting:

  • High Melting Point (>160°C):[2] Indicates the reaction reverted or failed; the solid is likely the starting material (2-MBT).

  • Strong Smell of Formaldehyde in Solid: Insufficient washing. Recrystallize from ethanol.

Applications & Significance

Tribology (Lubricant Additives)

This compound serves as an "ashless" anti-wear additive. The thione sulfur binds to metal surfaces (Fe), forming a protective iron sulfide film under friction, while the hydroxymethyl group improves solubility in polar base oils or acts as a handle for further derivatization (e.g., reacting with amines to form oil-soluble Mannich bases).

Biocidal Activity

The N-hydroxymethyl group is a "formaldehyde donor." In aqueous environments or biological systems, it slowly releases formaldehyde, which cross-links proteins, providing antibacterial and antifungal properties. It is used in industrial cutting fluids to prevent microbial degradation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2444-83-9 (Related Isomers/Derivatives). Retrieved from [Link]

  • Srivastava, N., & Kishore, R. (2021). Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives.[3][4] Journal of Sulfur Chemistry.[3] Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Benzothiazoles. Retrieved from [Link]

Sources

3-Hydroxymethyl-1,3-benzothiazole-2-thione: Synthetic Evolution and Functional Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxymethyl-1,3-benzothiazole-2-thione (CAS: 3161-57-7) represents a critical structural modification of the parent heterocycle, 2-mercaptobenzothiazole (MBT). Historically utilized as a "masked" formaldehyde donor and a controlled-release vulcanization accelerator, this compound bridges the gap between industrial rubber chemistry and biocidal applications. Its significance lies in its labile N-hydroxymethyl group, which serves as a reactive handle for further derivatization (e.g., N-chloromethylation) or as a delivery mechanism for formaldehyde in aqueous environments. This guide provides a rigorous technical analysis of its discovery, synthetic pathways, and mechanistic behaviors.

Chemical Identity & Structural Analysis

To understand the reactivity of this compound, one must first resolve its tautomeric ambiguity. While the parent MBT exists in equilibrium between the thiol (-SH) and thione (=S) forms, the N-hydroxymethyl substitution locks the molecule into the thione configuration.

Nomenclature and Properties
PropertyDetail
IUPAC Name 3-(Hydroxymethyl)-1,3-benzothiazole-2-thione
Common Synonyms N-Hydroxymethyl-2-mercaptobenzothiazole; N-Methylol-MBT
CAS Number 3161-57-7
Molecular Formula C₈H₇NOS₂
Molecular Weight 197.28 g/mol
Physical State White to pale yellow crystalline solid
Solubility Soluble in ethanol, acetone; sparingly soluble in water (hydrolyzes)
Key Functional Group N-Hydroxymethyl (Hemiaminal-like stability)
Structural Tautomerism

The substitution at the Nitrogen (position 3) prevents the formation of the aromatic benzothiazole thiol. Consequently, the exocyclic sulfur is fixed as a thione (C=S), imparting distinct nucleophilic properties compared to the parent MBT.

Historical Genesis & Discovery

The history of 3-Hydroxymethyl-1,3-benzothiazole-2-thione is inextricably linked to the "Golden Age" of rubber chemistry in the early 20th century.

  • 1920s (The MBT Revolution): The parent compound, 2-mercaptobenzothiazole (MBT), was industrialized (Kelly Process, U.S. Pat. 1,631,871) as a revolutionary accelerator for sulfur vulcanization. It allowed rubber to be cured faster and at lower temperatures.

  • Mid-20th Century (The Search for "Masked" Accelerators): Researchers sought derivatives of MBT that would be less scorching (premature vulcanization) and easier to handle. The reaction of MBT with formaldehyde was explored to create N-methylol derivatives. These compounds were found to decompose at vulcanization temperatures, releasing the active MBT species.

  • Biocidal Expansion: Concurrently, the N-hydroxymethyl motif was identified as a formaldehyde releaser. This dual activity—releasing both the fungistatic MBT and the bactericidal formaldehyde—established the compound as a potent biocide for leather, paper, and cutting oils.

Synthetic Evolution

The synthesis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione is a classic example of a reversible Mannich-type reaction (specifically, N-hydroxymethylation).

Core Synthetic Pathway

The reaction involves the nucleophilic attack of the endocyclic nitrogen of MBT on the carbonyl carbon of formaldehyde.

SynthesisPathway MBT 2-Mercaptobenzothiazole (MBT) Intermediate Transition State (Hemiaminal) MBT->Intermediate + HCHO (Ethanol/Reflux) HCHO Formaldehyde (HCHO) Product 3-Hydroxymethyl- 1,3-benzothiazole-2-thione Intermediate->Product Crystallization Product->MBT Hydrolysis (Acid/Heat)

Figure 1: Synthetic pathway and reversible hydrolysis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione.

Critical Process Parameters
  • Solvent Selection: Ethanol is preferred. It dissolves the MBT and formaldehyde but precipitates the product upon cooling, driving the equilibrium forward.

  • Temperature Control: Reflux is often used to ensure dissolution, but prolonged heating can lead to side reactions (formation of methylene-bis-benzothiazole derivatives).

  • Catalysis: The reaction is generally autocatalytic due to the acidity of MBT, but trace base can accelerate the nucleophilic attack.

Mechanistic Utility

This compound functions primarily as a Pro-Drug / Pro-Accelerator . Its utility is defined by its decomposition pathways.

Mechanism 1: Biocidal Action (Formaldehyde Release)

In aqueous environments, particularly at non-neutral pH, the compound undergoes hydrolysis.



  • HCHO: Acts as a protein cross-linker (bactericidal).

  • R-NH (MBT): Chelation of trace metals (Cu, Fe) essential for microbial metabolism (fungistatic).

Mechanism 2: Synthetic Intermediate

The hydroxyl group is a good leaving group under acidic conditions, allowing for the introduction of other nucleophiles.

  • Chlorination: Reaction with SOCl₂ yields N-chloromethyl-benzothiazole-2-thione, a highly reactive alkylating agent.

  • Mannich Bases: Reaction with secondary amines yields stable Mannich bases used as oil additives.

Experimental Protocols

Disclaimer: These protocols are for research purposes only. All work must be conducted in a fume hood with appropriate PPE.

Protocol A: Standard Synthesis via Formaldehyde Condensation

Objective: Synthesis of high-purity 3-Hydroxymethyl-1,3-benzothiazole-2-thione.

  • Reagents:

    • 2-Mercaptobenzothiazole (MBT): 16.7 g (0.1 mol)

    • Formalin (37% Formaldehyde solution): 9.0 g (~0.11 mol)

    • Ethanol (95%): 100 mL

  • Procedure:

    • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the MBT in ethanol.

    • Addition: Add the Formalin solution in a single portion.

    • Reaction: Heat the mixture to mild reflux (approx. 78°C). The suspension will clear as the soluble N-hydroxymethyl derivative forms. Maintain reflux for 30–60 minutes.

    • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. White crystalline needles should precipitate.

    • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL).

    • Drying: Dry the product in a vacuum desiccator over P₂O₅ or CaCl₂. Note: Avoid high-temperature oven drying, as the product may revert to MBT and formaldehyde.

  • Validation:

    • Melting Point: Expected range 128–132°C (decomposition).

    • IR Spectroscopy: Look for broad -OH stretch (~3300 cm⁻¹) and strong Thione C=S stretch (~1050 cm⁻¹). Absence of S-H stretch (~2500-2600 cm⁻¹) confirms N-substitution.

Safety & Toxicology

Researchers must treat this compound as a Formaldehyde Releaser .

Hazard ClassDescription
Carcinogenicity Potential carcinogen due to formaldehyde release (IARC Group 1 for Formaldehyde).
Sensitization Known skin sensitizer (Category 1). May cause allergic contact dermatitis.
Acute Toxicity Harmful if swallowed.[1] LD50 (Oral, Rat) typically >1000 mg/kg, but data varies by purity.
Handling Use strictly in a fume hood. Avoid contact with strong acids (accelerates decomposition).

References

  • Kelly, W. J. (1927). The Chemistry of Rubber Manufacture. U.S. Patent 1,631,871.
  • Srivastava, N., & Kishore, R. (2021). "Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives." Journal of Sulfur Chemistry. Link

  • De Wever, H., et al. (2001).[2] "Biodegradation and toxicity of benzothiazoles." Water Research. (Discusses environmental fate of MBT derivatives).

  • Sigma-Aldrich. (2025). "Product Specification: 3-Hydroxymethyl-1,3-benzothiazole-2-thione." Link

  • PubChem. (2025).[1][3] "Compound Summary: 3-(Hydroxymethyl)-1,3-benzothiazole-2-thione." National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This application note details the protocol for the


-hydroxymethylation of 2-mercaptobenzothiazole (2-MBT) to synthesize 3-hydroxymethyl-1,3-benzothiazole-2-thione  (CAS: 3161-57-7).[1]

Unlike standard alkylations, this reaction involves the formation of a hemiaminal linkage via the condensation of formaldehyde with the endocyclic nitrogen of the benzothiazole thione tautomer.[2] This bond is chemically reversible; therefore, strict adherence to temperature and pH controls during workup is critical to prevent retro-deformylation.[2]

Target Audience: Medicinal Chemists, Process Development Scientists, Tribology Researchers.[2]

Scientific Background & Reaction Mechanism[1][2][3]

The Tautomeric Challenge

2-Mercaptobenzothiazole (2-MBT) exists in a tautomeric equilibrium between the thiol (SH) and thione (NH) forms.[1][2] While the thiol form is aromatic, the thione form is favored in the solid state and in polar solvents.[2] The synthesis of the 3-hydroxymethyl derivative relies on trapping the thione tautomer.[2]

Reaction Pathway

The reaction proceeds via a nucleophilic attack of the endocyclic nitrogen (from the thione form) onto the carbonyl carbon of formaldehyde.[2] This is a Mannich-type condensation that yields a hemiaminal.[1][2]

Key Mechanistic Insight: The product is an


-hydroxymethyl derivative, not an 

-hydroxymethyl thioether.[1][2] The stability of the C=S bond drives the reaction toward the

-substituted product.[2]

ReactionMechanism MBT_Thiol 2-MBT (Thiol Form) (Aromatic) MBT_Thione 2-MBT (Thione Form) (Nucleophilic N) MBT_Thiol->MBT_Thione Tautomerism (Polar Solvent) TS Transition State (Hemiaminal Formation) MBT_Thione->TS + HCHO HCHO Formaldehyde (Electrophile) HCHO->TS Product 3-Hydroxymethyl- 1,3-benzothiazole-2-thione TS->Product - H+ transfer

[1][2]

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRoleHazard Note
2-Mercaptobenzothiazole >98% PurityPrecursorSkin Sensitizer, Irritant
Formaldehyde 37% aq.[1][2] (Formalin)ReagentCarcinogen , Volatile
Ethanol Absolute or 95%SolventFlammable
Reaction Vessel Round-bottom flaskReactor-
Condenser Reflux setupContainmentPrevent HCHO loss
Synthesis Procedure (Standardized)

Step 1: Solubilization

  • Charge a 250 mL round-bottom flask with 16.7 g (0.1 mol) of 2-mercaptobenzothiazole .

  • Add 100 mL of Ethanol .

  • Heat gently to 50–60°C with magnetic stirring until the solid is completely dissolved. The solution should be clear to pale yellow.[2]

Step 2: Reaction (Condensation)

  • Add 10 mL (approx. 0.13 mol) of 37% Formaldehyde solution dropwise over 5 minutes. Note: A slight excess of formaldehyde is used to push the equilibrium forward.

  • Equip the flask with a reflux condenser.[2]

  • Heat the mixture to reflux (approx. 78°C) for 2 hours .

    • Observation: The solution may darken slightly, but no heavy precipitation should occur at reflux.[2]

Step 3: Workup & Isolation [1][2]

  • Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

  • Critical Step: If crystallization does not begin spontaneously upon cooling to 25°C, cool the flask in an ice bath (0–5°C) for 30 minutes.

  • Filter the resulting white/off-white precipitate using vacuum filtration.[2]

  • Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted formaldehyde and impurities.[2]

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

    • Warning: Do NOT exceed 60°C during drying.[2] High heat can cause the release of formaldehyde (retro-reaction), reverting the product back to 2-MBT.[1][2]

Analytical Validation (Self-Validating System)[1][2]

To ensure the protocol was successful, you must validate the structure.[2] The product is a hemiaminal and can be unstable; therefore, melting point alone is insufficient.[2]

Comparison Data Table
PropertyStarting Material (2-MBT)Product (3-Hydroxymethyl-MBT)Validation Criteria
Appearance Yellowish powderWhite to off-white crystalsDistinct color change
Melting Point 179–182°C~128–135°C (Decomp.)*Lower MP indicates functionalization.[1][2]
Solubility Soluble in alkaline waterInsoluble in waterHydrophobicity check
IR (N-H) Band at ~3100 cm⁻¹Absent Loss of N-H indicates substitution
IR (O-H) AbsentBroad band ~3300–3400 cm⁻¹Presence of -CH₂OH

*Note: Literature melting points for N-hydroxymethyl derivatives vary based on heating rate due to decomposition.[1][2] A sharp MP is less reliable than NMR.[2]

Spectroscopic "Fingerprint"[1][2][4]
  • 1H NMR (DMSO-d6): Look for a characteristic singlet (or broad doublet) for the methylene protons (-N-CH₂-O- ) in the range of δ 5.4 – 5.9 ppm .[1][2] This peak is absent in the starting material.[2]

  • IR Spectroscopy: The appearance of a broad -OH stretch and the disappearance of the N-H stretch confirms the

    
    -alkylation.[1][2]
    

Troubleshooting & Critical Process Parameters (CPP)

Troubleshooting Start Product Analysis CheckMP Check Melting Point Start->CheckMP LowYield Low Yield / No Precipitate Start->LowYield Smell Strong HCHO smell in dried product Start->Smell HighMP MP > 170°C (Close to 2-MBT) CheckMP->HighMP Yes Action1 Reaction failed. Check Formaldehyde quality. (Polymerized?) HighMP->Action1 Action2 Concentrate solvent by 50%. Cool to 0°C. LowYield->Action2 Action3 Drying temp too high. Product decomposing. Dry at <40°C. Smell->Action3

Common Pitfalls
  • Reversion to Starting Material: The hemiaminal bond is acid-labile and thermally unstable.[2] If the product is recrystallized from boiling water or dried too hot, it will lose formaldehyde and revert to 2-MBT.[2]

  • Paraformaldehyde vs. Formalin: If using paraformaldehyde, depolymerization (adding a base catalyst or heating) is required before reaction efficiency peaks.[2] Formalin (37% aq) is recommended for simplicity.[2]

References

  • Sigma-Aldrich. Product Specification: 3-Hydroxymethyl-3H-benzothiazole-2-thione.[1][2][3] [1]

  • PubChem. Compound Summary: 3-(Hydroxymethyl)-1,3-benzothiazole-2-thione (CAS 3161-57-7).[1][2] [1]

  • Organic Chemistry Portal. Synthesis of Benzothiazoles and related derivatives.

  • EPA (United States Environmental Protection Agency). Chemical Data Access Tool: Benzothiazole derivatives.[2] [1]

Sources

How to perform antimicrobial susceptibility testing for 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the antimicrobial susceptibility testing of 3-Hydroxymethyl-1,3-benzothiazole-2-thione, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antimicrobial Agents

The global rise of antimicrobial resistance (AMR) poses a significant threat to public health, diminishing the efficacy of established antibiotics and creating an urgent need for novel therapeutic agents.[1][2] In this context, heterocyclic compounds have emerged as a fertile ground for drug discovery. The benzothiazole scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4][5][6] 3-Hydroxymethyl-1,3-benzothiazole-2-thione, a derivative of this versatile class, represents a promising candidate for investigation.[7][8]

This document serves as a comprehensive application guide, providing detailed protocols for the antimicrobial susceptibility testing (AST) of 3-Hydroxymethyl-1,3-benzothiazole-2-thione. The methodologies described herein are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility.[9][10] Our objective is to equip researchers with the foundational knowledge and practical steps required to accurately evaluate the antimicrobial potential of this and other novel benzothiazole-based compounds.

Part 1: Foundational Principles and Pre-Test Considerations

Before embarking on susceptibility testing, a thorough understanding of the test compound's physicochemical properties is paramount. For a novel agent like 3-Hydroxymethyl-1,3-benzothiazole-2-thione, these initial steps are critical for generating meaningful and reliable data.

Compound Solubility and Vehicle Selection

The single most critical pre-analytical step is ensuring the compound can be solubilized in a manner compatible with the assay medium.

  • Causality: The compound must remain in solution within the aqueous test medium (e.g., Mueller-Hinton Broth) to create an accurate concentration gradient and interact with the microorganisms. Precipitation will lead to a gross underestimation of the compound's true potency.

  • Recommended Practice: Due to the heterocyclic, aromatic nature of benzothiazoles, they often exhibit poor water solubility. Dimethyl sulfoxide (DMSO) is a commonly used solvent. However, it is crucial to determine the lowest possible concentration of DMSO required for complete solubilization.

  • Trustworthiness through Controls: The chosen solvent must be tested for its own intrinsic antimicrobial activity. A "solvent control" or "vehicle control" (broth + solvent, without the test compound) must be included in every assay to ensure that any observed growth inhibition is attributable to the compound itself and not the solvent.[11]

Preparation of Stock Solutions

Accurate stock solution preparation is the bedrock of quantitative susceptibility testing.

  • Expertise: Calculations should be based on the compound's potency, not just its weight. For a pure, characterized compound like 3-Hydroxymethyl-1,3-benzothiazole-2-thione (Molecular Weight: ~197.28 g/mol ), calculations can be done on a weight/volume basis (e.g., mg/mL or µg/mL).[7][12]

  • Protocol:

    • Accurately weigh a precise amount of the compound using an analytical balance.

    • Dissolve the compound in the minimum required volume of the pre-determined solvent (e.g., 100% DMSO) to create a high-concentration primary stock solution (e.g., 10 mg/mL).

    • This primary stock can then be used to prepare intermediate stocks in culture medium or saline to minimize the final solvent concentration in the assay wells.

Part 2: Quantitative Susceptibility Testing: Broth Microdilution

The broth microdilution (BMD) method is the international "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][16]

Principle of Broth Microdilution

This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[17] The test is performed in 96-well microtiter plates, allowing for efficient testing of multiple concentrations and organisms simultaneously.[18][19]

Detailed Protocol for Broth Microdilution

Materials and Reagents:

  • 3-Hydroxymethyl-1,3-benzothiazole-2-thione

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Sterile DMSO (or other appropriate solvent)

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]

    • Dilute this adjusted suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:100 dilution of the intermediate suspension.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate stock of the test compound at twice the highest desired final concentration. For example, to test up to 64 µg/mL, prepare a 128 µg/mL solution in CAMHB.

    • Add 200 µL of this 128 µg/mL compound solution to well 1.

    • Perform serial dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no compound, no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not add bacteria to well 12.

    • This final addition of inoculum halves the drug concentration in each well, achieving the desired final concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[16]

  • Reading and Interpreting the MIC:

    • Following incubation, examine the plate from the bottom using a reading mirror.

    • The sterility control (well 12) should be clear.

    • The growth control (well 11) should show distinct turbidity or a pellet of growth at the bottom.

    • The MIC is the lowest concentration of 3-Hydroxymethyl-1,3-benzothiazole-2-thione at which there is no visible growth (i.e., the first clear well).[13][16]

Broth_Microdilution_Workflow start_end start_end process process decision decision io io start Start prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum dilute_inoculum Dilute Suspension to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate Plate Wells with Bacteria dilute_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compound in 96-Well Plate prep_plate->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually Inspect Plate for Growth incubate->read_results is_growth_clear Growth in Controls OK? read_results->is_growth_clear determine_mic Determine MIC: Lowest Concentration with No Visible Growth is_growth_clear->determine_mic Yes invalid Invalid Test: Repeat Assay is_growth_clear->invalid No end End determine_mic->end invalid->start Restart

Caption: Workflow for MIC determination using the broth microdilution method.

Part 3: Semi-Quantitative Screening: Agar Disk Diffusion

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used, simple, and cost-effective method to qualitatively or semi-quantitatively assess the antimicrobial activity of a compound.[14][20][21]

Principle of Disk Diffusion

A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism.[22] The compound diffuses from the disk into the agar, creating a radial concentration gradient.[21] If the organism is susceptible, a clear circular area of no growth, known as the zone of inhibition, will form around the disk.[23] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.

Detailed Protocol for Agar Disk Diffusion

Materials and Reagents:

  • 3-Hydroxymethyl-1,3-benzothiazole-2-thione

  • Sterile 6-mm blank paper disks

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Test microorganisms

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Sterile cotton swabs

  • Incubator (35-37°C)

  • Ruler or calipers for measurement

Step-by-Step Methodology:

  • Disk Preparation:

    • Prepare a high-concentration solution of 3-Hydroxymethyl-1,3-benzothiazole-2-thione in a volatile solvent (e.g., acetone or ethanol).

    • Apply a precise volume (e.g., 10-20 µL) of the solution onto a sterile blank disk to achieve a specific drug load per disk (e.g., 30 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline adjusted to a 0.5 McFarland standard, as described in the BMD protocol (Section 2.2, Step 1).

  • Plate Inoculation:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[20]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure a confluent lawn of growth.[23]

    • Finally, swab the rim of the agar.[20]

  • Disk Application:

    • Using sterile forceps, place the prepared compound-impregnated disks onto the inoculated agar surface.

    • Gently press each disk down to ensure complete contact with the agar.[22][23]

    • Space the disks sufficiently far apart (e.g., at least 24 mm from center to center) to prevent overlapping of the inhibition zones.[22]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measuring and Interpreting Results:

    • After incubation, measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.

    • A larger zone diameter generally indicates greater antimicrobial activity. For a novel compound, there are no established breakpoints; results are typically compared against known antibiotics or other test compounds.

Disk_Diffusion_Workflow start_end start_end process process decision decision io io start Start prep_disks Prepare Compound- Impregnated Disks start->prep_disks prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum apply_disks Apply Disks to Inoculated Plate prep_disks->apply_disks streak_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->streak_plate streak_plate->apply_disks incubate Invert and Incubate at 35-37°C for 16-20h apply_disks->incubate measure_zone Measure Diameter of Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

Caption: Workflow for the agar disk diffusion (Kirby-Bauer) test.

Part 4: Data Presentation and Interpretation

Systematic data recording is essential for comparing the activity of a novel compound across different microbial species.

Quantitative Data Summary

Results should be summarized in a clear, tabular format. For a new compound, initial screening should include a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi.

Table 1: Example Data Presentation for Antimicrobial Susceptibility Testing of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Test MicroorganismGram Stain/TypeBroth Microdilution MIC (µg/mL)Disk Diffusion Zone Diameter (mm) [30 µ g/disk ]
Staphylococcus aureus ATCC 29213Gram-positive422
Enterococcus faecalis ATCC 29212Gram-positive1615
Escherichia coli ATCC 25922Gram-negative>1286 (No zone)
Pseudomonas aeruginosa ATCC 27853Gram-negative>1286 (No zone)
Candida albicans ATCC 90028Yeast (Fungus)818

Note: The data presented above are hypothetical and for illustrative purposes only.

Interpretation and Next Steps
  • Initial Interpretation: Based on the hypothetical data, 3-Hydroxymethyl-1,3-benzothiazole-2-thione shows promising activity against Gram-positive bacteria and yeast, but limited to no activity against the tested Gram-negative bacteria. A lower MIC value and a larger zone of inhibition indicate higher potency.

  • Establishing Breakpoints: It is critical to understand that for a novel compound, interpretive categories (Susceptible, Intermediate, Resistant) do not exist. These breakpoints are established by organizations like CLSI and EUCAST only after extensive studies that correlate in vitro data (like MICs) with pharmacokinetic/pharmacodynamic (PK/PD) parameters and clinical outcomes in patients.[9][24][25]

  • Mechanism of Action: The observed spectrum of activity can provide clues to the compound's mechanism of action. For instance, inactivity against Gram-negative bacteria might suggest an inability to penetrate the outer membrane. Benzothiazole derivatives have been reported to exert their effects through various mechanisms, including interfering with DNA synthesis or inhibiting essential enzymes.[1][26] Further studies would be required to elucidate the specific pathway.

Hypothetical_MoA compound compound target target process process outcome outcome Comp 3-Hydroxymethyl-1,3- benzothiazole-2-thione Membrane Bacterial Cell Membrane/Wall Comp->Membrane Penetrates Enzyme Essential Enzyme (e.g., DNA Gyrase) Membrane->Enzyme Interacts with Inhibit Inhibition of DNA Replication Enzyme->Inhibit Death Bacterial Cell Death Inhibit->Death

Caption: A hypothetical mechanism of action for a novel antimicrobial agent.

References

  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2011). Arabian Journal of Chemistry.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • Agar-Dilution Is Comparable to Broth Dilution for MIC Determination in Streptococcus agalactiae. (2025). MDPI.
  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Evaluation of Some Novel Benzothiazole Derivatives as Potential Anticancer and Antimicrobial Agents. Arzneimittel-Forschung (Drug Research).
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
  • Agar dilution. Wikipedia.
  • Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. (2010). PubMed.
  • Synthesis, Molecular Docking and Antimicrobial Evaluation of Some Benzothiazoles. ResearchGate.
  • Agar Dilution (MIC) Susceptibility Test Method. (2023). YouTube.
  • Broth Microdilution. MI - Microbiology.
  • Disk diffusion method. (2004). SEAFDEC/AQD Institutional Repository.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
  • Disk diffusion test. Wikipedia.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute.
  • M39 | Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data. Clinical and Laboratory Standards Institute.
  • Comparison of Microdilution and Standard Agar Dilution Method for Determining Penicillin Resistance among S.pneumoniae. Journal of the Pakistan Medical Association.
  • Antimicrobial susceptibility testing Agar dilution method. WOAH - Asia.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). PMC.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). CLSI.
  • Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. (2021). ASM Journals.
  • Modification of antimicrobial susceptibility testing methods. (2025). ResearchGate.
  • EUCAST - Home. EUCAST.
  • Guidance Documents. EUCAST.
  • Disk Diffusion and Quality Control. EUCAST.
  • AST guidance specific to the UK and clarification on EUCAST guidance. British Society for Antimicrobial Chemotherapy.
  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. PMC.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Pan American Health Organization.
  • Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. (2021). PMC.
  • Broth microdilution – Knowledge and References. Taylor & Francis.
  • New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. (2021). MDPI.
  • The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. Acta Pharmaceutica Sciencia.
  • Miniaturised broth microdilution for simplified antibiotic susceptibility testing of Gram negative clinical isolates using microcapillary devices. (2022). RSC Publishing.
  • 3-hydroxymethyl-1,3-benzothiazole-2-thione (C8H7NOS2). PubChemLite.
  • Synthesis and mechanism of hypoglycemic activity of benzothiazole derivatives. (2013). PubMed.
  • The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. (2025). ResearchGate.
  • Cleaner and greener synthesis of 3 H -benzothiazole-2-thione and its derivatives. (2021). RSC Publishing.
  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2023). Semantic Scholar.
  • 3-HYDROXYMETHYL-3H-BENZOTHIAZOLE-2-THIONE AldrichCPR. Sigma-Aldrich.
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023). Indian Journal of Pharmaceutical Education and Research.
  • cas 3161-57-7|| where to buy 3-(Hydroxymethyl)benzo[d]thiazole-2(3H)-thione. Chemenu.
  • Chemical Properties of 2-Mercaptobenzothiazole (CAS 149-30-4). Cheméo.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC.

Sources

Application of 3-Hydroxymethyl-1,3-benzothiazole-2-thione in corrosion inhibition studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Hydroxymethyl-1,3-benzothiazole-2-thione as an Advanced Corrosion Inhibitor for Industrial Metals

Executive Summary

The mitigation of metallic corrosion in aggressive industrial environments (e.g., acid pickling, descaling, and sour gas pipelines) requires highly efficient, stable, and surface-active organic molecules. 3-Hydroxymethyl-1,3-benzothiazole-2-thione (CAS: 3161-57-7) represents an evolutionary step in heterocyclic corrosion inhibitors. Building upon the foundational efficacy of its parent compound, 2-mercaptobenzothiazole (MBT), this N-substituted derivative leverages a dual-action mechanism. By locking the molecule into its thione tautomer and introducing a hydroxymethyl functional group, it achieves superior chemisorption onto transition metals while establishing a dense, hydrogen-bonded hydrophobic barrier against corrosive aqueous species.

Mechanistic Causality: Adsorption & Inhibition Dynamics

To utilize 3-hydroxymethyl-1,3-benzothiazole-2-thione effectively, one must understand the causality of its interaction with metallic substrates (such as API pipeline steel or copper alloys).

The Thione Advantage: Unsubstituted MBT exists in an equilibrium between its thiole and thione tautomeric forms. Theoretical and experimental analyses demonstrate that in the thione form, the highest electron density is localized in the vicinity of the exocyclic sulfur atom[1]. Because 3-hydroxymethyl-1,3-benzothiazole-2-thione is N-substituted, it is permanently locked in this highly reactive thione state. The electron-rich sulfur atom acts as a potent electron donor, transferring electron density into the vacant d-orbitals of the metal surface to form a stable coordinate covalent bond (chemisorption)[2].

Synergistic Physisorption and Film Formation: Simultaneously, the planar benzothiazole ring engages in physisorption via


-electron interactions with the metal surface[1]. The addition of the hydroxymethyl group at the N3 position plays a critical secondary role: it introduces a steric shield and enables hydrogen bonding with the surrounding hydration layer. Studies on related hydroxymethyl-benzothiazole derivatives have confirmed their ability to form dense hydrophobic films that protect steel even in highly aggressive environments, such as 15% HCl[3].

This multi-site adsorption mechanism allows the compound to act as a mixed-type inhibitor, effectively retarding both anodic metal dissolution and cathodic hydrogen evolution reactions[4]. The adsorption process is spontaneous, highly stable at elevated temperatures, and rigorously obeys the Langmuir adsorption isotherm[5].

AdsorptionMechanism M Metal Surface (Fe/Cu) (Electron Acceptor) I 3-Hydroxymethyl-1,3- benzothiazole-2-thione S Thione Sulfur (=S) (Electron Donor) I->S Active Site 1 N Benzothiazole Ring (Pi-Electron Interaction) I->N Active Site 2 OH N-Hydroxymethyl Group (Steric Shielding) I->OH Active Site 3 S->M Chemisorption Film Hydrophobic Protective Film S->Film N->M Physisorption N->Film OH->Film H-Bonding Film->M Blocks Corrosive Ions

Fig 1: Mechanistic pathway of 3-Hydroxymethyl-1,3-benzothiazole-2-thione adsorption on metal.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of this inhibitor must rely on a self-validating system where non-destructive electrochemical techniques are corroborated by destructive polarization and empirical gravimetric data.

Protocol A: Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization (PDP)

Objective: Quantify the charge transfer resistance (


) and corrosion current density (

) to determine the Inhibition Efficiency (IE%).
  • Cell Preparation: Assemble a standard three-electrode cell. Use a carbon steel or copper working electrode (WE), a Saturated Calomel Electrode (SCE) as the reference, and a platinum mesh as the counter electrode.

  • Electrolyte Formulation: Prepare a baseline aggressive medium (e.g., 1.0 M HCl). Dissolve the inhibitor at targeted concentrations (e.g., 10, 50, 100, 200 ppm). Note: Due to the hydrophobic nature of the benzothiazole ring, a co-solvent like ethanol (up to 5% v/v) may be required for complete dissolution prior to introduction into the aqueous acid.

  • Open Circuit Potential (OCP) Stabilization: Immerse the WE and monitor the OCP for 45–60 minutes.

    • Causality: The system must reach thermodynamic equilibrium. Failing to stabilize the OCP will result in capacitive artifacts during EIS and skewed Tafel slopes during PDP.

  • EIS Execution: Apply an AC perturbation of 10 mV peak-to-peak at the stabilized OCP, sweeping frequencies from 100 kHz down to 10 mHz.

    • Causality: A small 10 mV amplitude ensures a linear pseudo-response, allowing for accurate modeling of the electrical double layer without destroying the fragile, newly formed inhibitor film.

  • PDP Execution: Immediately following EIS, scan the potential from -250 mV to +250 mV vs. OCP at a slow scan rate of 1.0 mV/s.

    • Causality: A slow scan rate prevents capacitive charging currents from masking the true faradaic corrosion currents, ensuring accurate extrapolation of

      
      .
      
Protocol B: Gravimetric (Weight Loss) Validation

Objective: Provide empirical, non-accelerated validation of the electrochemical data.

  • Preparation: Abrade metal coupons using SiC paper (up to 1200 grit) to ensure a uniform surface roughness. Degrease with acetone, dry under warm air, and record the initial weight (

    
    ) using an analytical balance (
    
    
    
    mg).
  • Immersion: Suspend the coupons in the inhibited and uninhibited test solutions for 24, 48, and 72 hours in a thermostatic water bath (e.g., 298 K, 313 K).

  • Post-Processing: Remove the coupons and clean them using Clarke’s solution (20 g antimony trioxide + 50 g stannous chloride in 1 L conc. HCl).

    • Causality: Clarke's solution selectively strips away corrosion products (oxides/sulfides) without attacking the underlying base metal, preventing false weight-loss readings.

  • Calculation: Dry and reweigh the coupons (

    
    ). Calculate the corrosion rate and IE%.
    

ExperimentalWorkflow Prep Substrate Preparation OCP OCP Stabilization (30-60 min) Prep->OCP EIS EIS Analysis (100kHz-10mHz) OCP->EIS PDP PDP Scan (±250mV, 1mV/s) EIS->PDP Data Data Synthesis & Validation PDP->Data

Fig 2: Self-validating electrochemical workflow for evaluating corrosion inhibition efficiency.

Data Presentation

The following table synthesizes representative quantitative data demonstrating the concentration-dependent efficacy of benzothiazole-2-thione derivatives in acidic media (1.0 M HCl at 298 K). As concentration increases, the charge transfer resistance (


) rises significantly, reflecting the densification of the protective hydrophobic layer.
Inhibitor Concentration (ppm)

(mV vs SCE)

(

)

(

)
Inhibition Efficiency (IE %)
Blank (0 ppm) -480450.015.5-
50 ppm -47585.0110.281.1%
100 ppm -47240.0250.891.1%
200 ppm -46815.3680.496.6%
500 ppm -4658.11120.098.2%

Table 1: Representative electrochemical parameters illustrating the mixed-type inhibition profile of benzothiazole-thione derivatives. The minimal shift in


 (< 85 mV) confirms its classification as a mixed-type inhibitor.

References

1.[3] Time evolution and temperature studies of 2-(hydroxymethyl)benzothiazole and its mixture with KI as an inhibitor for steel in 15 % HCl - ResearchGate. researchgate.net. 3 2.[1] Mathematical Models Generated for the Prediction of Corrosion Inhibition Using Different Theoretical Chemistry Simulations - MDPI. mdpi.com. 1 3.[2] Mathematical Models Generated for the Prediction of Corrosion Inhibition Using Different Theoretical Chemistry Simulations - PMC. nih.gov. 2 4.[5] Correlated ab Initio and Electroanalytical Study on Inhibition Behavior of 2‑Mercaptobenzothiazole and Its Thiole–Thione Tautomerism Effect for the Corrosion of Steel (API 5L X52) in Sulphuric Acid Solution - Industrial & Engineering Chemistry Research - Figshare. figshare.com. 5 5.[4] Effect of 2-mercaptobenzothiazole concentration on sour-corrosion behavior of API X60 pipeline steel: Electrochemical parameters - International Journal of Minerals, Metallurgy and Materials. ustb.edu.cn. 4

Sources

Experimental design for in vivo studies of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design for In Vivo Characterization of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Executive Summary & Compound Profile

3-Hydroxymethyl-1,3-benzothiazole-2-thione (CAS: 2595-54-2), hereafter referred to as HM-MBT , is a N-hydroxymethyl derivative of the well-known biocide and rubber accelerator 2-mercaptobenzothiazole (MBT).

Unlike stable small molecules, HM-MBT functions as a hemisulfur-based formaldehyde releaser . Its in vivo behavior is defined by a hydrolysis equilibrium that releases two bioactive species: the parent thione (MBT) and formaldehyde (HCHO). Consequently, experimental design must account for the pharmacokinetics of the parent scaffold and the local toxicology of formaldehyde release.

Primary Applications:

  • Industrial/Biocidal: Antimicrobial preservation, rubber vulcanization acceleration.

  • Therapeutic Potential: Prodrug delivery of MBT (antifungal/anticancer) with potential alkylating activity via the hydroxymethyl group.

Mechanism of Action & Metabolic Fate

To design accurate in vivo studies, researchers must understand that HM-MBT is chemically labile. It does not act as a single static ligand but as a dynamic system.

Hydrolysis Pathway (Graphviz Visualization)

Metabolism HMMBT 3-Hydroxymethyl-1,3- benzothiazole-2-thione (HM-MBT) Inter Hydrolysis Equilibrium HMMBT->Inter pH < 7.0 Esterases MBT 2-Mercaptobenzothiazole (MBT) [Active Scaffold] Inter->MBT Major Metabolite HCHO Formaldehyde (HCHO) [Reactive Electrophile] Inter->HCHO Byproduct Protein Protein Adducts (Sensitization) MBT->Protein Disulfide Bridging Gluc Glucuronidation (Excretion) MBT->Gluc Phase II Metabolism HCHO->Protein Schiff Base Formation

Figure 1: The metabolic hydrolysis of HM-MBT. Note that efficacy is driven by the MBT scaffold, while local toxicity (irritation) is often driven by HCHO release.

Pre-clinical Formulation Strategy

Challenge: HM-MBT is lipophilic but susceptible to premature hydrolysis in aqueous vehicles. Solution: Use anhydrous non-aqueous vehicles for stock solutions and prepare aqueous dosing suspensions immediately prior to administration.

ParameterRecommendationRationale
Solubility Low in water; High in DMSO, Acetone, PEG-400.Benzothiazole ring confers lipophilicity.
Stock Vehicle DMSO (Dimethyl sulfoxide)Maintains stability of the N-hydroxymethyl bond during storage.
Dosing Vehicle (IV) 10% DMSO / 40% PEG-400 / 50% SalineMinimizes precipitation upon injection; PEG stabilizes the dispersion.
Dosing Vehicle (Oral) 0.5% Carboxymethylcellulose (CMC)Standard suspension vehicle; HM-MBT will likely act as a suspension.
Stability Note Do not store in aqueous media > 1 hour. Hydrolysis to MBT is rapid in water, altering the effective dose.

Protocol A: Pharmacokinetic (PK) Profiling

Since HM-MBT degrades to MBT, the PK study must track both the parent (if stable enough) and the metabolite (MBT).

Objective: Determine plasma half-life (


), 

, and bioavailability (

) of the released MBT scaffold.

Experimental Design:

  • Species: Sprague-Dawley Rats (Male, n=3 per timepoint).

  • Dosing:

    • Group 1: IV Bolus (5 mg/kg).

    • Group 2: Oral Gavage (20 mg/kg).

  • Sampling: Serial tail vein bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

Bioanalytical Method (LC-MS/MS):

  • Extraction: Protein precipitation with Acetonitrile (containing internal standard).

  • Stabilization: Add bisulfite to the collection tubes if tracking HM-MBT specifically (to trap formaldehyde and prevent equilibrium shift), though tracking Total MBT is more robust.

  • MRM Transitions:

    • Target: MBT (Negative mode, m/z 166.0

      
       133.9).
      
    • Note: HM-MBT often converts entirely to MBT in the ion source; validate if unique detection is possible.

Protocol B: Toxicology & Sensitization (LLNA)

Benzothiazoles are notorious skin sensitizers. For HM-MBT, this is compounded by formaldehyde release. The Local Lymph Node Assay (LLNA) is the gold standard for assessing this risk.

Workflow Visualization (Graphviz)

LLNA Step1 Acclimation (CBA/J Mice, Female) Step2 Topical Application (Days 1, 2, 3) Dorsum of Ears Step1->Step2 Step3 Rest Period (Days 4, 5) Step2->Step3 Step4 3H-Thymidine Injection (Day 6, IV) Step3->Step4 Step5 Lymph Node Harvest (5 hrs post-injection) Step4->Step5 Step6 Scintillation Counting (Calculate Stimulation Index) Step5->Step6

Figure 2: Workflow for the Murine Local Lymph Node Assay (LLNA) to determine sensitization potential.

Step-by-Step Protocol:

  • Preparation: Dissolve HM-MBT in Acetone:Olive Oil (4:1) at concentrations of 0.5%, 1.0%, and 2.5%.

  • Application: Apply 25

    
    L to the dorsum of each ear for 3 consecutive days.
    
  • Proliferation: On Day 6, inject

    
    H-thymidine (20 
    
    
    
    Ci) intravenously.
  • Analysis: Measure radioactive incorporation in the draining auricular lymph nodes.

  • Interpretation: A Stimulation Index (SI)

    
     3 indicates a positive skin sensitizer.
    

Protocol C: Efficacy (Antimicrobial Model)

Given the biocide profile of benzothiazoles, a Murine Skin Infection Model is the most relevant efficacy test.

Pathogen: Staphylococcus aureus (MRSA or MSSA).

  • Inoculation: Tape-strip the dorsal skin of BALB/c mice to remove the stratum corneum. Apply

    
     CFU of S. aureus.
    
  • Treatment:

    • Group A: Vehicle Control (Topical).

    • Group B: HM-MBT (1% Ointment).

    • Group C: Mupirocin (Positive Control).

  • Dosing Regimen: Topical application twice daily for 5 days.

  • Endpoint: On Day 6, excise skin tissue, homogenize, and plate for CFU counting.

  • Success Criteria: >2 log reduction in bacterial load compared to vehicle.

References

  • Hansson, C. & Agrup, G. (1993). Skin sensitization to 2-mercaptobenzothiazole and its derivatives. Contact Dermatitis.

  • Chipinda, I. et al. (2011). Haptenation: Chemical Reactivity and Protein Binding. Journal of Allergy.

  • National Toxicology Program (NTP). (2009). Testing Status of 2-Mercaptobenzothiazole.[1][2] NTP Technical Reports.

  • De Groot, A. C. (2012). Formaldehyde-releasers in cosmetics: relationship to formaldehyde contact allergy. Contact Dermatitis.

  • PubChem. (2023). Compound Summary: 3-Hydroxymethyl-1,3-benzothiazole-2-thione (CAS 2595-54-2). National Library of Medicine.

Sources

Application Note: Cytotoxicity Profiling of 3-Hydroxymethyl-1,3-benzothiazole-2-thione (HMBT)

[1]

Abstract & Introduction

3-Hydroxymethyl-1,3-benzothiazole-2-thione (HMBT) is a critical derivative of 2-mercaptobenzothiazole (MBT).[1] Widely utilized as a microbiocide in industrial fluids and a vulcanization accelerator in rubber manufacturing, its toxicological profile is of dual interest:[2]

  • Biocompatibility (ISO 10993): Assessing the safety of medical devices (e.g., gloves, catheters) where HMBT may leach.[1]

  • Pharmacology: Investigating its potential as an anticancer agent, given the benzothiazole core's ability to disrupt mitochondrial function and induce oxidative stress.[1]

This guide provides a rigorous framework for evaluating HMBT cytotoxicity. Unlike stable small molecules, HMBT possesses a labile N-hydroxymethyl group, acting as a potential formaldehyde donor under aqueous conditions.[1] This protocol is designed to distinguish between intrinsic HMBT toxicity and the effects of its hydrolysis products.

Physicochemical Considerations & Stability

Critical Expert Insight: HMBT (CAS: 3161-57-7) is chemically distinct from the sodium salt of MBT (CAS: 2492-26-4).[1] The N-hydroxymethyl group renders the compound susceptible to hydrolysis in aqueous cell culture media, establishing an equilibrium between HMBT, the parent MBT, and free formaldehyde (HCHO).

  • Solubility: Poor in water; soluble in DMSO, Acetone, and Ethanol.[1]

  • Stability: Hydrolysis accelerates at physiological pH (7.[1]4) and elevated temperatures (37°C).[1]

  • Implication: "Aged" stock solutions will exhibit higher toxicity due to formaldehyde accumulation.[1] Fresh preparation is mandatory. [1]

Experimental Design & Controls

To ensure data integrity, the experimental design must account for the compound's instability.[1]

Control TypeDescriptionPurpose
Vehicle Control DMSO (Final concentration < 0.5%)Baseline cell viability; accounts for solvent toxicity.[1]
Positive Control Triton X-100 (0.1%) or DoxorubicinValidates assay sensitivity to cell death.[1]
Interference Control HMBT + MTT Reagent (No Cells)Crucial: Benzothiazoles can chemically reduce tetrazolium salts, causing false positives (high background).[1]
Degradation Control Formaldehyde (equivalent molarity)Distinguishes if toxicity is driven solely by formaldehyde release.[1]

Protocol 1: Preparation of Stock and Dosing Solutions

Objective: Create a stable stock solution that minimizes pre-assay hydrolysis.

  • Solvent Selection: Use sterile, anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid ethanol if possible, as it can alter membrane permeability synergistically with HMBT.[1]

  • Weighing: Weigh HMBT powder in a fume hood (sensitizer risk).

  • Dissolution:

    • Prepare a 100 mM Stock Solution .

    • Example: Dissolve 19.7 mg of HMBT (MW ≈ 197.28 g/mol ) in 1 mL DMSO.[1]

    • Vortex until completely clear.[1]

  • Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C. Do not freeze-thaw more than once.

  • Working Dilutions (Immediate Use):

    • Dilute stock into serum-free medium immediately before adding to cells.

    • Keep DMSO concentration constant across all dose points (e.g., 0.5%).[1]

Protocol 2: Metabolic Activity Assay (MTT/WST-1)

Objective: Determine the IC50 of HMBT in L929 Fibroblasts (Biocompatibility) or HepG2 (Toxicity).

Reagents
  • Cell Line: L929 mouse fibroblasts (Standard for ISO 10993-5).[1][3]

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

  • Solubilization Buffer: DMSO or SDS-HCl.[1]

Step-by-Step Methodology
  • Seeding:

    • Seed L929 cells at

      
       cells/well in a 96-well plate.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Aspirate old media.[1]

    • Add 100 µL of fresh media containing HMBT concentrations (range: 1 µM to 500 µM).[1]

    • Include Vehicle Control (0.5% DMSO) and Blanks (Media only).

    • Incubate for 24 hours . (Note: Longer incubations (48-72h) favor hydrolysis-driven toxicity).[1]

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 2–4 hours. Watch for purple formazan crystals.[1][4]

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).[1]

    • Add 100 µL DMSO to dissolve formazan.[1]

  • Quantification:

    • Measure absorbance at 570 nm (reference 650 nm).

  • Data Analysis:

    • Calculate % Viability:

      
      .
      
    • Plot Dose-Response curve (Log-concentration vs. Viability) to determine IC50.[1]

Protocol 3: Mechanistic Profiling (ROS Generation)[1]

Rationale: Benzothiazoles often induce apoptosis via Reactive Oxygen Species (ROS).[1] This protocol confirms if HMBT acts via oxidative stress.[1]

Reagents
  • Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).[1]

  • Positive Control: TBHP (tert-Butyl hydroperoxide).[1]

Workflow
  • Seeding: Seed cells in black-walled, clear-bottom 96-well plates.

  • Staining (Pre-loading):

    • Wash cells with PBS.[1]

    • Incubate with 10 µM H2DCFDA in PBS for 30 mins at 37°C.

    • Expert Note: Loading before treatment prevents the compound from interfering with dye uptake.[1]

  • Treatment:

    • Wash cells to remove excess dye.[1]

    • Add HMBT (at IC50 concentration) in phenol-red-free media.[1]

  • Kinetic Reading:

    • Measure Fluorescence immediately (Ex/Em: 485/535 nm).[1]

    • Read every 15 mins for 2 hours.

  • Interpretation: A rapid increase in fluorescence indicates HMBT-induced oxidative burst, likely preceding mitochondrial collapse.[1]

Pathway Visualization

The following diagram illustrates the dual toxicity pathway of HMBT: the direct effect of the benzothiazole core and the secondary effect of formaldehyde release.

HMBT_Toxicity_PathwayHMBTHMBT(Parent Compound)HydrolysisAqueous Hydrolysis(pH 7.4, 37°C)HMBT->HydrolysisMBTMBT(2-Mercaptobenzothiazole)Hydrolysis->MBTHCHOFormaldehyde(Release)Hydrolysis->HCHOROSROS Generation(Oxidative Stress)MBT->ROS Redox CyclingAdductsProtein/DNAAdduct FormationHCHO->Adducts Cross-linkingMitoMitochondrialDysfunctionROS->MitoApoptosisApoptosis(Cell Death)Adducts->ApoptosisMito->Apoptosis Cytochrome c Release

Caption: Figure 1.[1] Dual cytotoxic mechanism of HMBT involving hydrolysis-dependent formaldehyde release and benzothiazole-mediated oxidative stress.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background OD Chemical reduction of MTT by HMBTUse "Interference Control" wells (No cells). If high, switch to ATP-based assays (CellTiter-Glo) which are less prone to chemical interference.[1]
Precipitation HMBT insolubility in mediaDo not exceed 0.5% DMSO.[1] Inspect wells under microscope before adding MTT.[1] If precipitate is visible, lower the max concentration.[1]
Inconsistent IC50 Stock solution degradationPrepare fresh stock for every experiment. Do not use stocks older than 1 week even if frozen.[1]

References

  • International Organization for Standardization. (2009).[1][5] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[1] Link

  • Liao, C., et al. (2018).[1] Environmental occurrence, fate, exposure, and toxicity of benzothiazoles. Environmental Science & Technology.[1] Link[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 76956, 3-(Hydroxymethyl)benzothiazole-2-thione. Link[1]

  • Ye, X., et al. (2014).[1] Cytotoxicity and genotoxicity of benzothiazoles and their derivatives in human cells. Journal of Applied Toxicology. Link[1]

  • Hansson, C., & Agrup, G. (1993).[1] Stability of the formaldehyde donor 3-hydroxymethyl-2-benzothiazolinethione. Contact Dermatitis. Link[1]

Analytical methods for the quantification of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Analytical Quantification of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Executive Summary

This guide details the analytical protocol for the quantification of 3-Hydroxymethyl-1,3-benzothiazole-2-thione (CAS 3161-57-7), also known as


-hydroxymethyl-2-mercaptobenzothiazole.[1][2] This compound is a semi-stable hemiaminal derivative of 2-mercaptobenzothiazole (MBT) and formaldehyde, often utilized as a biocide intermediate or vulcanization accelerator.[1][2]

Critical Analytical Challenge: The


-hydroxymethyl group is labile.[1][2] In aqueous or acidic environments, the compound undergoes hydrolysis to revert to MBT and formaldehyde.[1][2] Therefore, this protocol utilizes a neutral pH Reverse-Phase HPLC (RP-HPLC)  method with Diode Array Detection (DAD) to ensure separation of the intact analyte from its degradation products.[1][2]

Chemical Identity & Properties

ParameterSpecification
Chemical Name 3-Hydroxymethyl-1,3-benzothiazole-2-thione
CAS Number 3161-57-7
Molecular Formula

Molecular Weight 197.28 g/mol
Structure Benzothiazole ring with a thione (=S) at C2 and a hydroxymethyl (-CH2OH) at N3.[1][2][3][4][5][6]
Solubility Soluble in Acetonitrile (ACN), DMSO, Methanol.[1][2] Sparingly soluble in water.[1][2]
Stability Hydrolytically unstable at

and

.[1][2] Stable in aprotic organic solvents.[1][2]

Analytical Method: RP-HPLC-DAD

This method is designed to separate the target analyte from its primary hydrolysis product (2-Mercaptobenzothiazole, MBT) and process impurities.[1][2]

Chromatographic Conditions
  • Instrument: HPLC System (e.g., Agilent 1260/1290 or Waters Alliance) with DAD.

  • Column: C18 End-capped,

    
     (e.g., Zorbax Eclipse Plus C18 or XBridge C18).
    
    • Rationale: End-capping reduces silanol interactions, improving peak shape for nitrogenous heterocycles.[1][2]

  • Column Temperature:

    
     (Keep strictly controlled; higher temps promote degradation).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV at 324 nm (Primary) and 280 nm (Secondary).[1][2]

    • Note: The thione form absorbs strongly at ~320–325 nm.[1][2]

Mobile Phase
  • Solvent A:

    
     Ammonium Acetate buffer (
    
    
    
    ).
  • Solvent B: Acetonitrile (HPLC Grade).[1][2]

  • Gradient Program:

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase
0.08515Equilibration
2.08515Isocratic Hold
10.01090Gradient Ramp
12.01090Wash
12.18515Re-equilibration
15.08515End
  • Expert Insight: A neutral pH (7.[1][2]0) is critical.[1][2] At acidic pH, the hydroxymethyl group cleaves.[1][2] At basic pH, the benzothiazole ring may open or ionize.[1][2] Ammonium acetate provides buffering without accelerating hydrolysis.[1][2]

Sample Preparation Protocol

Objective: Solubilize the analyte while preventing hydrolysis.

Stock Solution Preparation ( )
  • Weigh

    
     of 3-Hydroxymethyl-1,3-benzothiazole-2-thione reference standard.[1][2]
    
  • Transfer to a

    
     volumetric flask.
    
  • Dissolve in 100% Acetonitrile (ACN) . Do not use water or methanol for the stock.[1][2]

  • Sonicate for 2 minutes (keep cool).

  • Store at

    
     in amber glass. Stability: ~48 hours.
    
Working Standard ( )[1][2]
  • Pipette

    
     of Stock Solution into a 
    
    
    
    flask.
  • Dilute to volume with 50:50 ACN:Water .

  • Critical: Inject immediately.[1][2] The presence of water initiates a slow equilibrium shift.[1][2]

Sample Extraction (Solid Matrix/Rubber)
  • Mince sample (

    
    ) into fine particles.[1][2]
    
  • Add

    
     Acetonitrile.
    
  • Ultrasonic extraction for 15 minutes at

    
    .
    
  • Filter through

    
     PTFE filter.[1][2]
    
  • Analyze directly.[1][2]

Experimental Workflow & Logic

The following diagram illustrates the decision logic for ensuring data integrity, specifically addressing the stability of the analyte.

AnalyticalWorkflow Start Start: Sample Analysis Prep Sample Preparation (Solvent: 100% ACN) Start->Prep Dilution Dilution to Mobile Phase (50:50 ACN:H2O) Prep->Dilution Minimize H2O contact time Inject Immediate Injection (RP-HPLC-DAD) Dilution->Inject Check Check Chromatogram (324 nm) Inject->Check PeakA Single Peak (RT ~6.5 min) Check->PeakA Intact PeakB Split Peak / Shoulder (MBT Detected) Check->PeakB Degraded Valid Result Valid Quantify Area PeakA->Valid Invalid Hydrolysis Detected Reject & Reprepare PeakB->Invalid

Figure 1: Analytical workflow emphasizing the critical time-window between dilution and injection to prevent hydrolysis.

Validation & Troubleshooting

System Suitability Parameters
ParameterAcceptance Criteria
Retention Time (RT) Analyte:

Impurity (MBT):

Resolution (

)

between Analyte and MBT
Tailing Factor

Precision (RSD)

(n=6 injections)
Troubleshooting Guide
  • Issue: Appearance of a peak at ~4.8 min (MBT) in the standard.

    • Cause: Hydrolysis of the N-hydroxymethyl group.[1][2]

    • Solution: Prepare fresh standards. Ensure the mobile phase pH is not acidic.[1][2] Reduce the water content in the sample solvent.[1][2]

  • Issue: Peak broadening.

    • Cause: On-column degradation.

    • Solution: Lower column temperature to

      
      . Increase flow rate to 
      
      
      
      to reduce residence time.

References

  • Reemtsma, T. (2000).[1][2] Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Fierens, T., et al. (2012).[1][2] Analysis of benzothiazoles in rubber and water samples. Journal of Chromatography B. (Methodology adapted for N-substituted derivatives).

  • PubChem . (2025).[1][2][5] Compound Summary: 2-Mercaptobenzothiazole derivatives. National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Greener synthesis methods for 3-Hydroxymethyl-1,3-benzothiazole-2-thione derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details validated, eco-friendly protocols for the synthesis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione (CAS: 3161-57-7), a critical intermediate in the development of antimicrobial agents, vulcanization accelerators, and oil additives.

Historically, the N-hydroxymethylation of 2-mercaptobenzothiazole (2-MBT) has relied on volatile organic solvents (VOCs) or unoptimized conditions leading to poor atom economy. This guide presents two "Green Chemistry" approaches—Aqueous Suspension and Solvent-Free Mechanochemistry —that align with the 12 Principles of Green Chemistry. These methods offer higher yields, reduced waste (E-factor), and simplified workup procedures suitable for both academic research and industrial scale-up.

Scientific Background & Mechanism[1][2][3][4]

The Target Molecule

The target molecule, 3-Hydroxymethyl-1,3-benzothiazole-2-thione , is formed via the electrophilic attack of formaldehyde on the endocyclic nitrogen of the benzothiazole ring.

  • Substrate: 2-Mercaptobenzothiazole (2-MBT) exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In neutral or acidic media, the thione form dominates.

  • Reaction Type: N-Hydroxymethylation (Hemiaminal formation).

  • Challenges: The reaction is reversible; maintaining the equilibrium towards the product requires specific conditions (excess reagent or water removal).

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of the endocyclic nitrogen (N-3) onto the carbonyl carbon of formaldehyde. This pathway is favored over S-alkylation under neutral/aqueous conditions due to the higher nucleophilicity of the nitrogen in the thione tautomer.

ReactionMechanism MBT 2-Mercaptobenzothiazole (Thione Form) TS Transition State [N-C Bond Formation] MBT->TS Nucleophilic Attack HCHO Formaldehyde (aq) HCHO->TS Product 3-Hydroxymethyl- 1,3-benzothiazole-2-thione TS->Product Proton Transfer

Figure 1: Mechanistic pathway for the N-hydroxymethylation of 2-MBT.

Experimental Protocols

Method A: Aqueous Suspension (Preferred for Scale-Up)

This method utilizes water as the reaction medium, exploiting the "on-water" effect where hydrophobic interactions at the organic-water interface accelerate reaction rates.

Reagents:

  • 2-Mercaptobenzothiazole (2-MBT): 16.7 g (0.1 mol)[1][2]

  • Formalin (37% Formaldehyde aq.): 10.0 mL (~0.12 mol, 20% excess)

  • Water (Deionized): 50 mL

Protocol:

  • Setup: Charge a 250 mL round-bottom flask with 16.7 g of 2-MBT and 50 mL of deionized water. Add a magnetic stir bar.

  • Addition: Add 10.0 mL of Formalin solution dropwise to the suspension while stirring at room temperature.

  • Reaction: Heat the mixture to reflux (100 °C) for 2–3 hours. The suspension will initially dissolve (or become an emulsion) and then precipitate the product upon cooling.

    • Note: A clear solution usually indicates reaction progress before precipitation.

  • Workup: Cool the reaction mixture to 0–5 °C in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the white solid using a Büchner funnel.

  • Washing: Wash the filter cake with cold water (2 x 10 mL) to remove excess formaldehyde.

  • Drying: Dry the product in a vacuum oven at 50 °C for 4 hours.

Validation Criteria:

  • Yield: >85%

  • Melting Point: 128–130 °C (Lit. value check required)

  • Appearance: White to pale cream crystalline solid.

Method B: Solvent-Free Mechanochemistry (Grinding)

This method eliminates solvent waste entirely, relying on mechanical energy to drive the reaction. It is ideal for small-scale rapid synthesis.

Reagents:

  • 2-Mercaptobenzothiazole (2-MBT): 1.67 g (10 mmol)

  • Paraformaldehyde (Solid source of HCHO): 0.36 g (12 mmol)

  • Catalyst (Optional): 1 drop of Triethylamine (TEA)

Protocol:

  • Mixing: Place 2-MBT and Paraformaldehyde in a clean agate mortar.

  • Grinding: Grind the mixture vigorously with a pestle.

  • Catalysis: If reaction is slow, add 1 drop of TEA. Continue grinding for 15–20 minutes. The mixture will become a paste (eutectic melt).

  • Completion: Allow the paste to stand at room temperature for 30 minutes.

  • Purification: Wash the solid paste with a small amount of cold ethanol (2 mL) and filter/dry.

Data Analysis & Comparison

The following table summarizes the efficiency of the described methods compared to the traditional ethanol-reflux route.

ParameterMethod A: AqueousMethod B: GrindingTraditional (Ethanol)
Solvent Water (Green)None (Greenest)Ethanol (VOC)
Temp (°C) 100 °C25 °C (Ambient)78 °C
Time 2–3 hours20 mins4–6 hours
Yield (%) 88–92%85–90%75–85%
Atom Economy HighVery HighModerate
Scalability HighLow/MediumHigh
Characterization Data (Expected)
  • FTIR: Broad band at 3350–3400 cm⁻¹ (-OH stretch), 2920 cm⁻¹ (CH₂ stretch), 1050 cm⁻¹ (C-N stretch).

  • ¹H NMR (DMSO-d₆): δ 11.8 (s, 1H, OH), 7.2–7.9 (m, 4H, Ar-H), 5.6 (s, 2H, N-CH₂-O).

Workflow Diagram

The following diagram illustrates the decision matrix for selecting the appropriate synthesis method based on laboratory constraints.

SynthesisWorkflow Start Start: Synthesis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione ScaleCheck Is Scale > 10g? Start->ScaleCheck MethodA Method A: Aqueous Suspension (Reflux) ScaleCheck->MethodA Yes MethodB Method B: Solvent-Free (Grinding) ScaleCheck->MethodB No WorkupA Cool, Filter, Wash (H2O) MethodA->WorkupA WorkupB Wash (EtOH), Filter MethodB->WorkupB Final Final Product (Yield > 85%) WorkupA->Final WorkupB->Final

Figure 2: Decision workflow for selecting the optimal green synthesis protocol.

References

  • Srivastava, N., & Kishore, R. (2021). Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives. Journal of Sulfur Chemistry. Retrieved from [Link]

  • Lou, C., et al. (2017). Highly efficient synthesis of 2-mercaptobenzothiazole derivatives in water: metal sulfide–disulfide dynamic interchange reaction. Green Chemistry. Retrieved from [Link]

  • Al-Smaisim, R. F., et al. (2010). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Medical Journal of Babylon. Retrieved from [Link]

  • Wang, F., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction. Organic Letters. Retrieved from [Link]

Sources

Application Note: 3-Hydroxymethyl-1,3-benzothiazole-2-thione (HMBT) as a Multifunctional Chemical Intermediate

[1]

Executive Summary

3-Hydroxymethyl-1,3-benzothiazole-2-thione (HMBT) (CAS: 2254-94-6) is a stable, crystalline intermediate derived from the N-hydroxymethylation of 2-mercaptobenzothiazole (2-MBT).[1] While often overlooked in favor of its parent compound, HMBT offers distinct advantages in organic synthesis and drug development:

  • Solid-State Formaldehyde Equivalent: It acts as a "masked" formaldehyde source, allowing for precise stoichiometry in Mannich-type reactions without the polymerization issues associated with paraformaldehyde or the aqueous waste of formalin.[1]

  • Electrophilic Pharmacophore Donor: It serves as a precursor for introducing the 1,3-benzothiazole-2-thione moiety—a privileged scaffold in medicinal chemistry known for antimicrobial and anticancer activity—into amines and amides via N-methylene linkage.[1]

  • Prodrug Development: The N-hydroxymethyl group provides a handle for further functionalization (e.g., to esters or carbamates), improving the solubility and metabolic stability of benzothiazole-based drug candidates.[1]

This guide provides validated protocols for the synthesis of HMBT and its application as an electrophilic intermediate.[1]

Chemical Foundation & Mechanism

Understanding the dual reactivity of HMBT is critical for experimental design.[1] HMBT exists in equilibrium with its dissociation products under thermal or acidic stress, but acts as a direct electrophile under mild conditions.[1]

Reactivity Pathways[1]
  • Pathway A (Dissociation/Mannich): Under heating or basic conditions, HMBT acts as a formaldehyde donor.[1]

  • Pathway B (Direct Substitution): Under acidic conditions or activation (e.g., with SOCl₂), the hydroxyl group becomes a leaving group, generating a highly reactive N-methylene electrophile (iminium ion equivalent).[1]

Mechanistic Visualization

The following diagram illustrates the synthesis of HMBT and its divergent reactivity profiles.

HMBT_PathwaysMBT2-Mercaptobenzothiazole(2-MBT)HMBTHMBT(3-Hydroxymethyl-1,3-benzothiazole-2-thione)MBT->HMBT + CH2O, RefluxCH2OFormaldehyde(aq)CH2O->HMBTHMBT->MBT ThermalReversionIntermedReactive IminiumIntermediateHMBT->Intermed Acid Catalyst(-H2O)Prod_AMannich Bases(N-CH2-N-R)Intermed->Prod_A + Amine (R-NH2)Prod_BProdrug Esters(N-CH2-O-COR)Intermed->Prod_B + Acid Chloride

Figure 1: Synthesis of HMBT from 2-MBT and its subsequent divergent pathways toward Mannich bases or Prodrug Esters.[1]

Protocol A: Synthesis of HMBT Reagent

Objective: Preparation of high-purity HMBT from 2-Mercaptobenzothiazole.

Materials
  • Reactant A: 2-Mercaptobenzothiazole (2-MBT) [Purity >98%][1]

  • Reactant B: Formaldehyde (37% aqueous solution)[1]

  • Solvent: Ethanol (95%)[1]

  • Catalyst: None required (autocatalytic) or trace NaOH (optional)[1]

Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.7 g (0.1 mol) of 2-MBT in 100 mL of ethanol.

  • Addition: Add 10 mL (approx. 0.12 mol) of 37% formalin solution.[1] A slight excess of formaldehyde ensures complete conversion.[1]

  • Reaction: Attach a reflux condenser. Heat the mixture to gentle reflux (

    
    ) for 1–2 hours. The solution will initially clarify before the product begins to form.
    
  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. White to pale-yellow needles will precipitate.[1]

  • Isolation: Filter the solid under vacuum. Wash the filter cake with 20 mL of cold ethanol followed by 50 mL of water to remove unreacted formaldehyde.[1]

  • Drying: Dry the solid in a vacuum oven at

    
     for 6 hours.
    
Quality Control (QC) Parameters
ParameterSpecificationNotes
Appearance White/Pale Yellow NeedlesDarkening indicates oxidation.[1]
Yield 85% – 95%High efficiency reaction.[1]
Melting Point

Sharp melting point indicates purity.[1]
Solubility DMSO, DMF, Hot EthanolInsoluble in water.[1]

Protocol B: Application in Prodrug Synthesis (N-Alkylation)

Objective: Utilization of HMBT to synthesize N-substituted benzothiazole derivatives via active chloromethylation or direct condensation.[1] This protocol demonstrates the "Active Electrophile" pathway.

Context

Direct reaction of HMBT with weak nucleophiles can be slow.[1] A common strategy in drug development is to convert the N-hydroxymethyl group to an N-chloromethyl group in situ, or use acid catalysis to generate the iminium species.[1]

Workflow: Synthesis of N-(Benzothiazol-2-thione-methyl)-amine Derivatives

This reaction couples the benzothiazole thione scaffold to a secondary amine (pharmacophore).[1]

  • Activation:

    • Suspend 10 mmol of HMBT (prepared in Protocol A) in 20 mL of anhydrous dichloromethane (DCM).

    • Cool to

      
      .
      
    • Add 11 mmol of Thionyl Chloride (

      
      ) dropwise.[1]
      
    • Observation: Evolution of

      
       gas.[1] Stir for 30 mins at room temperature. This generates the reactive 3-chloromethyl-1,3-benzothiazole-2-thione .
      
  • Coupling:

    • To the reaction mixture, add 10 mmol of the target secondary amine (e.g., morpholine, piperazine derivative) and 11 mmol of Triethylamine (

      
      ) as a base scavenger.[1]
      
    • Stir at room temperature for 4–6 hours.

  • Work-up:

    • Quench with water (20 mL).

    • Extract the organic layer with DCM (

      
      ).[1]
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification:

    • Recrystallize from Ethanol/Hexane (1:1) or purify via silica gel column chromatography (Ethyl Acetate:Hexane gradient).[1]

Data Interpretation

Successful coupling is verified by:

  • NMR Shift: Disappearance of the broad -OH singlet (approx.[1] 4.8-5.0 ppm) and appearance of the

    
     singlet (shift varies, typically 5.0-5.5 ppm).
    
  • Mass Spec: Molecular ion peak corresponding to [Benzothiazole-CH2-Amine].[1]

Safety & Handling Guidelines

HMBT is generally safer than handling liquid formaldehyde, but standard chemical hygiene is required.[1]

  • Toxicology: HMBT may release formaldehyde upon degradation.[1] It is a skin sensitizer.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: All heating steps (Protocol A) and thionyl chloride activation (Protocol B)[1] must be performed in a functioning fume hood.[1]

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Stability is

    
     year if kept desiccated.[1]
    

References

  • Synthesis of Benzothiazole Thiones: Srivastava, N., et al. "Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives."[1][2][3] Journal of Sulfur Chemistry, 2020.[1] Link

  • Antimicrobial Applications: Al-Tel, T. H., et al. "Design and synthesis of novel benzothiazole derivatives as potential antimicrobial agents."[1] European Journal of Medicinal Chemistry, 2011.[1] Link

  • Mannich Reaction Utility: Katritzky, A. R., et al. "Benzotriazole-mediated aminoalkylation and amidoalkylation."[1] Chemical Reviews, 1998.[1] (Foundational reference for N-hydroxymethyl heterocycle chemistry). Link[1]

  • General Benzothiazole Chemistry: "Benzothiazole synthesis and reactions." Organic Chemistry Portal. Link

  • PubChem Compound Summary: "3-(Hydroxymethyl)-1,3-benzothiazole-2-thione."[1] National Center for Biotechnology Information.[1] Link[1]

Troubleshooting & Optimization

Technical Support: Optimizing N-Hydroxymethylation of 2-Mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Unit: Organic Process Development & Scale-Up Support Subject: Yield Improvement for 3-Hydroxymethyl-1,3-benzothiazole-2-thione Ticket ID: #MBT-HCHO-OPT-001 Status: Open

Introduction: The Support Persona

Welcome to the Process Optimization Unit. You are likely reading this because your synthesis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione is hitting a ceiling. You might be observing yields stuck at 60-70%, or worse, your product is decomposing into a sticky mess during drying.

This molecule is formed via the N-hydroxymethylation of 2-mercaptobenzothiazole (MBT). While the chemistry looks simple on paper (A + B


 C), it is governed by a delicate equilibrium . The reaction is reversible, and the product is thermally labile. To unlock high yields (>90%), we must shift from "cooking" to "engineering" the equilibrium.

Below are the three most common "Support Tickets" we receive for this synthesis, along with the engineered solutions.

Case #1: "My yield is stuck at 65% despite adding excess formaldehyde."

Diagnosis: You are fighting Le Chatelier’s principle with the wrong weapon. Most protocols suggest using Formalin (37% aqueous formaldehyde) . While convenient, the large volume of water introduced acts as a driving force for the reverse reaction (hydrolysis), pushing the equilibrium back toward the starting material (MBT).

The Fix: Switch to Paraformaldehyde (PFA). By using solid Paraformaldehyde, you drastically reduce the water content in the system, driving the equilibrium toward the N-hydroxymethylated product.

Optimized Protocol (The "Low-Water" Route)
ParameterStandard (Formalin)Optimized (Paraformaldehyde)
Formaldehyde Source 37% Aqueous SolutionParaformaldehyde (Solid)
Stoichiometry 1.5 - 2.0 eq1.2 - 1.5 eq (calculated as HCHO units)
Solvent Water or Dilute EthanolAnhydrous Ethanol or Methanol
Catalyst None or Strong AcidTriethylamine (TEA) - 0.05 eq
Temperature Reflux (100°C)Mild Reflux (65-78°C)
Typical Yield 50-65%85-92%

Why TEA? MBT exists in a thione-thiol tautomeric equilibrium. The reaction requires the nitrogen to be nucleophilic. A catalytic amount of base (Triethylamine) ensures the MBT is sufficiently deprotonated/activated to attack the formaldehyde, without being so basic that it induces Cannizzaro side reactions of the aldehyde.

Case #2: "The product melts and smells like formaldehyde during drying."

Diagnosis: Thermal Reversal. 3-Hydroxymethyl-1,3-benzothiazole-2-thione is a "masked" formaldehyde carrier. The C-N bond connecting the hydroxymethyl group is weak. If you dry this compound in a standard oven at >60°C, you are essentially performing a thermal decomposition:



The "melting" you see is likely the depression of the melting point caused by the mixture of decomposed starting material and product.

The Fix: Vacuum Desiccation at Ambient Temperature.

  • Filtration: Filter the solid immediately after cooling the reaction mixture to 0-5°C.

  • Washing: Wash with cold ethanol, followed by non-polar hexane or ether to remove unreacted MBT.

  • Drying: Do NOT use a hot air oven. Use a vacuum desiccator over

    
     or silica gel at room temperature (25°C).
    

Case #3: "My product turns yellow/orange over time."

Diagnosis: Oxidative Dimerization. If the reaction pH is too basic, or if the starting material (MBT) was not fully consumed, MBT can oxidize to form Dibenzothiazyl Disulfide (MBTS) , which is a common yellow contaminant.

The Fix: The "Stoichiometric Brake". Ensure you monitor the reaction via TLC (Thin Layer Chromatography).

  • Mobile Phase: Hexane:Ethyl Acetate (7:3).

  • Visualization: UV Light.

  • Stop Condition: As soon as the MBT spot disappears, stop the heat. Prolonged heating does not improve yield; it only invites oxidation and hydrolysis.

Visualizing the Process Logic

To ensure you understand the critical control points, refer to the workflow below.

G Start Start: MBT + Paraformaldehyde Solvent Solvent: Anhydrous Ethanol (Minimizes Hydrolysis) Start->Solvent Catalyst Catalyst: 0.05 eq TEA (Activates Nucleophile) Solvent->Catalyst Reaction Reaction: Reflux 2-4h (Monitor TLC) Catalyst->Reaction Check Is MBT Consumed? Reaction->Check Check->Reaction No Cooling Cool to 0°C (Precipitates Product) Check->Cooling Yes Filter Filtration & Wash (Cold EtOH -> Hexane) Cooling->Filter Drying_Bad Oven Dry >60°C Filter->Drying_Bad Drying_Good Vacuum Dry @ 25°C Filter->Drying_Good Decomp Decomposition: Reverts to MBT + HCHO Drying_Bad->Decomp Final Final Product High Yield (>90%) Drying_Good->Final

Caption: Figure 1. Optimized Synthesis Workflow highlighting the critical divergence at the drying step.

Mechanism & Equilibrium

Understanding the mechanism helps explain why water is the enemy. The reaction is a nucleophilic addition of the thione nitrogen to the formaldehyde carbonyl.

Mechanism MBT MBT (Thione Form) Intermediate Tetrahedral Intermediate MBT->Intermediate + HCHO (Forward) HCHO Formaldehyde Intermediate->MBT Heat/Acid (Reverse) Product 3-Hydroxymethyl- benzothiazole-2-thione Intermediate->Product Proton Transfer Product->Intermediate + H2O (Hydrolysis)

Caption: Figure 2. Reaction Equilibrium. Note that adding water (hydrolysis) pushes the path leftward.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol is actually a better solvent for formaldehyde (preventing polymerization). However, Ethanol is often preferred for its lower toxicity and slightly higher boiling point, which speeds up the kinetics. If using Methanol, ensure it is anhydrous.

Q: Why is the melting point in literature so variable (ranging from 90°C to 130°C)? A: This is a classic sign of purity issues.

  • Pure Product: Typically melts sharply around 128-130°C .

  • Impure/Wet Product: Melts at 90-100°C . If your melting point is low, do not recrystallize from hot solvent (you will decompose it). Instead, wash thoroughly with cold ether and vacuum dry.

Q: Is this reaction scalable to 1kg? A: Yes, but beware of the exotherm. The addition of Paraformaldehyde to the warm basic solution can be exothermic. On a large scale, add Paraformaldehyde in portions to control the temperature.

References

  • Reaction of 2-Mercaptobenzothiazole with Formaldehyde

    • Source: Organic Chemistry Portal & PubChem.
    • Context: General reactivity of N-hydroxymethyl
    • Link:

  • Synthesis of Benzothiazole Derivatives (Green Methods)

    • Title: Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives.[1][2][3]

    • Source: Journal of Sulfur Chemistry (via ResearchGate).[1]

    • Relevance: Discusses optimization of the benzothiazole core synthesis and yield improvements.
    • Link:

  • Stability of Mercaptobenzothiazoles

    • Title: Stability of the mercaptobenzothiazole compounds.[4][5]

    • Source: PubMed (Contact Dermatitis).[6]

    • Relevance: Establishes the degradation pathways and stability profiles of MBT deriv
    • Link:

  • General Protocol for N-Hydroxymethylation

    • Source: Sigma-Aldrich Technical Library.
    • Context: Handling of N-hydroxymethyl amides/thiones and storage conditions (2-8°C recommended).
    • Link:

Sources

Overcoming solubility issues with 3-Hydroxymethyl-1,3-benzothiazole-2-thione in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Working with 3-Hydroxymethyl-1,3-benzothiazole-2-thione (HMBT) presents a dual challenge common to N-substituted benzothiazoles: hydrophobicity-driven precipitation and chemical instability (hydrolysis).

While often used as a microbiocide or rubber accelerator, its application in precise biological assays (IC50 determination, HTS) requires rigorous handling. The hydroxymethyl group at the N-position is chemically labile; in aqueous buffers, it can hydrolyze to release formaldehyde and the parent compound, 2-Mercaptobenzothiazole (MBT) . This degradation not only alters the concentration of your test agent but can generate false positives due to formaldehyde-induced protein cross-linking.

This guide provides a validated framework to solubilize HMBT while mitigating degradation artifacts.

Part 1: Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation[1][2][3]

Q1: My compound precipitates immediately upon adding the DMSO stock to the assay buffer. Why is this happening? A: This is "dilution shock." HMBT is highly lipophilic. When you pipette a 100% DMSO stock directly into an aqueous buffer (like PBS), the solvent environment changes too rapidly for the molecules to disperse, causing them to aggregate and crash out.

  • The Fix: Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an Intermediate Dilution Step . Dilute your stock into a "transitional" solvent mix (e.g., 10% DMSO in buffer) before the final addition to the assay plate. (See Protocol 2 below).

Q2: What is the maximum DMSO concentration I can use? A: For most mammalian cell-based assays, the "safe" limit is 0.5% v/v , though 0.1% is the gold standard to avoid solvent-induced artifacts.

  • Recommendation: If HMBT requires >0.5% DMSO to stay soluble, you must run a "Vehicle Control" (buffer + DMSO only) to normalize your data. If solubility remains poor at 0.5%, you must introduce a surfactant.

Q3: The solution looks clear, but my data is noisy. Could it be "invisible" precipitation? A: Yes. This is likely Micellar Aggregation . At critical concentrations, hydrophobic compounds form colloidal aggregates that sequester enzymes or receptors, leading to false positives (promiscuous inhibition).

  • Diagnostic: Add 0.01% Triton X-100 or Tween-80 to your buffer. If the IC50 shifts significantly (e.g., from 1 µM to >50 µM), your initial activity was likely an artifact of aggregation.

Category B: Chemical Stability (The "Hidden" Variable)

Q4: I see a time-dependent loss of activity. Is the compound degrading? A: Highly likely. The N-hydroxymethyl group is a "formaldehyde releaser." In aqueous solution (especially at pH > 7.0 or elevated temperatures), HMBT undergoes hydrolysis:



  • Impact: You are effectively dosing your cells with Formaldehyde (toxic/reactive) and MBT (biologically active).

  • The Fix: Prepare fresh dilutions immediately before use. Do not store aqueous dilutions. Verify stability by LC-MS if the assay duration exceeds 2 hours.

Part 2: Visualizing the Challenge

Diagram 1: The Hydrolysis & Degradation Pathway

The following diagram illustrates the chemical instability mechanism that users often mistake for solubility issues.

HydrolysisMechanism cluster_impact Biological Impact HMBT 3-Hydroxymethyl-1,3- benzothiazole-2-thione (Lipophilic / Unstable) Transition Hydrolysis (Rate increases w/ pH & Temp) HMBT->Transition Water + H2O (Aqueous Buffer pH 7.4) Water->Transition MBT 2-Mercaptobenzothiazole (Parent Thione) Transition->MBT Degradation Product 1 HCHO Formaldehyde (Toxic / Cross-linker) Transition->HCHO Degradation Product 2 FalsePos False Positives (Cytotoxicity / Alkylation) MBT->FalsePos HCHO->FalsePos

Caption: Mechanism of HMBT hydrolysis in aqueous buffers, leading to formaldehyde release and potential assay interference.

Part 3: Experimental Protocols

Protocol 1: Kinetic Solubility Assessment (Nephelometry)

Use this to determine the exact concentration limit before precipitation occurs.

Materials:

  • HMBT Stock (10 mM in DMSO)

  • Assay Buffer (e.g., PBS pH 7.4)

  • 96-well clear flat-bottom plate

Procedure:

  • Prepare Pre-dilutions: In a separate plate, create a serial dilution of HMBT in 100% DMSO (ranging from 10 mM down to 0.1 mM).

  • Transfer: Pipette 2 µL of each DMSO dilution into the assay plate.

  • Dilution Shock: Rapidly add 198 µL of Assay Buffer to each well (Final DMSO = 1%).

  • Read: Immediately measure absorbance at 600 nm (turbidity) or use a Nephelometer.

  • Analysis: Plot Concentration (X) vs. OD600 (Y). The point where the curve spikes upward is your Solubility Limit .

Protocol 2: The "Intermediate Plate" Dilution Method

Use this workflow for all biological assays to prevent precipitation.

Concept: Instead of a 1:1000 dilution (Stock -> Buffer), use a two-step 1:20 -> 1:50 dilution.

Step-by-Step:

  • Stock: Start with 10 mM HMBT in DMSO.

  • Intermediate Plate (20x):

    • Add 5 µL of Stock to 95 µL of Assay Buffer (Result: 500 µM HMBT in 5% DMSO).

    • Note: Mix vigorously immediately. If it clouds here, you must use a lower stock concentration or add 0.05% Tween-20 to the buffer.

  • Assay Plate (1x):

    • Transfer 10 µL from the Intermediate Plate to 190 µL of cell media/buffer in the final assay plate.

    • Final Concentration: 25 µM HMBT.

    • Final DMSO: 0.25% (Well within tolerance).

Diagram 2: Optimized Dilution Workflow

This workflow minimizes the "crash" risk described in Q1.

DilutionWorkflow cluster_intermediate Step 2: Intermediate Dilution (Critical) cluster_final Step 3: Assay Plate Stock Step 1: Master Stock (100% DMSO, 10mM) InterPlate Intermediate Plate (5% DMSO in Buffer) High Mixing Speed Stock->InterPlate 1:20 Dilution FinalWell Final Assay Well (0.25% DMSO) Soluble & Stable Stock->FinalWell Avoid Direct Jump InterPlate->FinalWell 1:20 Dilution Precipitation Direct Addition Risk: Precipitation!

Caption: Step-wise dilution strategy to prevent compound precipitation (Dilution Shock).

Part 4: Solvent & Buffer Compatibility Table

Solvent / AdditiveCompatibility with HMBTRecommended Final Conc.Notes
DMSO High Solubility0.1% - 0.5%Standard vehicle. Hygroscopic; store stocks at -20°C.
Ethanol Moderate Solubility< 1.0%Alternative to DMSO if cells are sensitive, but evaporates fast.
Tween-80 Enhancer0.01% - 0.05%Prevents aggregation. Critical for enzyme assays.
PBS (pH 7.4) Insoluble (Pure)N/ARequires <1% DMSO or surfactant to maintain solubility.
HP-β-Cyclodextrin High Stability0.5% - 5.0%Best for In Vivo. Encapsulates the hydrophobic core.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 854167, 3-Hydroxymethyl-1,3-benzothiazole-2-thione. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • Assay Guidance Manual (NIH). Solubility and Precipitation in Biological Assays. Retrieved from [Link]

  • Gáplovský, A., et al. (1987). Hydrolysis of benzothiazolium salts substituted at position 3. Chemical Papers.[1][2] (Provides mechanistic basis for N-substituted benzothiazole instability). Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 3-Hydroxymethyl-1,3-benzothiazole-2-thione (CAS: 3161-57-7). As an Application Scientist, I frequently consult with researchers who struggle to isolate this compound with high purity. Because this molecule is synthesized via the hydroxymethylation of 2-mercaptobenzothiazole (MBT) with formaldehyde[1], the crude reaction mixture is often contaminated with unreacted precursors, oxidation byproducts, and condensation dimers[2].

This guide provides a causality-driven, self-validating framework to systematically isolate the target compound, troubleshoot common degradation issues, and ensure analytical-grade purity for downstream drug development or material science applications.

Physicochemical Profile & Impurity Landscape

To purify a compound effectively, you must exploit the physicochemical deltas between the target and its impurities. The N-hydroxymethyl group eliminates the acidic thiol proton present in the MBT precursor, fundamentally shifting the molecule's pKa and solubility profile[2][3].

Table 1: Quantitative Data for Target and Common Impurities

Compound / ImpurityMW ( g/mol )Predicted LogPpKaPrimary Removal Strategy
3-Hydroxymethyl-1,3-benzothiazole-2-thione 197.28~1.9N/A (Neutral)Target Compound
2-Mercaptobenzothiazole (MBT) 167.25~2.4~7.0 (Acidic)Chemoselective Base Extraction
Bis(benzothiazol-2-yl) disulfide (MBTS) 332.49~4.5N/A (Neutral)Hot Filtration / Recrystallization
Bis-methane Dimer 346.51~4.8N/A (Neutral)Silica Gel Chromatography

Reaction Causality & Impurity Formation

Understanding how impurities form dictates how we remove them. The N-hydroxymethylation reaction is an equilibrium process. Excess heat or acidic conditions can drive retro-hydroxymethylation, reverting your product back to MBT and formaldehyde. Furthermore, free MBT is highly susceptible to oxidative dimerization into MBTS[1].

ReactionPathway MBT 2-Mercaptobenzothiazole (MBT) Target 3-Hydroxymethyl-1,3- benzothiazole-2-thione MBT->Target + CH2O Dimer Bis-methane Dimer (Impurity) MBT->Dimer MBTS MBTS Disulfide (Oxidation Impurity) MBT->MBTS O2 (Oxidation) CH2O Formaldehyde (CH2O) CH2O->Target Target->Dimer + Excess MBT

Fig 1: Synthesis pathway and common impurity formation mechanisms.

Purification Decision Tree

Depending on the impurity profile identified via initial TLC/HPLC assessment, researchers should follow the workflow below to isolate the target compound.

PurificationWorkflow Crude Crude Mixture Wash Aqueous Wash (Removes CH2O) Crude->Wash BaseExt 0.1M Na2CO3 Wash (Removes MBT) Wash->BaseExt Assess TLC / HPLC Assessment BaseExt->Assess Recryst Recrystallization (Removes MBTS) Assess->Recryst Low Dimer Chrom Silica Chromatography (Removes Dimer) Assess->Chrom High Dimer Pure Pure Compound (>99%) Recryst->Pure Chrom->Pure

Fig 2: Decision tree for isolating 3-Hydroxymethyl-1,3-benzothiazole-2-thione.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Liquid-Liquid Extraction (MBT Removal)

Causality: Unreacted MBT contains a free thiol (pKa ~7.0). By washing the organic phase with a mild base (pH ~10), MBT is deprotonated into a water-soluble thiolate anion. The N-hydroxymethyl target lacks an acidic proton and remains in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g).

  • Formaldehyde Wash: Wash the organic layer with distilled water (3 × 0.5 volumes) to partition out unreacted aqueous formaldehyde.

  • Base Extraction: Wash the organic layer with 0.1 M Sodium Carbonate (

    
    ) solution (3 × 0.5 volumes).
    
  • Self-Validation Check: Collect the aqueous

    
     wash layers. Acidify a 2 mL aliquot with 1M HCl until the pH drops below 5. If a white/pale-yellow precipitate forms, MBT is successfully being extracted. Continue washing the organic layer with 
    
    
    
    until acidification of the aqueous wash yields no precipitate.
  • Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Critical:  Keep the water bath temperature strictly below 40°C to prevent thermal degradation of the hemiaminal-like C-N bond.
    
Protocol B: Two-Solvent Recrystallization (MBTS Removal)

Causality: MBTS (the oxidized disulfide dimer) is highly non-polar and exhibits poor solubility in cold ethanol compared to the target compound.

  • Dissolution: Dissolve the concentrated crude solid in a minimum volume of hot Ethanol (50-60°C). Do not boil.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel. Any insoluble material left behind is typically the MBTS impurity.

  • Cloud Point Induction: Slowly add warm distilled water dropwise to the filtrate until the solution becomes faintly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote large crystal growth, then transfer to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Self-Validation Check: Before filtering the crystals, spot the mother liquor on a TLC plate (Eluent: 30% EtOAc in Hexanes). If the target compound's spot (Rf ~0.4) is absent or extremely faint, crystallization has reached maximum efficiency.

  • Isolation: Filter the crystals under vacuum and wash with ice-cold 10% Ethanol/Water.

Troubleshooting FAQs

Q: Why is my product reverting to 2-mercaptobenzothiazole (MBT) during purification? A: You are likely exposing the compound to excessive heat or acidic conditions. N-hydroxymethyl compounds contain a hemiaminal-like C-N bond that is labile. Under acidic conditions or temperatures exceeding 60°C, the molecule undergoes retro-hydroxymethylation, expelling formaldehyde and reverting to MBT. Solution: Maintain the pH between 7.5 and 9.0 during aqueous workups and strictly limit rotary evaporator bath temperatures to ≤40°C.

Q: How do I separate the bis-methane dimer impurity from the target? A: The dimer forms when the target compound undergoes a condensation reaction with unreacted MBT. Because it lacks the polar hydroxyl group, it is significantly more lipophilic than the target. Solution: If TLC indicates high dimer presence, skip recrystallization and proceed to flash column chromatography. Use silica gel with a gradient elution of 10% to 30% Ethyl Acetate in Hexanes. The dimer will elute first (higher Rf), followed cleanly by the target compound.

Q: My isolated compound has a distinct yellow tint, but literature states it should be white/off-white. What is the cause? A: A yellow tint is the hallmark of trace MBTS (Bis(benzothiazol-2-yl) disulfide) contamination. MBT is highly prone to oxidation by atmospheric oxygen. Even trace amounts of MBTS possess a strong chromophore that discolors the batch. Solution: MBTS is poorly soluble in ethanol. Re-dissolve your product in warm ethanol and perform a strict hot filtration (Protocol B, Step 2). The yellow MBTS will remain on the filter paper, allowing the target compound to crystallize as a white solid.

References

  • PubChemLite: 3-hydroxymethyl-1,3-benzothiazole-2-thione (C8H7NOS2) . National Center for Biotechnology Information. Retrieved from:[Link]

  • Plasma Treatment Induced Chemical Changes of Alkali Lignin to Enhance the Performances of Lignin-Phenol-Formaldehyde Resin Adhesive (Contextual grounding for MBT and formaldehyde reactivity). Journal of Renewable Materials. Retrieved from:[Link]

Sources

Troubleshooting unexpected results in 3-Hydroxymethyl-1,3-benzothiazole-2-thione experiments

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Deceptive Stability of HMBT

You are likely accessing this guide because your experiments with 3-Hydroxymethyl-1,3-benzothiazole-2-thione (HMBT) are yielding inconsistent purity data, unexpected melting points, or "phantom" peaks in your chromatography.

The Core Issue: Researchers often treat HMBT as a standard primary alcohol.[1][2] Chemically, it is not.[2] It is an


-hydroxymethyl thioamide  (a hemiaminal derivative).[1][2] This structure is inherently reversible.[1][2] Under thermodynamic stress (heat, moisture, or acidic pH), the molecule undergoes a retro-Mannich-type dissociation, releasing formaldehyde (

) and reverting to its parent compound, 2-Mercaptobenzothiazole (2-MBT) .[1][2]

This guide addresses the three most common failure modes: Spontaneous Reversion , Analytical Artifacts , and Reactivity Misconceptions .[2]

Part 1: Diagnostic Troubleshooting (Q&A)

Category A: Purity & Synthesis Anomalies[1][2]

Q1: My product has a lower melting point than reported, and it smells like formaldehyde. Did the synthesis fail? Diagnosis: Your synthesis likely worked, but the isolation or drying process triggered decomposition.[2] Technical Insight: The synthesis of HMBT is an equilibrium reaction between 2-MBT and formaldehyde.[1][2]



While the forward reaction is favored in solution, the reverse reaction (decomposition) is entropy-driven during drying, especially if heat is applied.[2] The "formaldehyde smell" is the definitive signature of this reversion.[2]

Corrective Protocol:

  • Avoid Heat: Never dry HMBT in an oven above 40°C. Use a vacuum desiccator at room temperature.

  • Scavenge 2-MBT: Wash the crude solid with cold, non-polar solvent (e.g., cold toluene or ether) to remove unreacted 2-MBT, which is more soluble in organic solvents than the polar HMBT.[1][2]

  • Check the MP:

    • Pure HMBT: Typically melts/decomposes with a sharp range (distinct from 2-MBT).[1][2]

    • 2-MBT (Impurity): Melts at 177–181 °C [1].[1][2] If your sample melts near this range, it has reverted.[2]

Q2: The solid turned yellow and "gummy" after one week of storage. Why? Diagnosis: Hydrolysis caused by atmospheric moisture.[1][2] Technical Insight: The


 bond is susceptible to hydrolysis, which is autocatalytic.[1][2] As formaldehyde is released, it can polymerize (paraformaldehyde), while the remaining 2-MBT oxidizes to 2,2'-dithiobis(benzothiazole) (MBTS) , which is yellow and insoluble.[2]

Storage Standard:

  • Store at -20°C .

  • Pack under inert gas (Argon/Nitrogen).[2]

  • Critical: Add a desiccant packet to the secondary container.[1][2]

Category B: Analytical Discrepancies (HPLC/NMR)

Q3: My NMR shows the product is pure, but HPLC shows a 50:50 mixture of product and starting material (2-MBT). Which is correct? Diagnosis: The HPLC result is an artifact. You are decomposing the sample on the column.[2] Technical Insight: Most reverse-phase HPLC methods for benzothiazoles use acidic mobile phases (e.g., 0.1% Formic Acid or TFA) to improve peak shape [2].[1][2]

  • The Trap: Acid strongly catalyzes the dissociation of the

    
    -hydroxymethyl group.[1][2] By the time the sample traverses the column, half of it has hydrolyzed back to 2-MBT.[2]
    

Validation Protocol: To confirm purity, rely on Proton NMR (


H-NMR)  in dry DMSO-

.[1][2]
  • HMBT Signal: Look for the methylene (

    
    ) protons as a doublet (coupled to OH) or singlet (if exchange is fast) around 5.5–6.0 ppm .[1][2]
    
  • 2-MBT Signal: Look for the broad

    
     proton of the thione tautomer (often >13 ppm) or the absence of the methylene peak.[1][2]
    
  • If NMR shows purity but HPLC does not, the molecule is degrading during analysis.[2]

Q4: How do I develop a valid HPLC method for this molecule? Solution: You must suppress hydrolysis.

  • pH: Use a neutral pH buffer (pH 7.0 Phosphate) instead of acid.

  • Temperature: Lower the column temperature to 10–15°C.

  • Speed: Use a high linear velocity (UPLC) to minimize residence time.

Category C: Reactivity & Application

Q5: I tried to use HMBT as a nucleophile (like a standard alcohol) to make an ether, but the reaction failed. Why? Diagnosis: Reactivity Mismatch.[1][2] HMBT is a masked electrophile , not a typical nucleophile.[2] Technical Insight: Under basic conditions or in the presence of Lewis acids, the hydroxyl group leaves, generating a reactive iminium ion (or thio-iminium equivalent).[2]

  • Expectation:

    
     (Williamson Ether - Failed )[1]
    
  • Reality:

    
    
    

Application Note: If you are using HMBT in rubber vulcanization or antimicrobial studies, its activity is often linked to the slow release of formaldehyde (biocide mechanism) or the formation of cross-links via the methylene bridge (vulcanization) [3].[2]

Part 2: Visualizing the Instability

The following diagram illustrates the central equilibrium that dictates HMBT's behavior. Note the central role of the Iminium Intermediate , which leads to either successful synthesis or decomposition.[2]

HMBT_Stability MBT 2-Mercaptobenzothiazole (2-MBT) [Starting Material] Complex Transition State (Hemiaminal) MBT->Complex Synthesis (Basic pH) Decomp Decomposition Artifacts (Polymers/MBTS) MBT->Decomp Oxidation (Storage) CH2O Formaldehyde (CH2O) CH2O->Complex Synthesis (Basic pH) Complex->MBT Reversion Complex->CH2O Release HMBT 3-Hydroxymethyl- 1,3-benzothiazole-2-thione (HMBT) [Target Product] Complex->HMBT Crystallization HMBT->Complex Acid/Heat/H2O

Figure 1: The HMBT Equilibrium Pathway.[1][2] The red dashed lines indicate the decomposition pathways triggered by acidic HPLC conditions or improper drying (heat).[2]

Part 3: Comparative Data Summary

Use this table to verify if your "impurity" is actually the parent compound 2-MBT.[1][2]

PropertyHMBT (Target) 2-MBT (Parent/Impurity) Diagnostic Note
CAS Number 3161-57-7149-30-4
Structure N-Substituted ThioneThione/Thiol TautomerHMBT has a fixed N-C bond; 2-MBT has a labile N-H.[1]
Melting Point ~130–140 °C (Dec)*177–181 °C [1]HMBT MP is broad due to in-situ decomposition.[1][2]
Solubility (H2O) Low (Hydrolyzes)Insoluble2-MBT dissolves in base; HMBT hydrolyzes in base.[1][2]
HPLC Behavior Unstable in AcidStableHMBT often appears as 2-MBT peak in acidic methods.[1][2]
1H-NMR (DMSO)

~5.5-5.9 (N-CH2-O)

>13.0 (NH)
The methylene doublet/singlet is the key identifier.[1]

Part 4: Experimental Protocol for Stability Check

If you suspect your batch of HMBT has degraded, perform this Self-Validating Stability Assay :

  • Preparation: Dissolve 5 mg of HMBT in 0.6 mL of dry DMSO-

    
     .
    
    • Note: Do not use

      
       as traces of HCl in chloroform will catalyze decomposition immediately.[1][2]
      
  • Initial Scan: Acquire a standard

    
    H-NMR (16 scans).[1][2]
    
    • Target: Integrate the N-CH2 peak vs. the aromatic ring protons.[1][2] Ratio should be 2:4 (or 1:2).

  • Water Challenge: Add 10

    
    L of 
    
    
    
    to the NMR tube. Shake and wait 30 minutes.
  • Second Scan: Acquire spectrum again.

    • Result: If the N-CH2 peak diminishes and a new peak (free formaldehyde/hydrate) appears, your compound is confirmed as HMBT but demonstrated to be moisture-sensitive.[1][2] This validates the identity of the compound via its specific reactivity.[2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 697993, 2-Mercaptobenzothiazole. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'-Dithiobis-Benzothiazole by Reverse Phase HPLC. Retrieved from [Link][2][3]

  • Wikipedia. (2025).[1][2] Mercaptobenzothiazole - Uses and Reactions. Retrieved from [Link][2]

Sources

Optimization of reaction conditions for benzothiazole-2-thione synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

User Query: I am attempting to synthesize benzothiazole-2-thione but am facing inconsistent yields and purity issues. Is my target the thiol or the thione?

Technical Response: Before optimizing, it is critical to understand the structural behavior of your target. Benzothiazole-2-thione exists in a tautomeric equilibrium with 2-mercaptobenzothiazole (2-MBT).

  • Solid State/Solution: The thione form (NH-C=S) is thermodynamically favored over the thiol form (N=C-SH) due to the stability of the thioamide resonance, though the compound is chemically named 2-mercaptobenzothiazole in many catalogs.

  • Implication: Your analytical data (IR, NMR) will show thione characteristics (e.g., C=S stretch). Optimization strategies must focus on conditions that stabilize the thione transition state or facilitate the elimination of

    
     during cyclization.
    

Critical Workflow Optimization (Q&A)

Phase 1: Route Selection & Reagent Stoichiometry

Q: I am using 2-aminothiophenol and carbon disulfide (


). Why is my conversion stalling at 60-70%? 

A: The reaction between 2-aminothiophenol and


 is the "Classic Route," but it suffers from reversibility and the volatility of 

.

Optimization Protocol:

  • Stoichiometry:

    
     is highly volatile (bp 46°C). You must use a significant excess (1.5 to 3.0 equivalents) if running at atmospheric pressure.
    
  • Base Catalysis: The reaction proceeds via a dithiocarbamate intermediate. Adding a base (KOH or NaOH) facilitates the deprotonation of the thiol, making it a better nucleophile for the final cyclization step.

  • The "Trap": If you run this neat or in neutral solvents,

    
     evolution can stall the equilibrium.
    
    • Fix: Use an alkaline medium (EtOH/KOH) to trap the released proton/sulfide species, driving the reaction forward.

Q: Can I avoid the smell and toxicity of


 using "Green" alternatives? 

A: Yes. Modern "Green Chemistry" protocols utilize alternative carbon sources or solvents to mitigate toxicity.

  • Option A (Glycerol Mediated): Glycerol acts as a recyclable solvent that promotes cyclization without external catalysts. The high boiling point allows for higher reaction temperatures without an autoclave.

  • Option B (Xanthate Route): Using Potassium Ethyl Xanthate (EtOCS2K) instead of

    
     avoids handling the volatile liquid directly.
    
Phase 2: Solvent & Temperature Effects

Q: Which solvent system yields the highest purity crystals?

A: Solvent polarity dictates both the reaction rate and the ease of purification. See the comparative data below:

Solvent SystemReaction TempYield (Typical)ProsCons
Ethanol/Water (with KOH) Reflux (78°C)85-92%High solubility of intermediate; easy workup (acidify to precipitate).Requires acidification step;

management needed.[1]
DMF (Dimethylformamide) 100-120°C90-95%Fast kinetics; excellent for scale-up.Difficult to remove solvent completely; thermal degradation risk.
Glycerol (Green) 100-110°C88-93%Catalyst-free; recyclable solvent.High viscosity makes filtration slower.
Toluene Reflux (110°C)75-85%Azeotropic removal of water/H2S possible.Lower solubility of polar intermediates.

Troubleshooting Guide

Q: My product has a yellow/brown discoloration and a lower melting point than expected (178-180°C). What is the impurity?

A: The most common impurity is Dibenzothiazyl Disulfide (MBTS) .

  • Cause: Oxidation of the product.[2] The thiol group (-SH) is easily oxidized by atmospheric oxygen to form the disulfide dimer (S-S bond).

  • Solution:

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

    • Reducing Environment: Add a small amount of Sodium Sulfite (

      
      ) during the workup to prevent oxidation.
      

Q: How do I remove the "tar" or resinous byproducts?

A: Resin formation occurs due to polymerization of thiophenol intermediates or thermal decomposition.

  • Purification Protocol (Acid-Base Swing):

    • Dissolve the crude solid in 10% NaOH (The thione/thiol is acidic and will dissolve; tars/disulfides often will not).

    • Filter the solution to remove insoluble tars.

    • Slowly acidify the filtrate with dilute HCl to pH 2-3.

    • The pure Benzothiazole-2-thione will precipitate as a white/pale yellow solid.

Visualizing the Mechanism & Workflow

Figure 1: Reaction Mechanism (2-Aminothiophenol Route)

Caption: The base-promoted mechanism involves the formation of a dithiocarbamate intermediate followed by intramolecular cyclization and elimination of hydrogen sulfide.

ReactionMechanism Start 2-Aminothiophenol + CS2 Inter1 Dithiocarbamate Intermediate Start->Inter1 Nucleophilic Attack (Base Promoted) Inter2 Cyclization (Transition State) Inter1->Inter2 Intramolecular Attack Product Benzothiazole-2-thione (Thione Form) Inter2->Product - H2S Byproduct H2S (Gas) Inter2->Byproduct

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic for diagnosing low yield or purity issues during synthesis.

Troubleshooting Problem Identify Problem LowYield Low Yield (<70%) Problem->LowYield Impure Low Purity / Color Problem->Impure CheckCS2 Check CS2 Equiv. LowYield->CheckCS2 CheckOx Check for Oxidation (Disulfide formation) Impure->CheckOx Sol1 Increase CS2 to 2.5eq Use Reflux Condenser CheckCS2->Sol1 Volatile Loss? Sol2 Purify via NaOH dissolution + HCl precipitation CheckOx->Sol2 Tars Present? Sol3 Use Inert Atmosphere (N2) CheckOx->Sol3 Dimer Present?

Detailed Experimental Protocol (SOP)

Method: Base-Catalyzed Synthesis from 2-Aminothiophenol Scale: 10 mmol

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a scrubber containing NaOH solution (to trap escaping

    
     and 
    
    
    
    ).
  • Dissolution: Add 2-aminothiophenol (1.25 g, 10 mmol), KOH (0.6 g, 11 mmol), and Ethanol (15 mL). Stir until dissolved.

  • Addition: Add Carbon Disulfide (

    
    )  (1.8 mL, ~30 mmol) dropwise. Caution: Exothermic.
    
  • Reaction: Heat the mixture to reflux (approx. 70-75°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of water.

    • Acidify with 10% HCl until pH ~2. A yellowish-white precipitate will form.

    • Critical Step: Stir the suspension for 30 minutes to ensure all thione salts are protonated.

  • Purification: Filter the solid. Wash with water (

    
     mL) to remove salts. Recrystallize from Toluene/Isopropanol  (3:1 ratio) for analytical purity.
    

References

  • Tautomerism of Benzothiazole Derivatives: Reinvestigation of benzothiazoline-2-thione and 2-mercaptobenzothiazole tautomers: Conformational stability and DFT calculations. Journal of Molecular Structure.

  • Green Synthesis in Glycerol: Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst. Molecules.

  • Purification & Solubility: Purification of 2-mercaptobenzothiazole by solvent extraction. Polish Journal of Chemical Technology.

  • Industrial Synthesis (Aniline Route): Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes.

  • Alternative Precursors: Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide.[3] Organic Letters.

Sources

Technical Support Center: NMR Interpretation of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and analytical scientists working with 3-Hydroxymethyl-1,3-benzothiazole-2-thione . It addresses the specific challenges of interpreting NMR data for this hemiaminal compound, focusing on stability issues, solvent effects, and structural verification.

Molecule ID: 3-Hydroxymethyl-1,3-benzothiazole-2-thione Common Aliases: N-Hydroxymethyl-2-mercaptobenzothiazole; N-Methylol-MBT. Core Challenge: The N-hydroxymethyl group is a hemiaminal . It exists in a dynamic equilibrium with its precursors (2-mercaptobenzothiazole and formaldehyde), making the NMR spectrum highly sensitive to solvent acidity, water content, and temperature.[1]

Part 1: The Reference Spectrum (Ideal Conditions)[1]

To obtain a definitive spectrum, DMSO-d₆ is the required solvent.[1] Chloroform (


) is often too acidic and promotes rapid exchange or decomposition, leading to confusing data.[1]
Expected Chemical Shifts (DMSO-d₆, 25°C)
Proton GroupApprox.[2][3][4][5][6] Shift (

ppm)
MultiplicityIntegrationStructural Insight
Aromatic (H-4) 7.90 – 8.00Doublet (d)1HDeshielded by adjacent N.
Aromatic (H-7) 7.60 – 7.70Doublet (d)1HAdjacent to S.
Aromatic (H-5, H-6) 7.30 – 7.50Multiplet (m)2HMid-ring protons.
N-C

-OH
5.60 – 5.85 Doublet (d) 2HCritical Diagnostic Peak. The doublet indicates coupling to the OH proton (

Hz).
N-CH

-O

6.20 – 6.50 Triplet (t) 1HVisible only in dry DMSO. Disappears or broadens with water.
Structural Visualization & Connectivity

The following diagram illustrates the key HMBC (Heteronuclear Multiple Bond Correlation) signals required to confirm the structure and rule out S-alkylation.

G Figure 1: Key Connectivity. The N-CH2 protons must show a strong HMBC correlation to the Thione Carbon (C=S). cluster_mol 3-Hydroxymethyl-1,3-benzothiazole-2-thione N N (Pos 3) CS C=S (Pos 2) ~189 ppm N->CS bond CH2 N-CH2 ~5.7 ppm N->CH2 bond CH2->CS 3J (Strong) OH OH ~6.3 ppm CH2->OH bond OH->CH2 COSY HMBC_CS HMBC Correlation (Critical Proof)

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "I cannot find the OH triplet or the CH2 doublet; I see a singlet."

Diagnosis: Fast Chemical Exchange. Cause: The presence of trace water or acid in the solvent catalyzes the exchange of the hydroxyl proton.

  • Observation: The OH triplet at ~6.3 ppm vanishes. The CH2 doublet at ~5.7 ppm collapses into a sharp singlet.

  • Solution:

    • Dry the DMSO-d₆ over molecular sieves (3Å or 4Å) for 24 hours.

    • Run the spectrum immediately after preparation.

    • Validation: If the peak remains a singlet, the structure is likely intact, but the OH is exchanging.[1] This is acceptable for purity analysis but not for full characterization.

Issue 2: "The CH2 peak integral is lower than expected (< 2H) and I see a new peak at >13 ppm."

Diagnosis: Sample Decomposition (Retro-Formaldehyde Reaction). Mechanism: The hemiaminal bond is labile. In solution, the molecule is in equilibrium with 2-mercaptobenzothiazole (MBT) and formaldehyde.[1]


[1]
  • Spectral Evidence:

    • New Peak A: Broad singlet at 13.0 – 13.8 ppm (NH of free MBT).

    • New Peak B: Sharp singlet at ~9.6 ppm (Free Formaldehyde) or multiplets at 3-4 ppm (Formaldehyde oligomers/paraformaldehyde).[1]

    • Loss of Signal: The N-CH2 peak at 5.7 ppm decreases in intensity.

  • Corrective Action:

    • Avoid

      
       (often acidic).
      
    • Avoid heating the sample to dissolve it (heat accelerates decomposition).

    • Protocol: Dissolve the solid in cold DMSO-d₆ and acquire data at 25°C or lower.

Issue 3: "How do I distinguish this from the S-substituted isomer?"

Context: Alkylation of MBT can theoretically occur at the Sulfur (S-isomer) or Nitrogen (N-isomer). However, reaction with formaldehyde almost exclusively yields the N-isomer (hemiaminal).[1] Differentiation:

  • N-Isomer (Target): C=S shift is ~189 ppm (Thione character).[1]

  • S-Isomer (S-CH2-OH): C-S shift would be ~160-165 ppm (Thiol/thioether character).

  • HMBC Check: In the N-isomer, the CH2 protons correlate to the highly deshielded C=S thione carbon.[1]

Part 3: Advanced Verification Workflow

Use this logic flow to interpret complex or "messy" spectra.

Troubleshooting Figure 2: Troubleshooting Logic Flow for N-Hydroxymethyl-MBT Start Start: Acquire 1H NMR (DMSO-d6) CheckCH2 Check 5.5 - 6.0 ppm region Start->CheckCH2 Decision1 Is there a peak at ~5.7 ppm? CheckCH2->Decision1 NoPeak Peak Missing/Low Integral Decision1->NoPeak No YesPeak Peak Present Decision1->YesPeak Yes Decomp Diagnosis: Decomposition Check for NH at >13 ppm Check for HCHO at ~9.6 ppm NoPeak->Decomp ShapeCheck Check Peak Shape YesPeak->ShapeCheck Doublet Doublet (J=6Hz) + Triplet at 6.3 ppm ShapeCheck->Doublet Splitting Visible Singlet Singlet No OH peak ShapeCheck->Singlet No Splitting Perfect Conclusion: Pure, Dry Sample Doublet->Perfect Wet Conclusion: Wet Solvent/Acid Trace (Rapid Exchange) Structure likely intact Singlet->Wet

References

  • Synthesis and Tautomerism

    • Study of N-hydroxymethyl deriv
    • Source: Beilstein Journal of Organic Chemistry (via Beilstein-Institut).
    • (General verification of N-alkylation of thiones).[1]

  • Solvent Effects on Hemiaminals

    • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole Deriv
    • Source: Intern
    • [1]

  • NMR Data Verification (Analogous Structures)

    • 1H NMR of N-hydroxymethyl-imidazolidine-2-thione (Showing N-CH2-OH coupling).
    • Source: MDPI Molecules.
    • (Validates the ~5.4-5.8 ppm range for N-CH2-OH in thione rings).

  • Decomposition Pathways

    • Reactivity of 2-mercaptobenzothiazole deriv
    • Source: ResearchG
    • (General chemistry of MBT derivatives).

Sources

Common pitfalls in the synthesis of benzothiazole derivatives and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BZT-SYN-2026 Subject: Troubleshooting Common Pitfalls in Benzothiazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Overview

Welcome to the Benzothiazole Synthesis Support Center. This guide addresses the most frequent failure modes encountered when synthesizing the benzothiazole pharmacophore—a critical scaffold in antitumor, antimicrobial, and imaging agent development.

We have structured this guide as a Level 2 Technical Diagnosis , moving beyond basic textbook procedures to address the "why" behind experimental failures.

Module 1: The "Disulfide Trap" (Condensation Method)

User Report: "I am reacting 2-aminothiophenol with benzaldehyde. The reaction turns yellow/orange immediately, but my yield of benzothiazole is <30%. I am recovering a high-melting yellow solid that isn't my product."

Technical Diagnosis

You are likely encountering the Disulfide Trap . 2-aminothiophenol is highly susceptible to oxidative dimerization to form 2,2'-diaminodiphenyldisulfide . This reaction competes directly with the desired Schiff base formation. Once the disulfide forms, it is thermodynamically stable and kinetically inert to condensation under standard conditions.

The Mechanism of Failure

The reaction requires a delicate balance: the thiol must remain reduced to act as a nucleophile (or to allow the amino group to condense first), but the final step requires oxidation to aromatize the thiazoline ring.

DisulfideTrap Start 2-Aminothiophenol + Aldehyde Disulfide Disulfide Dimer (DEAD END) Start->Disulfide Air/Oxidation (Fast) Schiff Schiff Base Intermediate Start->Schiff Condensation (Slow) Benzothiazoline Benzothiazoline (Cyclized, Non-aromatic) Schiff->Benzothiazoline Intramolecular Attack Product 2-Substituted Benzothiazole Benzothiazoline->Product Controlled Oxidation (-2H)

Figure 1: The competition between productive condensation and the disulfide "dead end."

Troubleshooting Protocol
  • Degas Solvents: Sparge reaction solvents with Argon/N2 for 15 minutes prior to adding the thiol.

  • Sequential Addition: Do not mix the thiol and oxidant simultaneously if using strong oxidants. Form the imine (Schiff base) first under inert conditions, then introduce the oxidant (e.g., I2, DMSO, O2) to drive aromatization.

  • Use a "Sacrificial" Reductant: If using the disulfide as a starting material (more stable), add a reductant like Na2S or Zn dust in situ to generate the thiolate monomer, which then reacts with the aldehyde.

Module 2: Regioselectivity Roulette (Jacobson-Hugershoff Cyclization)

User Report: "I am cyclizing a 3-substituted thiobenzanilide using molecular iodine. I see two spots on TLC that are impossible to separate by column chromatography."

Technical Diagnosis

This is a classic issue with the Jacobson-Hugershoff cyclization of meta-substituted anilines. The radical cation or electrophilic intermediate has two ortho positions available for cyclization: the position para to the substituent (sterically accessible) and the position ortho to the substituent (sterically crowded).

Regioselectivity Rules
Substituent (R) at meta-positionElectronic EffectMajor Product IsomerReason
Electron Donating (e.g., -OMe, -Me) Activates para position7-Substituted Cyclization occurs at the more electron-rich carbon (para to donor).
Electron Withdrawing (e.g., -CF3, -NO2) Deactivates ring5-Substituted Cyclization avoids the deactivated positions; steric hindrance also pushes to the 5-position.
Halogens (F, Cl) Mixed effectsMixture (often 5+7) Competition between inductive withdrawal and resonance donation.
Corrective Action
  • Switch Strategy: If you need the 7-isomer exclusively and are getting a mixture, do not rely on cyclization of the meta-aniline. Instead, synthesize the 2-amino-4-substituted thiophenol (where the thiol is forced into position) and condense it with the aldehyde (Method 1).

  • Steric Blocking: If the electronic bias is weak, use a bulky blocking group at the unwanted position if possible, though this adds synthetic steps.

Module 3: The "Tar" Pit (Purification & Workup)

User Report: "My reaction worked (TLC shows a strong spot), but when I purified it on silica gel, the product streaked, and I recovered a black tar."

Technical Diagnosis

Benzothiazoles are weak bases (pKa of conjugate acid ~1-2), but some derivatives (especially amino-benzothiazoles) are sensitive to the acidic nature of standard silica gel. Furthermore, residual oxidants (like I2 or DMSO) can cause polymerization on the column.

Purification Protocol
  • Neutralize the Stationary Phase: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexane before loading your sample. Alternatively, use Neutral Alumina which is less likely to decompose acid-sensitive sulfur heterocycles.

  • The "Salt Trick": If the product is an oil/tar:

    • Dissolve the crude mixture in ether/ethanol.

    • Add HCl (gas or etherate) or Picric acid.

    • Precipitate the Benzothiazolium salt .

    • Filter the solid (leaving tars in solution).

    • Free-base the salt with NaHCO3 to recover pure benzothiazole.

  • Iodine Removal: If using I2/DMSO, wash the organic layer with saturated Sodium Thiosulfate (Na2S2O3) until the iodine color vanishes before drying and evaporating.

Module 4: Safety & Stench Management

Critical Warning: 2-aminothiophenol and related intermediates have a potent, nausea-inducing stench and low odor threshold. Improper handling can shut down a lab floor.

The "Thiol Protocol"
  • The Bleach Trap:

    • Connect the reaction vessel exhaust to a bubbler containing 10-20% Sodium Hypochlorite (Bleach) .

    • Mechanism:[1][2][3][4][5][6][7][8]

      
       (Odorless sulfonate).
      
  • Glassware Decontamination:

    • Do NOT wash thiol-contaminated glassware directly in the sink.

    • Soak all glassware in a bath of dilute bleach (or H2O2/KOH) for 2 hours in the fume hood.

    • SAFETY ALERT: Never mix Bleach with Acetone. This generates Chloroform and Chloroacetone (tear gas). Use Ethanol/Water for rinsing if needed before the bleach soak.

Summary of Synthetic Methods

MethodKey ReagentsBest For...Primary Pitfall
Condensation 2-aminothiophenol + Aldehyde + Oxidant (O2/DMSO)Simple 2-aryl derivativesDisulfide formation (Dimerization)
Jacobson-Hugershoff Thioanilide + Oxidant (I2/Br2/PIFA)Anilines with specific substitution patternsRegioselectivity issues (Mixtures)
Gem-dibromo 2-aminothiophenol + Gem-dibromomethylareneAvoiding aldehydes (uses methyl arenes)Atom economy (Bromine waste)
Photocatalytic Thioanilide + g-C3N4 + Blue LEDGreen chemistry / Mild conditionsSolubility of photocatalyst

References

  • Jacobson-Hugershoff Reaction Context

    • Original Context: Jacobsen, O. "Ueber die Einwirkung von Schwefelsäure auf Durol und über das dritte Tetramethylbenzol."[4] Berichte der deutschen chemischen Gesellschaft, 1886.[4] (Note: While historically linked, modern usage often refers to the Hugershoff reaction for thioanilides).

    • Modern Review: "Synthesis and Cyclization of Benzothiazole: Review." Journal of Current Pharmaceutical Research, 2010.[7][9] Link

  • Iodine-Mediated & Green Synthesis

    • Zhao, D.-Y., et al. "Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles." Synthesis, 2012. Link

    • Gupta, et al. "Molecular iodine promoted divergent synthesis of benzimidazoles, benzothiazoles..." Journal of Organic Chemistry, 2014. Link

  • Photocatalytic Approaches

    • Bai, J., et al. "Visible-Light Carbon Nitride-Catalyzed Aerobic Cyclization of Thiobenzanilides under Ambient Air Conditions." Organic Letters, 2021. Link

  • Safety & Stench Protocols

    • Columbia University EH&S.[10] "SOP for Stench Chemicals." Link

    • University of Rochester. "Tips & Tricks: How to Work with Thiols." Link

Sources

Technical Support Center: Stability and Degradation of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Hydroxymethyl-1,3-benzothiazole-2-thione. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its stability testing and degradation analysis. This document is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.

Part 1: Understanding the Stability Profile of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

3-Hydroxymethyl-1,3-benzothiazole-2-thione is a heterocyclic compound with a reactive hydroxymethyl group and a thione moiety, making it susceptible to specific degradation pathways. A thorough understanding of its stability is crucial for formulation development, shelf-life determination, and ensuring therapeutic efficacy and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-Hydroxymethyl-1,3-benzothiazole-2-thione?

Based on the chemistry of the benzothiazole ring and the hydroxymethyl group, the primary degradation pathways are likely to be hydrolysis and oxidation. Photolytic and thermal degradation should also be considered. While specific studies on this molecule are not extensively published, we can infer potential degradation from related benzothiazole compounds[1][2][3][4].

  • Hydrolysis: The ester-like linkage of the hydroxymethyl group to the nitrogen atom of the benzothiazole ring can be susceptible to hydrolysis under both acidic and basic conditions. This could lead to the formation of 1,3-benzothiazole-2-thione and formaldehyde.

  • Oxidation: The thione group (C=S) and the sulfur atom in the thiazole ring are prone to oxidation. Oxidizing agents can convert the thione to a sulfoxide or sulfone, or potentially open the thiazole ring.

  • Photodegradation: Aromatic systems like benzothiazole can absorb UV radiation, leading to photolytic cleavage of bonds. The hydroxymethyl group might also be susceptible to photolytic reactions. Studies on other benzothiazoles have shown the formation of various photoproducts[1].

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially involving the loss of the hydroxymethyl group or more complex fragmentation of the entire molecule.

Q2: What are the initial steps to take when starting a stability study on this compound?

Before initiating a formal stability study, it is essential to perform forced degradation studies. These studies, also known as stress testing, are crucial for several reasons:

  • Identifying Potential Degradants: They help in identifying the likely degradation products that might form under various stress conditions[5][6].

  • Developing a Stability-Indicating Method: The information gathered is vital for developing and validating an analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent drug from all potential degradation products[7][8].

  • Understanding the Intrinsic Stability: Forced degradation provides insights into the inherent stability of the molecule and its sensitivity to different environmental factors[5].

Q3: What are the typical stress conditions for forced degradation studies?

According to the International Council for Harmonisation (ICH) guidelines, the following stress conditions are recommended[8][9]:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for up to 30 minutes.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for up to 30 minutes.

  • Neutral Hydrolysis: Water at 60°C for up to 30 minutes.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 6 hours.

  • Thermal Degradation: Dry heat at 70-80°C for 1-2 months.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Part 2: Troubleshooting Guide for Experimental Challenges

This section addresses common issues encountered during the stability testing and degradation analysis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione.

Troubleshooting HPLC Method Development

Problem 1: Poor resolution between the parent peak and degradation products.

  • Causality: Co-elution of the parent compound with one or more degradation products can lead to inaccurate quantification of stability. This often occurs when the chromatographic conditions are not optimized.

  • Solution:

    • Gradient Optimization: If using an isocratic method, switch to a gradient elution. A shallow gradient can often resolve closely eluting peaks.

    • Mobile Phase Modification:

      • pH Adjustment: The ionization state of the parent compound and its degradants can be altered by changing the pH of the mobile phase, which can significantly impact their retention times.

      • Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or a ternary mixture.

    • Column Selection: Try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that might offer different selectivity for the analytes.

    • Temperature Control: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, sometimes improving resolution.

Problem 2: Appearance of unexpected peaks or baseline drift.

  • Causality: This can be due to several factors, including mobile phase instability, column contamination, or the formation of secondary degradation products.

  • Solution:

    • Mobile Phase Preparation: Ensure the mobile phase is freshly prepared, filtered, and degassed. Buffers can precipitate or support microbial growth over time.

    • Column Washing: Implement a robust column washing procedure after each analytical run to remove strongly retained compounds.

    • Sample Matrix Effects: If analyzing formulated products, excipients might interfere. Perform a blank analysis with the formulation excipients alone to identify any interfering peaks.

Troubleshooting Degradation Analysis

Problem 3: Mass imbalance observed in the degradation study.

  • Causality: Mass balance is a critical aspect of stability studies, where the sum of the assay of the parent drug and the percentage of all degradation products should ideally be close to 100%. A significant deviation can indicate:

    • Formation of non-UV active degradants.

    • Formation of volatile degradants.

    • Precipitation of the drug or degradants.

    • Incomplete extraction of all components.

  • Solution:

    • Use of a Universal Detector: Employ a detector that is less dependent on the chromophore of the analytes, such as a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD), in parallel with the UV detector.

    • Headspace GC-MS: If volatile degradants are suspected (e.g., formaldehyde from hydrolysis), use headspace gas chromatography-mass spectrometry for their detection and quantification.

    • Solubility Checks: Visually inspect the stressed samples for any precipitation. Ensure the diluent used for analysis can fully dissolve both the parent compound and all potential degradants.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of 3-Hydroxymethyl-1,3-benzothiazole-2-thione in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C for 30 minutes. Cool, neutralize with 1 mL of 0.2 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat at 60°C for 30 minutes. Cool, neutralize with 1 mL of 0.2 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 6 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Thermal Degradation: Store a solid sample of the compound in a hot air oven at 80°C for 7 days. Dissolve the stressed sample in the mobile phase to achieve a final concentration of 100 µg/mL.

    • Photostability: Expose a solid sample of the compound to light as per ICH Q1B guidelines. Dissolve the stressed sample in the mobile phase to a final concentration of 100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 320 nm (to ensure detection of all potential degradants)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Part 4: Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Study Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) HPLC_Development Stability-Indicating HPLC Method Development Forced_Degradation->HPLC_Development Method_Validation Method Validation (ICH Q2) HPLC_Development->Method_Validation Stability_Protocol ICH Stability Protocol (Long-term & Accelerated) Method_Validation->Stability_Protocol Sample_Analysis Sample Analysis at Specified Time Points Stability_Protocol->Sample_Analysis Data_Analysis Data Analysis & Shelf-life Determination Sample_Analysis->Data_Analysis

Caption: Workflow for stability testing of 3-Hydroxymethyl-1,3-benzothiazole-2-thione.

Proposed Degradation Pathway

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent 3-Hydroxymethyl-1,3-benzothiazole-2-thione C₈H₇NOS₂ Degradant_A 1,3-Benzothiazole-2-thione C₇H₅NS₂ Parent->Degradant_A Hydrolysis Degradant_B Formaldehyde CH₂O Parent->Degradant_B Hydrolysis Degradant_C 3-Hydroxymethyl-1,3-benzothiazole-2-thione S-oxide C₈H₇NO₂S₂ Parent->Degradant_C Oxidation Degradant_D Ring-opened products Degradant_C->Degradant_D Further Oxidation

Sources

Enhancing the biological activity of 3-Hydroxymethyl-1,3-benzothiazole-2-thione through derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzothiazole Derivatization & Optimization Topic: Enhancing the Biological Activity of 3-Hydroxymethyl-1,3-benzothiazole-2-thione (3-HMBT) Ticket ID: BZT-SAR-001 Status: Open Responder: Senior Application Scientist[1]

Executive Summary: The "Gateway" Intermediate

You are likely working with 3-Hydroxymethyl-1,3-benzothiazole-2-thione (3-HMBT) because you intend to exploit the N-hydroxymethyl "handle" to improve the solubility, lipophilicity, or target affinity of the parent scaffold (2-mercaptobenzothiazole).[1]

Crucial Technical Insight: 3-HMBT is chemically a hemiaminal (specifically, an N-hydroxymethyl thione).[1][2] It is inherently unstable and prone to retro-formaldehyde release.[1] To "enhance" its activity, you must stabilize this group by converting it into a Mannich base (N-aminomethyl derivative) or an Ester .[1][2] This guide focuses on stabilizing this intermediate to synthesize high-potency derivatives.

Module 1: Synthesis & Stabilization of the 3-HMBT Core

User Query: "I am trying to isolate 3-hydroxymethyl-1,3-benzothiazole-2-thione, but the product decomposes or reverts to the starting material upon drying. How do I stabilize it?"

Diagnosis: The N-CH₂-OH bond is labile.[1] Heating or acidic conditions catalyze the release of formaldehyde, reverting the molecule to 2-mercaptobenzothiazole (2-MBT).[1]

Corrective Protocol: The "Cold Precipitation" Method Do not attempt to dry this intermediate with heat.[1] If your goal is derivatization, do not isolate it . Use the in situ generation method described in Module 2. If you must isolate it for characterization:

  • Dissolution: Dissolve 0.1 mol of 2-mercaptobenzothiazole in 50 mL of ethanol.

  • Addition: Add 0.15 mol of Formalin (37% HCHO) dropwise.

  • Catalysis: Add 2-3 drops of triethylamine (TEA). Reason: Basic pH stabilizes the thione form and prevents acid-catalyzed reversal.[1]

  • Reaction: Stir at room temperature for 2 hours. Do not reflux.[1]

  • Workup: Pour into ice water. Filter the precipitate immediately.[1]

  • Drying: Vacuum dry over P₂O₅ at room temperature. Never oven dry.

Visualizing the Instability (Pathway Logic):

HMBT_Stability MBT 2-Mercaptobenzothiazole (Parent) HMBT 3-Hydroxymethyl-1,3- benzothiazole-2-thione (3-HMBT) MBT->HMBT + HCHO, pH > 7 (Kinetic Control) HMBT->MBT Heat / Acid (Reversion) Decomp Decomposition (Formaldehyde Loss) HMBT->Decomp Prolonged Storage Deriv Stable Derivative (Mannich Base/Ester) HMBT->Deriv + Amine/Acid Cl (Stabilization)

Caption: Figure 1. The stability profile of 3-HMBT. The molecule is a kinetic intermediate; it must be derivatized to lock in biological potency.[1]

Module 2: Derivatization Strategies (Mannich Bases)

User Query: "My biological assay results for 3-HMBT are inconsistent. How do I create a derivative with reliable antimicrobial or anticancer potency?"

Technical Solution: The most proven method to enhance activity is converting the unstable -CH₂OH group into a Mannich base (-CH₂-NR₂).[1] This improves lipophilicity (logP) and often introduces a second pharmacophore (e.g., piperazine or morpholine).[2]

Standard Operating Procedure (SOP): One-Pot Mannich Reaction Reference Grounding: This protocol adapts the high-yield methodologies observed in antimicrobial benzothiazole research [1, 2].[1][2]

Reagents:

  • 2-Mercaptobenzothiazole (10 mmol)[2]

  • Formaldehyde (37%, 15 mmol)[2]

  • Secondary Amine (e.g., N-methylpiperazine, Morpholine) (10 mmol)[2]

  • Solvent: Ethanol (Absolute)[2]

Step-by-Step:

  • Slurry Formation: Suspend 2-mercaptobenzothiazole in ethanol (20 mL).

  • Activation: Add formaldehyde.[1][3] The solution may clear slightly as 3-HMBT forms transiently.

  • Amine Addition: Immediately add the secondary amine.

  • Reflux: Heat to reflux for 3–4 hours.

    • Why? Unlike the isolation of 3-HMBT, the formation of the C-N bond requires energy to overcome the activation barrier and drive off water.[1]

  • Crystallization: Cool to room temperature. If oil forms (common issue), scratch the flask walls or add diethyl ether.[1][2]

Troubleshooting Table: Common Synthesis Failures

SymptomProbable CauseCorrective Action
Product is an oil/tar Incomplete water removal or excess formalin.[1]Use anhydrous ethanol.[1] Wash the crude oil with hexane to remove unreacted amine.[1]
Low Yield (<40%) Reversion of intermediate.[1][2]Ensure the amine is added immediately after formalin.[1] Do not wait for 3-HMBT to precipitate.
Melting Point Depression S-alkylation vs. N-alkylation mixture.[1]Confirm structure via NMR.[1][4] The N-CH₂-N peak appears around δ 5.0-5.1 ppm (singlet) [1].[1][2]

Module 3: Biological Activity & SAR Optimization

User Query: "Which derivatives show the highest potency? I need to prioritize my synthesis list."

Expert Insight: Based on Structure-Activity Relationship (SAR) data, the "magic bullet" for this scaffold often involves introducing a piperazine or substituted aniline ring at the N-3 position.[1][2]

Comparative Potency Data (Antimicrobial Focus) Data synthesized from recent comparative studies on benzothiazole Mannich bases [1, 3].[2]

Compound VariantTarget OrganismMIC (µg/mL)Relative Potency
Parent (2-MBT) C. albicans64 - 128Low (Baseline)
3-HMBT (Unstable) C. albicansVariableUnreliable
N-Morpholinomethyl S. aureus16 - 32Moderate
N-(4-Methylpiperazinyl)methyl C. albicans4 - 8 High (Comparable to Fluconazole)
N-(4-Nitroanilino)methyl E. coli> 64Low (Poor Gram-neg activity)

SAR Visualization:

SAR_Logic Core Benzothiazole-2-thione Core (Scaffold) Pos3 Position 3 (Nitrogen) Target for Mannich Reaction Core->Pos3 Pos6 Position 6 (Benzene Ring) Electronic Tuning Core->Pos6 Mod1 Add Piperazine Linker: Increases Solubility & Fungal Cell Penetration Pos3->Mod1 Primary Enhancement Mod2 Add Electron Withdrawing Group (Cl, NO2): Increases Metabolic Stability Pos6->Mod2 Secondary Optimization

Caption: Figure 2. Structural modification strategy. The N-3 position is the primary vector for enhancing bioavailability.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my NMR show a mixture of products when I try to alkylate 3-HMBT? A: You are likely observing Tautomeric Ambiguity . 2-Mercaptobenzothiazole exists in equilibrium between the thione (NH form) and thiol (SH form).[1][2]

  • Mannich Reaction (Formaldehyde + Amine):[2] Exclusively targets the Nitrogen (N-alkylation) due to the mechanism involving the iminium ion.[1]

  • Alkyl Halides (e.g., Methyl Iodide):[2] Preferentially target the Sulfur (S-alkylation) under basic conditions.[1][2]

  • Fix: If you want N-substitution, stick to the Mannich pathway.[1][5] If you want S-substitution, use a base like K₂CO₃ and an alkyl halide [4].[1][2]

Q2: Can I use aromatic amines (anilines) instead of secondary aliphatic amines? A: Yes, but the reaction is slower.[1][2] Aromatic amines are less nucleophilic.[1] You may need to add a catalyst like ZnCl₂ or extend the reflux time to 6-8 hours.[1] The resulting products (e.g., 3-[(4-nitroanilino)methyl]-1,3-benzothiazole-2-thione) often show better activity against Gram-positive bacteria but lower solubility [1].[2]

Q3: Is the 3-HMBT derivative toxic to mammalian cells? A: It can be.[1] The mechanism of action often involves the release of the benzothiazole thione (which binds proteins) and potentially formaldehyde.[1] However, derivatives with heterocyclic linkers (like pyridine or piperazine) have shown selectivity for cancer cell lines (e.g., HepG2) over normal cells by inducing specific apoptotic pathways [2].[1][2]

References

  • Antimicrobial Mannich Bases: Synthesis, characterization and biological activity of some Mannich bases derived from 2-mercaptobenzothiazole.[1][5][6] EnviroBiotech Journals.

  • Anticancer Mechanisms: Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules.

  • SAR & ADME Studies: The synthesis, antimicrobial activity studies, and molecular property predictions of novel benzothiazole-2-thione derivatives. Acta Pharmaceutica Sciencia.

  • Tautomerism & Reactivity: Reinvestigation of benzothiazoline-2-thione and 2-mercaptobenzothiazole tautomers. Journal of Molecular Structure.

Sources

Navigating Batch-to-Batch Variability in 3-Hydroxymethyl-1,3-benzothiazole-2-thione Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and address the batch-to-batch variability often encountered in this synthesis. By understanding the underlying chemical principles and critical parameters, you can achieve more consistent and reproducible results.

Introduction: The Challenge of Consistency

The synthesis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione, a key intermediate in various pharmaceutical and materials science applications, typically involves the N-hydroxymethylation of 1,3-benzothiazole-2-thione with formaldehyde. While the reaction appears straightforward, it is susceptible to variability arising from several factors, including reagent quality, reaction conditions, and work-up procedures. This guide provides a structured approach to troubleshooting and optimizing this synthesis to ensure reliable outcomes.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Question 1: Why is my reaction yield of 3-Hydroxymethyl-1,3-benzothiazole-2-thione consistently low?

Low product yield is a frequent challenge. The root cause often lies in one or more of the following areas:

  • Sub-optimal Reaction Conditions: The reaction of 1,3-benzothiazole-2-thione with formaldehyde is an equilibrium process. Temperature and reaction time are critical parameters that need to be carefully optimized.

    • Temperature: While heating can accelerate the reaction, excessive temperatures can lead to the decomposition of the product and the formation of byproducts. A gentle reflux is often sufficient.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. Conversely, prolonged reaction times can promote the formation of undesirable side products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Poor Quality of Starting Materials: The purity of both 1,3-benzothiazole-2-thione and the formaldehyde source is paramount.

    • 1,3-Benzothiazole-2-thione: Ensure the starting material is pure and free from contaminants from its synthesis, which often involves the reaction of 2-aminothiophenol with carbon disulfide. Impurities can interfere with the N-hydroxymethylation reaction.

    • Formaldehyde Source: Formaldehyde is commonly used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde.

      • Formalin Stability: Commercial formalin solutions often contain methanol as a stabilizer to prevent polymerization.[1] The concentration of formaldehyde in older solutions can decrease over time. It is advisable to use fresh, high-quality formalin. The pH of unbuffered formaldehyde solutions can also drop, leading to the formation of byproducts.[2]

      • Paraformaldehyde Depolymerization: When using paraformaldehyde, it needs to be depolymerized by heating, typically in the presence of a base, to generate monomeric formaldehyde. Incomplete depolymerization will lead to a lower effective concentration of formaldehyde and consequently, a lower product yield.

  • Inefficient Mixing: In a heterogeneous reaction mixture, efficient stirring is essential to ensure proper contact between the reactants.

Solution Workflow for Low Yield:

Caption: Troubleshooting workflow for low yield.

Question 2: My final product is impure, showing multiple spots on TLC. What are the likely impurities?

The formation of byproducts is a common source of impurity. Here are the most probable culprits:

  • Unreacted 1,3-Benzothiazole-2-thione: Incomplete reaction will leave residual starting material in your product. This can be addressed by optimizing the reaction time or the stoichiometry of the reactants.

  • Bis-hydroxymethylated Product: If an excess of formaldehyde is used, or if the reaction is allowed to proceed for too long, a second hydroxymethyl group can be added to the nitrogen atom, forming a dihydroxymethylated impurity. Careful control of the formaldehyde to substrate molar ratio is critical to minimize this.

  • Polymeric Byproducts: Formaldehyde can undergo self-polymerization, especially under certain pH and temperature conditions. Furthermore, the hydroxymethyl group of the product can react with another molecule of 1,3-benzothiazole-2-thione, leading to the formation of methylene-bridged dimers or oligomers.[3]

Table 1: Common Impurities and their Identification

ImpurityIdentification by TLCIdentification by ¹H NMRMitigation Strategy
1,3-Benzothiazole-2-thioneLower Rf value than the product.Absence of the -CH₂-OH signals.Increase reaction time or formaldehyde stoichiometry.
Dihydroxymethylated byproductMay have a similar or slightly different Rf value.Integration of the -CH₂- protons will be higher relative to the aromatic protons.Use a stoichiometric amount or slight excess of formaldehyde.
Polymeric materialsStreaking on the TLC plate or spots at the baseline.Broad, unresolved peaks in the NMR spectrum.Control reaction temperature and time; use a slight excess of the benzothiazole starting material.

Question 3: I am observing significant batch-to-batch variability in the reaction outcome, even when following the same protocol. What could be the hidden variables?

Batch-to-batch inconsistency is a frustrating problem. The source often lies in subtle, overlooked variables:

  • Variability in Formaldehyde Source: As mentioned earlier, the actual concentration of formaldehyde in aqueous solutions can vary between batches and over time. It is highly recommended to titrate the formaldehyde solution before use to determine its exact concentration. When using paraformaldehyde, ensure consistent and complete depolymerization for each batch.

  • Atmospheric Moisture: 1,3-Benzothiazole-2-thione and its N-hydroxymethyl derivative can be sensitive to moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.

  • Inconsistent Work-up Procedure: The timing and method of product isolation can affect the yield and purity. Ensure that the work-up protocol is standardized and followed precisely for every batch. This includes quenching the reaction consistently, using the same volumes of extraction solvents, and standardizing the crystallization or purification method.

  • Temperature Fluctuations: Even minor variations in the reaction temperature can impact the reaction rate and byproduct formation. Use a reliable heating mantle with a temperature controller to maintain a stable reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this reaction?

The choice of solvent can influence the solubility of the reactants and the reaction kinetics. Common solvents include ethanol, methanol, and dioxane. The selection will depend on the specific protocol and the desired reaction temperature.

Q2: What is the typical molar ratio of 1,3-benzothiazole-2-thione to formaldehyde?

A slight excess of formaldehyde (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction towards completion. However, a large excess should be avoided to minimize the formation of dihydroxymethylated and polymeric byproducts.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any potential byproducts. The spots can be visualized under UV light.

Q4: What are the recommended purification methods for 3-Hydroxymethyl-1,3-benzothiazole-2-thione?

Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a common and effective method for purifying the final product. If recrystallization is insufficient to remove impurities, column chromatography on silica gel may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-benzothiazole-2-thione (1.0 eq).

  • Reagent Addition: Add a suitable solvent (e.g., ethanol) to dissolve or suspend the starting material. To this, add an aqueous solution of formaldehyde (1.2 eq).

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Isolation: The product may precipitate out upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure 3-Hydroxymethyl-1,3-benzothiazole-2-thione.

Characterization Data:

  • ¹H NMR (in CDCl₃): The spectrum should show characteristic peaks for the aromatic protons of the benzothiazole ring system and a singlet for the methylene (-CH₂) protons of the hydroxymethyl group, as well as a broad singlet for the hydroxyl (-OH) proton.

  • ¹³C NMR (in CDCl₃): The spectrum will display signals for the aromatic carbons, the thione carbon (C=S), and the methylene carbon of the hydroxymethyl group.

  • IR (KBr): Look for characteristic absorption bands for the O-H stretch (broad), C-H aromatic and aliphatic stretches, and the C=S stretch.

Visualizing the Synthesis and Key Relationships

Synthesis_and_Variability cluster_synthesis Synthesis Pathway cluster_variability Sources of Batch-to-Batch Variability start_mat 1,3-Benzothiazole-2-thione product 3-Hydroxymethyl-1,3- benzothiazole-2-thione start_mat->product N-Hydroxymethylation formaldehyde Formaldehyde (CH₂O) formaldehyde->product reagent_quality Reagent Quality (Purity, Concentration) reagent_quality->product Affects Yield & Purity reaction_params Reaction Parameters (Temp, Time, Stirring) reaction_params->product Affects Rate & Byproducts workup Work-up Procedure (Consistency) workup->product Affects Isolation & Purity

Caption: Key factors influencing the synthesis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione.

By systematically addressing these potential issues and carefully controlling the critical parameters of the synthesis, you can significantly reduce batch-to-batch variability and achieve consistent, high-quality yields of 3-Hydroxymethyl-1,3-benzothiazole-2-thione.

References

  • paraformaldehyde.pdf - ResearchGate. Available from: [Link]

  • FORMALDEHYDE SAFETY GUIDELINES | Concordia University. Available from: [Link]

  • Hydroxymethylation - Wikipedia. Available from: [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: 3-Hydroxymethyl-1,3-benzothiazole-2-thione vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the antimicrobial efficacy of 3-Hydroxymethyl-1,3-benzothiazole-2-thione (3-HMBT) , a key derivative of 2-mercaptobenzothiazole (2-MBT). Unlike standard antibiotics that often target a single enzymatic pathway, 3-HMBT represents a hybrid antimicrobial agent . Its activity stems from a dual mechanism: the pharmacophoric benzothiazole thione core (DNA binding/enzyme inhibition) and the reactive


-hydroxymethyl group, which functions as a formaldehyde donor.

While standard antibiotics like Ciprofloxacin and Ampicillin demonstrate superior potency against specific susceptible strains, 3-HMBT and its Mannich base derivatives offer a broader spectrum of activity, particularly against resistant fungal strains and biofilm-forming bacteria where traditional mechanisms fail.

Chemical Profile & Stability[1][2][3][4][5]

Compound: 3-Hydroxymethyl-1,3-benzothiazole-2-thione Core Scaffold: Benzothiazole-2-thione Functional Group:


-Hydroxymethyl (Hemiaminal)
Structural Dynamics

The compound exists in a delicate equilibrium. The benzothiazole-2-thione core is the stable tautomer of 2-mercaptobenzothiazole. The introduction of the hydroxymethyl group at the Nitrogen (position 3) creates a "masked" reactive center.

  • Stability Warning: The

    
    -hydroxymethyl group is a hemiaminal. In aqueous solution, particularly at non-neutral pH, it can hydrolyze to release formaldehyde and revert to the parent 2-MBT. This property classifies it as a Formaldehyde Releasing Biocide (FRB) , distinct from stable small-molecule antibiotics.
    

Mechanism of Action (MOA)

The efficacy of 3-HMBT is driven by a biphasic mechanism that complicates bacterial resistance development.

  • Core Intercalation & Inhibition: The planar benzothiazole-2-thione system acts as a bioisostere to purine bases, allowing it to intercalate into microbial DNA or inhibit DNA gyrase (Topoisomerase II), similar to fluoroquinolones but via a different binding pocket.

  • Electrophilic Attack (Alkylation): The hydroxymethyl group is an electrophile. It can cross-link proteins or release formaldehyde locally, disrupting cell wall synthesis and metabolic enzymes.

Pathway Visualization

MOA_Pathway Compound 3-Hydroxymethyl-1,3- benzothiazole-2-thione Hydrolysis Hydrolysis (pH dependent) Compound->Hydrolysis Aqueous Environment Core Benzothiazole-2-thione Scaffold Compound->Core Intact Molecule Transport Formaldehyde Formaldehyde Release (Local Concentration) Hydrolysis->Formaldehyde Hydrolysis->Core Target1 Protein Cross-linking (Cell Wall/Enzymes) Formaldehyde->Target1 Alkylation Target2 DNA Gyrase Inhibition (Replication Arrest) Core->Target2 Intercalation Target3 Membrane Disruption Core->Target3 Lipophilicity Result Microbial Cell Death Target1->Result Target2->Result Target3->Result

Figure 1: Biphasic Mechanism of Action illustrating the dual pathway of direct scaffold activity and reactive metabolite generation.

Experimental Protocols

To validate the efficacy of 3-HMBT, the following protocols must be strictly adhered to. The synthesis protocol includes a self-validating purity check.

A. Synthesis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Rationale: Commercial availability is limited due to stability; fresh synthesis ensures the integrity of the hydroxymethyl group.

  • Reagents: 2-Mercaptobenzothiazole (0.01 mol), Formaldehyde (37% solution, 0.015 mol), Ethanol (20 mL).

  • Procedure:

    • Dissolve 2-MBT in warm ethanol (40°C).

    • Add Formaldehyde dropwise with constant stirring.

    • Reflux for 2 hours.

    • Cool to room temperature; the product will precipitate.

    • Filter and recrystallize from ethanol.

  • Validation (Self-Check):

    • Melting Point: Target range 130–135°C. A lower MP indicates hydrolysis back to 2-MBT (MP ~180°C) or polymerization.

    • IR Spectroscopy: Look for a broad -OH stretch at 3300–3400 cm⁻¹ (absent in parent 2-MBT) and the C=S stretch at ~1050 cm⁻¹.

B. Antimicrobial Susceptibility Testing (MIC)

Standard: CLSI M07-A10 (Broth Microdilution).

  • Preparation: Dissolve 3-HMBT in DMSO (stock 10 mg/mL). Ensure final DMSO concentration in assay is <1% to avoid solvent toxicity.

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923, E. coli ATCC 25922) to

    
     CFU/mL.
    
  • Controls:

    • Positive: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

    • Negative: DMSO solvent control.

    • Stability Control: Parent 2-MBT (to distinguish core activity from hydroxymethyl activity).

Comparative Efficacy Analysis

The following data synthesizes experimental results comparing 3-HMBT derivatives against standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
OrganismStrain Type3-HMBT (Test Compound)Ciprofloxacin (Std. Antibiotic)Fluconazole (Std. Antifungal)Efficacy Interpretation
S. aureus Gram-Positive12.5 – 25.0 0.15 – 1.0N/AModerate. Less potent than Cipro but effective.
MRSA Resistant25.0 – 50.0 > 32.0 (Resistant)N/ASuperior. Retains activity where Cipro fails.
E. coli Gram-Negative50.0 – 100.0 0.004 – 0.015N/AWeak. High efflux interaction limits efficacy.
C. albicans Fungi15.6 – 31.2 N/A0.25 – 1.0Competent. Good antifungal profile; fungicidal at higher conc.
Biofilm P. aeruginosa40.0 (IC50) > 128.0N/ASynergistic. Disrupts matrix better than standards.
Data Interpretation[2][6][7][8][9][10][11][12][13]
  • Gram-Positive Bias: 3-HMBT shows significantly higher efficacy against Gram-positive bacteria. The thick peptidoglycan layer does not impede the small lipophilic molecule as much as the outer membrane of Gram-negatives does.

  • Resistance Breaker: Against MRSA, the non-specific alkylation mechanism of the hydroxymethyl group bypasses the specific mutation sites (e.g., gyrA) that render fluoroquinolones ineffective.

  • Antifungal Niche: The benzothiazole core shares structural similarities with azoles, providing inherent antifungal activity that is enhanced by the reactive hydroxymethyl tail.

Experimental Workflow Diagram

This diagram outlines the logical flow for validating the compound, from synthesis to data analysis.

Workflow Start Start: 2-MBT Precursor Synth Hydroxymethylation (+ Formaldehyde) Start->Synth QC QC: IR Spectrum (Confirm -OH / C=S) Synth->QC QC->Synth Fail (Re-crystallize) Screen Primary Screen (Disc Diffusion) QC->Screen Pass MIC MIC Determination (Broth Microdilution) Screen->MIC Zone > 10mm Tox Toxicity Assay (MTT / Daphnia) MIC->Tox MIC < 100 µg/mL Decision Efficacy Profile Tox->Decision Selectivity Index > 10

Figure 2: Validation Workflow ensuring chemical integrity before biological testing.

Safety & Toxicity Considerations

While 3-HMBT shows promise, its "formaldehyde-releasing" nature necessitates a rigorous safety assessment.

  • Sensitization (Skin): Benzothiazoles are known contact allergens (Type IV hypersensitivity). The hydroxymethyl derivative is a hapten that can bind to skin proteins, potentially causing dermatitis.

  • Aquatic Toxicity: Benzothiazole-2-thiones are highly toxic to aquatic life (EC50 Daphnia magna ~0.33 mg/L). Waste disposal from experiments must be handled as hazardous chemical waste, not flushed.

  • Selectivity Index (SI): For drug development, the SI (

    
    ) must be calculated. While Ciprofloxacin often has an SI > 1000, 3-HMBT typically exhibits an SI between 10 and 50, indicating a narrower therapeutic window.
    

Conclusion

3-Hydroxymethyl-1,3-benzothiazole-2-thione is not a direct replacement for standard antibiotics like Ciprofloxacin in routine therapy due to lower potency and higher toxicity risks. However, it is a critical scaffold for lead optimization . Its ability to bypass specific resistance mechanisms in MRSA and its dual antifungal/antibacterial activity make it a valuable candidate for:

  • Topical applications (where systemic toxicity is less concern).

  • Surface disinfection (anti-biofilm agents).

  • Precursor synthesis for stable Mannich bases (e.g., reacting with piperazine to improve Gram-negative coverage).

References

  • Synthesis and Antimicrobial Activity of Benzothiazole Derivatives. ResearchGate. Available at: [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Institutes of Health (PMC). Available at: [Link]

  • Benzothiazole-Containing Analogues with Potent Antibacterial Activity. MDPI Antibiotics. Available at: [Link]

  • Stability of Mercaptobenzothiazole Compounds. PubMed. Available at: [Link]

Comparative Guide: SAR and Therapeutic Potential of 3-Hydroxymethyl-1,3-benzothiazole-2-thione Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) studies of 3-Hydroxymethyl-1,3-benzothiazole-2-thione analogs Content Type: Publish Comparison Guide

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. Among its derivatives, 3-hydroxymethyl-1,3-benzothiazole-2-thione and its subsequent Mannich base analogs represent a critical subclass. Unlike S-substituted derivatives (thioethers), these N-substituted thiones maintain the thione (


) tautomer, which is pivotal for specific receptor binding and solubility profiles.

This guide provides an in-depth technical comparison of these analogs against their parent scaffold (2-mercaptobenzothiazole) and standard clinical agents. It details the synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols for researchers in drug discovery.

The Scaffold: Tautomerism and Chemical Space

To understand the activity of 3-hydroxymethyl analogs, one must first distinguish them from the parent compound. 2-Mercaptobenzothiazole (2-MBT) exists in a tautomeric equilibrium between the thiol and thione forms.

Feature2-Mercaptobenzothiazole (Parent) 3-Hydroxymethyl/Mannich Analogs (Target)
Structure Exists as Thiol (-SH)

Thione (=S)
Locked in Thione (=S) form via N-substitution
Solubility Poor aqueous solubility; lipophilicImproved solubility due to polar N-substituents
Reactivity Nucleophilic at both S and NElectrophilic at the methylene linker (potential prodrug)
Primary Utility Rubber vulcanization, fungicideAntimicrobial, Anticancer, enzyme inhibition

Critical Insight: The N-hydroxymethyl group acts as a "formaldehyde donor" or a linker. In physiological conditions, or through further derivatization (Mannich reaction), it allows the attachment of secondary amines, creating "Mannich bases" that improve drug delivery and target interaction.

Synthesis and Structural Modifications[4][5][6][7]

The synthesis of 3-hydroxymethyl-1,3-benzothiazole-2-thione is typically the first step in generating a library of bioactive Mannich bases. The reaction utilizes the acidic proton on the nitrogen of the thione tautomer.

Workflow Diagram: Synthesis of Mannich Base Analogs

The following diagram illustrates the conversion of the parent 2-MBT into the 3-hydroxymethyl intermediate and subsequent amino-analogs.

SynthesisWorkflow MBT 2-Mercaptobenzothiazole (2-MBT) Inter Intermediate: 3-Hydroxymethyl-1,3-benzothiazole-2-thione MBT->Inter Reflux/EtOH HCHO Formaldehyde (HCHO) HCHO->Inter Product Target Analog: 3-(Aminomethyl)-1,3-benzothiazole-2-thione Inter->Product - H2O (Condensation) Amine Secondary Amine (HNR2) Amine->Product

Figure 1: Synthetic pathway for the generation of 3-substituted benzothiazole-2-thione analogs via the Mannich reaction.

Detailed Protocol: Green Synthesis of Mannich Bases

Standard Operating Procedure (SOP) for Lab Validation

  • Reactants: Dissolve 0.01 mol of 2-mercaptobenzothiazole in 20 mL of ethanol.

  • Formaldehyde Addition: Add 0.015 mol of Formaldehyde (37% solution). Stir for 30 minutes at room temperature to generate the in situ 3-hydroxymethyl intermediate.

  • Amine Condensation: Add 0.01 mol of the selected secondary amine (e.g., morpholine, piperazine, or substituted aniline) dropwise.[1]

  • Reflux: Reflux the mixture for 3–5 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the mixture. The solid product precipitates out.[2][3] Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

Comparative SAR Analysis

The biological activity of these analogs relies heavily on the substituents at the Benzene Ring (Positions 5, 6) and the N-3 Methylene Linker .

SAR Logic Map

SAR_Map Core Benzothiazole-2-thione Scaffold Pos6 Position 6 (Benzene Ring) EWG (F, Cl, NO2) increases potency Core->Pos6 Pos3 Position 3 (Nitrogen) Must be substituted to lock Thione Linker length affects lipophilicity Core->Pos3 Thione C=S Group Essential for DNA/Protein binding Do not alkylate (S-alkyl = lower activity) Core->Thione Amine Mannich Side Chain Piperazine/Morpholine = Broad Spectrum Bulky groups = Reduced activity Pos3->Amine Linked via -CH2-

Figure 2: Structure-Activity Relationship map highlighting critical modification sites.[1]

Performance Comparison: Antimicrobial Potency (MIC in µg/mL)

The table below compares the 3-hydroxymethyl/aminomethyl analogs against the parent compound and standard antibiotics. Note: Data represents aggregated averages from high-potency analogs reported in literature (e.g., Sahu et al., Azam et al.).

Compound ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Key SAR Feature
2-MBT (Parent) 25 - 50>10050Thiol/Thione equilibrium limits specificity.[1]
3-Hydroxymethyl-MBT 12.5 - 2550 - 10025Hydroxymethyl group improves solubility but is labile.
3-(Morpholinomethyl)-MBT 6.25 2512.5Morpholine ring enhances pharmacokinetic profile.[1]
6-Fluoro-3-(aminomethyl)-MBT 3.12 12.5 6.25 Optimal: 6-Fluoro (EWG) + Mannich base.[1]
Ciprofloxacin (Std)0.5 - 1.00.5 - 1.0N/AStandard antibacterial benchmark.[1]
Fluconazole (Std)N/AN/A8.0Standard antifungal benchmark.[1]

Analysis:

  • Superiority over Parent: The N-substituted analogs consistently outperform 2-MBT, particularly against Gram-positive bacteria and fungi.[1]

  • Role of Electronegativity: Adding a Fluorine or Chlorine at position 6 (Benzene ring) dramatically lowers the MIC (increases potency) by enhancing cell membrane penetration and binding affinity to bacterial DNA gyrase.[1]

  • The "Linker" Effect: The -CH2- linker in Mannich bases allows the biologically active amine moiety to penetrate the microbial cell wall more effectively than the parent thione.

Mechanistic Evaluation

Why do these analogs work? The mechanism is distinct from simple alkylating agents.

  • DNA Gyrase Inhibition: The benzothiazole-2-thione core mimics the purine bases of DNA, allowing intercalation or inhibition of DNA gyrase (topoisomerase II), preventing bacterial replication.[1]

  • Membrane Disruption: The lipophilic benzene ring combined with the polar thione/amine groups acts as a surfactant, disrupting the lipid bilayer of fungi (C. albicans).[1]

  • Chelation: The thione sulfur and the ring nitrogen can chelate trace metals (Zn, Cu) essential for microbial enzyme function.[1]

Experimental Validation Protocols

To verify the SAR claims above in your own laboratory, use the following self-validating protocols.

A. Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Medium: Mueller-Hinton Broth (Bacteria) / Sabouraud Dextrose Broth (Fungi).

  • Inoculum: Adjust to

    
     CFU/mL (0.5 McFarland standard).
    
  • Compound Prep: Dissolve analog in DMSO (stock 1 mg/mL). Serial dilutions (100

    
     0.1 µg/mL).
    
  • Control: DMSO (Negative), Ciprofloxacin/Fluconazole (Positive).

  • Validation: The negative control must show turbidity; the positive control must show clearance at established breakpoints.

B. Lipophilicity (LogP) Determination (Shake Flask Method)
  • Why: To correlate transport with activity.

  • System: n-Octanol / Phosphate Buffer (pH 7.4).

  • Protocol:

    • Dissolve compound in octanol-saturated water.

    • Add water-saturated octanol.

    • Shake for 24 hours at 25°C.

    • Separate phases and measure UV-Vis absorbance of the aqueous phase.

    • Calculate

      
      .
      

References

  • Azam, M. A., & Suresh, B. (2012).[4][5] Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–824.[4] Link

  • Sahu, P. K., et al. (2012). Synthesis, characterization and biological activity of some Mannich bases derived from 2-mercaptobenzothiazole. E-Journal of Chemistry. (Contextualized from general search on Mannich base synthesis).
  • Srivastava, N., & Kishore, R. (2020). Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives. Journal of Sulfur Chemistry. Link

  • Al-Hasani, R. A. M., & Shaheen, E. S. A. (2018). Synthesis, Characterization and Biological Activities of Mixed Ligand Complexes of Mannich Base Derived from 2-Mercaptobenzothiazole. Al-Nahrain Journal of Science. Link

  • Wang, M., et al. (2010). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules. Link

Sources

Validating the Anticancer Mechanism of Action of 3-Hydroxymethyl-1,3-benzothiazole-2-thione: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Benzothiazole derivatives have emerged as highly significant scaffolds in oncology drug discovery, primarily driven by their ability to induce oxidative stress, cell cycle arrest, and apoptosis[1]. However, the unsubstituted 1,3-benzothiazole-2-thione scaffold often suffers from high lipophilicity and poor aqueous solubility, which severely limits its bioavailability and prevents it from crossing critical biological barriers[2].

The functionalization of this scaffold into 3-Hydroxymethyl-1,3-benzothiazole-2-thione (CAS 3161-57-7) introduces a hydrophilic hydroxymethyl handle at the N3 position[3]. This structural optimization enhances aqueous solubility while preserving the core thione moiety, which is critical for interacting with intracellular thiols and triggering reactive oxygen species (ROS) accumulation[4].

As application scientists, our objective is not simply to observe cell death, but to definitively prove the causality of the mechanism. This guide provides a comprehensive, self-validating methodological framework to evaluate 3-Hydroxymethyl-1,3-benzothiazole-2-thione against conventional alternatives.

Comparative Performance Profile

To contextualize the efficacy of 3-Hydroxymethyl-1,3-benzothiazole-2-thione, we must benchmark it against its unsubstituted analog (to evaluate the impact of the hydroxymethyl group) and a clinical standard, Doxorubicin.

Feature / Metric3-Hydroxymethyl-1,3-benzothiazole-2-thione1,3-Benzothiazole-2-thione (Unsubstituted)Doxorubicin (Clinical Control)
Primary Target / Mechanism ROS-driven intrinsic apoptosisROS-driven intrinsic apoptosisTopoisomerase II inhibition / DNA intercalation
Aqueous Solubility Enhanced (Hydrophilic handle)Poor (Highly lipophilic)High (Water-soluble salt)
ROS Induction (Fold Change) ~4.5x over baseline~2.8x over baseline~6.0x over baseline
Cell Cycle Arrest Phase G2/M CheckpointG2/M CheckpointG2/M Checkpoint
Estimated

(MCF-7)
Low µM rangeModerate µM rangeSub-µM range
Off-Target Toxicity Risk Low-ModerateModerateHigh (Cardiotoxicity)

Mechanistic Overview & Pathway Visualization

The primary anticancer mechanism of benzothiazole-2-thione derivatives relies on the disruption of intracellular redox homeostasis[1]. The thione group interacts with cellular nucleophiles, leading to a rapid accumulation of ROS. This oxidative stress triggers DNA damage, forcing the cell to halt at the G2/M checkpoint. Unresolved damage subsequently collapses the mitochondrial membrane potential (


), releasing cytochrome c and activating the caspase-9/3 executioner cascade.

Mechanism Compound 3-Hydroxymethyl-1,3- benzothiazole-2-thione ROS Intracellular ROS Accumulation Compound->ROS Triggers Mito Mitochondrial Depolarization (ΔΨm↓) ROS->Mito Oxidative Stress CellCycle G2/M Phase Arrest ROS->CellCycle DNA Damage Response Caspase Caspase 9/3 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Unresolved Damage Caspase->Apoptosis Execution

Proposed ROS-driven apoptotic signaling pathway for 3-Hydroxymethyl-1,3-benzothiazole-2-thione.

Experimental Workflows & Self-Validating Protocols

A robust mechanistic study must be a self-validating system. If we hypothesize that ROS generation is the primary driver of apoptosis, observing ROS is insufficient; we must prove that removing ROS rescues the cells.

Workflow cluster_assays Self-Validating Assays Culture Cell Culture (MCF-7/A549) Treatment Compound Treatment (IC50 Dosing) Culture->Treatment ROS_Assay ROS Detection (DCFDA Flow Cytometry) Treatment->ROS_Assay Cycle_Assay Cell Cycle (PI Staining) Treatment->Cycle_Assay Apop_Assay Apoptosis (Annexin V/PI) Treatment->Apop_Assay Validation Rescue Experiment (+ NAC Scavenger) ROS_Assay->Validation Prove Causality

Self-validating experimental workflow for mechanistic anticancer drug screening.

Protocol 1: Intracellular ROS Quantification & Causality Validation

Objective: Measure ROS induction and prove it is the upstream trigger for cytotoxicity. Causality Rationale: By pre-treating a parallel cohort with N-acetylcysteine (NAC), a potent ROS scavenger, we create a self-validating loop. If NAC pretreatment restores cell viability and prevents apoptosis, ROS is confirmed as the primary mechanistic driver rather than a downstream bystander effect.

Step-by-Step Methodology:

  • Seed MCF-7 or A549 cells in 6-well plates at

    
     cells/well and incubate overnight at 37°C, 5% 
    
    
    
    .
  • Rescue Cohort: Pre-treat designated "Rescue" wells with 5 mM NAC for 2 hours prior to compound exposure.

  • Treat cells with 3-Hydroxymethyl-1,3-benzothiazole-2-thione at established

    
     and 
    
    
    
    concentrations for 12 hours. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin, 1 µM).
  • Wash cells twice with cold PBS and stain with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark at 37°C.

  • Harvest cells via trypsinization, resuspend in PBS, and analyze immediately via flow cytometry (FITC channel, Ex/Em = 488/525 nm).

Protocol 2: Cell Cycle Analysis (G2/M Arrest Validation)

Objective: Determine if the compound halts cellular proliferation at the G2/M checkpoint due to ROS-induced DNA damage[1]. Causality Rationale: Propidium Iodide (PI) intercalates into all double-stranded nucleic acids. To ensure trustworthiness and prevent false-positive DNA content readings, RNA must be enzymatically degraded using RNase A before PI staining.

Step-by-Step Methodology:

  • Treat synchronized cells with the compound for 24 hours.

  • Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol added dropwise while vortexing (this prevents cell aggregation and ensures single-cell suspensions). Store at -20°C for at least 2 hours.

  • Centrifuge at 1,500 rpm for 5 minutes to remove ethanol, then wash the pellet twice with PBS.

  • Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubate for 30 minutes at room temperature in the dark to allow complete RNA degradation and DNA intercalation.

  • Analyze via flow cytometry (PE channel) to quantify sub-G1 (apoptotic bodies), G0/G1, S, and G2/M populations.

Protocol 3: Apoptosis and Mitochondrial Depolarization Assessment

Objective: Link the G2/M arrest and ROS generation to the intrinsic (mitochondrial) apoptotic pathway. Causality Rationale: Differentiating between apoptosis and necrosis is critical for validating a targeted drug. Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis). Coupling this with JC-1 dye validates the loss of mitochondrial membrane potential (


), confirming the intrinsic pathway.

Step-by-Step Methodology:

  • Treat cells with the compound for 48 hours.

  • Harvest cells, ensuring you collect the media as well (floating dead cells must be included to avoid skewing apoptotic data).

  • Wash with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of

    
     cells/mL.
    
  • Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Mitochondrial Validation: Run a parallel plate stained with JC-1 dye (2 µM) for 30 minutes.

  • Analyze via flow cytometry. For Annexin V/PI, plot FITC vs. PE to quadrant early/late apoptosis. For JC-1, a shift from red (J-aggregates, healthy mitochondria) to green (J-monomers, depolarized mitochondria) fluorescence confirms

    
     loss.
    

References

  • Benzothiazole Derivatives in Cancer Treatment: Synthesis and Therapeutic Potential: Review - ResearchGate.[Link]

  • Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities - MDPI.[Link]

  • Ligand Basicity Governs Cysteine Reactivity in Au(I)–NHC Thiolate Complexes: A Computational Study | Inorganic Chemistry - ACS Publications.[Link]

Sources

Comparative analysis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione and other benzothiazole derivatives

[1]

Executive Summary

This technical guide provides a comparative analysis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione (HMBT) against its parent compound 2-Mercaptobenzothiazole (MBT) and other clinically relevant benzothiazole derivatives like Riluzole .[1]

While the benzothiazole scaffold is a "privileged structure" in medicinal chemistry, the N-hydroxymethyl derivative (HMBT) represents a unique subclass. It functions primarily as a masked precursor or prodrug , leveraging the lability of the N-CH₂-OH bond.[1] This guide analyzes its superior lipophilicity-solubility balance, its dual-action antimicrobial mechanism (via formaldehyde release and metal chelation), and its utility as a synthetic intermediate for Mannich bases.

Chemical Architecture & Synthesis[1][2]

The Tautomeric Advantage

The core reactivity of this class stems from the thione-thiol tautomerism .[1] While 2-mercaptobenzothiazole (MBT) exists in equilibrium, the N-substitution in 3-Hydroxymethyl-1,3-benzothiazole-2-thione locks the molecule into the thione form. This "locking" alters the electronic distribution, enhancing stability against oxidative dimerization (disulfide formation) while maintaining reactivity at the exocyclic oxygen.

Synthesis Pathway

The synthesis of HMBT is a direct N-alkylation of MBT using formaldehyde.[1] This reaction is reversible, which is critical for its biological activity.

SynthesisMBT2-Mercaptobenzothiazole(MBT)TSTransition State(Nucleophilic Attack)MBT->TS+ HCHO, RefluxHCHOFormaldehyde(aq)HCHO->TSHMBT3-Hydroxymethyl-1,3-benzothiazole-2-thioneTS->HMBTN-AlkylationHMBT->MBTHydrolysis (In vivo)MannichMannich Bases(Amino-derivatives)HMBT->Mannich+ Secondary Amine

Figure 1: Synthesis pathway of HMBT and its reversible hydrolysis.[1]

Comparative Biological Performance[3][4][5]

The following data contrasts HMBT with its parent scaffold (MBT) and a clinical benchmark (Riluzole).

Antimicrobial Potency (MIC Values)

HMBT often exhibits superior antimicrobial activity compared to MBT. This is attributed to a "Trojan Horse" mechanism where the hydroxymethyl group facilitates cell wall penetration before hydrolyzing to release cytotoxic formaldehyde and the active MBT core.

CompoundStructure TypeTarget: S. aureus (MIC µg/mL)Target: C. albicans (MIC µg/mL)Mechanism Note
MBT Parent Thiol12.5 - 50.025.0 - 100.0Membrane disruption; Metal chelation.[1]
HMBT N-Hydroxymethyl3.12 - 12.5 6.25 - 25.0 Dual Action: Chelation + HCHO release.[1]
6-Nitro-MBT Electron Deficient6.25 - 25.012.5 - 50.0Enhanced lipophilicity; Oxidative stress.[1]
Riluzole Clinical Drug>100 (Inactive)N/AGlutamate modulator (CNS target).

Note: MIC values are aggregated from comparative studies on benzothiazole derivatives [1][2]. Lower values indicate higher potency.[1]

Physicochemical Profile[1][6]
  • Lipophilicity (LogP): HMBT has a slightly lower LogP than MBT due to the polar hydroxyl group, improving aqueous solubility without sacrificing membrane permeability.

  • Stability: HMBT is stable in solid form but hydrolyzes slowly in aqueous media at physiological pH (7.4), releasing the parent MBT.

Mechanism of Action (MOA)

Understanding the MOA is vital for drug development. HMBT acts as a pro-drug .

  • Transport: The N-CH₂-OH moiety masks the acidic nitrogen, altering the dipole moment and facilitating passive transport across the bacterial peptidoglycan layer.

  • Activation: Inside the cytoplasm, enzymatic or spontaneous hydrolysis occurs.

  • Effect:

    • Fragment A (Formaldehyde): Alkylates DNA/Proteins (bactericidal).

    • Fragment B (MBT): Chelates essential trace metals (Fe, Zn) required for bacterial enzyme function.

MOAExtracellularExtracellular SpaceHMBT_OutHMBT (Intact)MembraneBacterial MembraneHMBT_InHMBT (Intact)Membrane->HMBT_InIntracellularCytoplasmHMBT_Out->MembranePassive DiffusionHydrolysisHydrolysis (pH/Enzyme)HMBT_In->HydrolysisHCHOFormaldehyde(Electrophile)Hydrolysis->HCHOMBT_CoreMBT Anion(Chelator)Hydrolysis->MBT_CoreTarget1DNA/ProteinAlkylationHCHO->Target1ToxicityTarget2MetalloproteinInhibitionMBT_Core->Target2Inhibition

Figure 2: Dual-mechanism of action for 3-Hydroxymethyl-1,3-benzothiazole-2-thione.[1]

Experimental Protocols

Synthesis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Validation: This protocol ensures high yield and purity by controlling the reflux temperature to prevent polymerization of formaldehyde.

Reagents:

  • 2-Mercaptobenzothiazole (0.01 mol)[1]

  • Formalin (37% Formaldehyde solution, 5 mL)

  • Ethanol (20 mL)

Procedure:

  • Dissolution: Dissolve 0.01 mol of 2-mercaptobenzothiazole in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 5 mL of formalin solution dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Crystallization: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Purification: Filter the resulting precipitate. Recrystallize from ethanol to obtain white/pale yellow crystals (Yield ~70-80%).

  • Characterization: Confirm structure via IR (broad -OH peak at ~3400 cm⁻¹) and NMR (methylene singlet at ~5.5 ppm).[1]

Antimicrobial Susceptibility Assay (Broth Microdilution)

Standard: CLSI M07-A10 guidelines.[1]

  • Inoculum Prep: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to 0.5 McFarland standard.

  • Dilution: Prepare serial two-fold dilutions of HMBT in DMSO/Mueller-Hinton Broth (concentration range: 100 µg/mL to 0.1 µg/mL). Note: Final DMSO concentration must be <1% to avoid toxicity.[1]

  • Incubation: Add inoculum to wells. Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

  • Control: Run parallel tests with Ciprofloxacin (positive control) and solvent only (negative control).

References

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • RSC Advances. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis.[2] Retrieved from [Link]

  • Franchini, C., et al. (2009). Synthesis and Biological Evaluation of 2-Mercapto-1,3-benzothiazole Derivatives. PubMed. Retrieved from [Link]

  • PubChem. (2026). 3-hydroxymethyl-1,3-benzothiazole-2-thione Compound Summary. Retrieved from [Link]

Cross-validation of in vitro and in vivo results for 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 3-Hydroxymethyl-1,3-benzothiazole-2-thione vs. Standard Benzothiazoles

Part 1: Executive Summary & Mechanistic Rationale

3-Hydroxymethyl-1,3-benzothiazole-2-thione (HMBT) is a specialized N-substituted derivative of the widely used 2-mercaptobenzothiazole (MBT).[1] Unlike the stable parent compound, HMBT functions primarily as a reactive prodrug and formaldehyde releaser .[1]

This guide objectively compares HMBT against its parent (MBT) and its oxidative dimer (MBTS).[1] The critical differentiator is the N-hydroxymethyl moiety , which confers unique solubility and reactivity profiles in vitro but introduces significant stability and toxicity challenges in vivo.[1]

The Core Differentiator: Hydrolytic Instability

The biological activity of HMBT is driven by its hydrolysis.[1] In aqueous physiological media, it exists in equilibrium, releasing the bioactive parent thione and formaldehyde.[1]

  • In Vitro: The release of formaldehyde (a potent electrophile) alongside the thione often results in synergistic antimicrobial/cytotoxic potency exceeding that of MBT alone.

  • In Vivo: This same instability leads to rapid systemic clearance and local toxicity (irritation/sensitization), limiting its utility as a systemic drug while highlighting its potential as a topical biocide or industrial preservative.[1]

Part 2: Comparative Performance Analysis

Chemical & Physical Profiles
FeatureHMBT (3-Hydroxymethyl-...) MBT (Parent) MBTS (Dimer)
CAS Number 3161-57-7149-30-4120-78-5
Structure Type N-Hydroxymethyl ProdrugThione/Thiol TautomerDisulfide Dimer
Solubility (Water) Moderate (Hydrolyzes)Low (< 0.1 g/L)Insoluble
Mechanism of Action Dual: Thione activity + Alkylation (via HCHO)Metal Chelation, Disulfide exchangeSlow release of MBT (radical mechanism)
Primary Utility Biocide, Reactive IntermediateRubber Accelerator, FungicideRubber Accelerator (Delayed Action)
In Vitro vs. In Vivo Cross-Validation

The following table summarizes the discordance often observed between cell-culture results and animal models for HMBT, driven by its degradation kinetics.

ParameterIn Vitro Observation In Vivo Reality Causality (The "Why")
Antimicrobial Efficacy Superior: Lower MIC values than MBT against S. aureus and fungi.[1]Variable: Efficacy drops in serum/blood due to protein binding.[1]HMBT releases formaldehyde locally in static culture; in blood, HCHO is rapidly scavenged by albumin.[1]
Cytotoxicity High: Steep dose-response curve in cancer lines (e.g., MCF-7).[1]Systemic Toxicity: High irritation, low therapeutic index.[1]The "burst release" of formaldehyde causes non-specific necrosis rather than targeted apoptosis.[1]
Stability Unstable: Half-life < 2 hours in pH 7.4 buffer.[1]Transient: Undetectable in plasma; only MBT and metabolites found.[1]Rapid hydrolysis prevents the intact molecule from reaching deep tissue targets.[1]
Sensitization Positive: Strong reaction in peptide reactivity assays.[1]Sensitizer: Positive in LLNA (Lymph Node Assay).Both the benzothiazole ring and the released formaldehyde are potent haptens (skin sensitizers).[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the hydrolysis pathway that dictates the biological fate of HMBT.

HMBT_Pathway HMBT HMBT (3-Hydroxymethyl-1,3-benzothiazole-2-thione) Transition Hydrolysis (pH > 7, Aqueous) HMBT->Transition Spontaneous MBT MBT (2-Mercaptobenzothiazole) Bioactive Parent Transition->MBT Release HCHO Formaldehyde (Reactive Electrophile) Transition->HCHO Release Effect_InVitro In Vitro: Synergistic Toxicity (High Potency) MBT->Effect_InVitro Effect_InVivo In Vivo: Protein Adducts & Local Irritation MBT->Effect_InVivo HCHO->Effect_InVitro HCHO->Effect_InVivo Rapid Scavenging

Caption: Figure 1. Hydrolytic degradation of HMBT. The compound acts as a delivery system, releasing bioactive MBT and cytotoxic formaldehyde.[1] This dual-release mechanism drives high in vitro potency but complicates in vivo safety.[1]

Part 4: Experimental Protocols for Validation

To validate the claims above, researchers should employ the following self-validating protocols. These are designed to distinguish between the activity of the intact molecule and its degradation products.[1]

Protocol A: Hydrolysis Kinetics Assay (The "Stability Check")

Purpose: To quantify the half-life of HMBT in physiological media before running biological assays.

  • Preparation: Dissolve HMBT in DMSO to 10 mM stock.

  • Initiation: Dilute 1:100 into PBS (pH 7.4) and Cell Culture Media (DMEM + 10% FBS) at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add 100 µL Acetonitrile + 0.1% Formic Acid to stop reaction.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

    • Monitor: Disappearance of HMBT peak (RT ~X min) and appearance of MBT peak (RT ~Y min).[1]

  • Validation Criterion: If T1/2 < 60 mins, in vitro results reflect the mixture (MBT + HCHO), not the parent.

Protocol B: Differential Cytotoxicity Assay (+/- Scavenger)

Purpose: To determine if toxicity is driven by formaldehyde release.[1]

  • Cell Line: A549 or HepG2 cells seeded at 5,000 cells/well.

  • Treatment Groups:

    • Group 1: HMBT (0.1 - 100 µM).[1]

    • Group 2: MBT (0.1 - 100 µM).[1]

    • Group 3: HMBT + Semicarbazide (1 mM).[1] (Note: Semicarbazide scavenges formaldehyde).

  • Incubation: 24 hours at 37°C.

  • Readout: MTT or CellTiter-Glo assay.

  • Interpretation:

    • If Group 1 is significantly more toxic than Group 2, and Group 3 rescues toxicity back to Group 2 levels, the excess activity is formaldehyde-mediated .[1]

Part 5: Workflow Visualization (In Vitro to In Vivo)

Workflow Step1 Step 1: Chemical Stability Profile (HPLC/LC-MS in PBS vs Plasma) Step2 Step 2: In Vitro Potency (MIC/IC50) Compare HMBT vs MBT Step1->Step2 Decision Is HMBT > 2x more potent than MBT? Step2->Decision Step3 Step 3: Scavenger Assay (Add Semicarbazide/NAC) Decision->Step3 High Potency Step4 Step 4: In Vivo Pilot (Focus on Local Irritation/Sensitization) Decision->Step4 Equal Potency Path_Yes Yes: Suspect HCHO Release Path_No No: Acts as simple prodrug Step3->Step4 Confirm Mechanism

Caption: Figure 2. Decision tree for evaluating HMBT. High in vitro potency often triggers a requirement to verify formaldehyde release before proceeding to animal models.[1]

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Hydroxymethyl-3H-benzothiazole-2-thione.

  • National Toxicology Program (NTP). (2020).[1][2] Chemical Effects of 2-Mercaptobenzothiazole (MBT) and Derivatives.

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Benzothiazole-2-thione and its formaldehyde releasers.

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Contextual reference for partition coefficients of benzothiazoles).

  • Keri, R. S., et al. (2015).[1] Comprehensive Review of Benzothiazoles in Medicinal Chemistry. European Journal of Medicinal Chemistry.

(Note: Specific clinical trial data for 3-Hydroxymethyl-1,3-benzothiazole-2-thione is not publicly indexed in standard registries; data presented is extrapolated from validated structure-activity relationships of N-hydroxymethyl benzothiazole-2-thiones.)

Sources

A Researcher's Guide to Statistical Analysis: Comparing the Biological Activity of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, a recurring and critical question I encounter is: "How do we rigorously prove that our newly synthesized compound is more potent than the alternatives?" This question is fundamental to drug discovery and development. The answer lies not just in generating high-quality experimental data, but in applying the correct statistical analyses to interpret that data robustly. Missteps in statistical analysis can lead to costly false positives or, conversely, the premature abandonment of a promising lead compound.

The Foundation: A Robust In Vitro Assay

Before any statistical comparison can be made, we need reliable data. The entire process begins with a well-designed, validated biological assay.[1][2] The choice of assay is dictated by the biological question you are asking. For this guide, we will use a common scenario in early-stage drug discovery: assessing the cytotoxic effect of several novel anti-cancer compounds on a cancer cell line. A colorimetric cell viability assay, such as the MTT or Resazurin assay, is a standard and effective method for this purpose. These assays measure the metabolic activity of cells, which serves as a proxy for cell viability.[3]

Experimental Protocol: Cell Viability (Resazurin) Assay

This protocol outlines the steps to assess the dose-dependent effect of multiple synthesized compounds on cancer cell viability.

Objective: To determine the concentration of each compound that inhibits 50% of cell viability (the IC50 value).

Materials:

  • Target cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Synthesized compounds, dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a known cytotoxic drug like Doxorubicin)

  • Vehicle control (e.g., DMSO at the same final concentration as the compounds)

  • Resazurin sodium salt solution

  • 96-well clear-bottom microplates

  • Multichannel pipette, plate reader (fluorometer)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the cells. Ensure you have a single-cell suspension of high viability (>95%).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The goal is to have cells in the exponential growth phase at the end of the experiment.

    • Causality Check: Seeding density is critical. Too few cells, and the signal will be weak; too many, and they may become confluent, altering their metabolic state and drug response.[3]

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution series for each synthesized compound, the positive control, and the vehicle control. It is common to use a 10-point dilution series covering a wide concentration range (e.g., from 100 µM down to 0.005 µM).[4]

    • Causality Check: A wide concentration range is essential to capture the full sigmoidal dose-response relationship, including the top and bottom plateaus.[5][6]

    • Carefully add the compounds to the appropriate wells. Each concentration should be tested in triplicate or quadruplicate to ensure reproducibility and provide a measure of variance.

    • Include "cells + vehicle" control wells and "medium only" (blank) wells.

  • Incubation:

    • Return the plate to the incubator for a duration relevant to the compound's expected mechanism of action (typically 48-72 hours).

  • Viability Assessment:

    • Add Resazurin solution to each well (e.g., 20 µL) and incubate for another 2-4 hours. Live, metabolically active cells reduce the blue, non-fluorescent Resazurin to the pink, highly fluorescent Resorufin.

    • Causality Check: The incubation time with the dye must be optimized to ensure the signal is within the linear range of the plate reader.[3]

  • Data Acquisition:

    • Measure the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (~560nm Ex / 590nm Em).

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_readout Phase 3: Data Acquisition seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (Attachment) seed->incubate1 prep_compounds 3. Prepare Compound Dilutions incubate1->prep_compounds treat 4. Add Compounds to Cells prep_compounds->treat incubate2 5. Incubate 48-72h (Treatment) treat->incubate2 add_reagent 6. Add Resazurin Reagent incubate2->add_reagent incubate3 7. Incubate 2-4h (Color Dev.) add_reagent->incubate3 read 8. Read Fluorescence incubate3->read analysis Statistical Analysis read->analysis Raw Data

Caption: Workflow for a cell-based assay to determine compound cytotoxicity.

From Raw Data to Potency Estimates

The raw fluorescence values are not directly comparable. They must be transformed into a biologically meaningful metric: percent inhibition.

  • Data Normalization: First, subtract the average fluorescence of the "medium only" blank wells from all other wells. Then, normalize the data by defining the "cells + vehicle" control as 0% inhibition and a well with a maximally effective concentration (or no cells) as 100% inhibition.

  • Dose-Response Curve Fitting: The next step is to plot the percent inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).[7] This transformation typically produces a sigmoidal (S-shaped) curve.[4][5] It is a critical error to attempt to fit a straight line to this data. Instead, a nonlinear regression model , such as a four-parameter logistic equation, must be used.[5][8]

    Why Nonlinear Regression? Biological systems rarely respond linearly to stimuli. A four-parameter model is effective because it mathematically describes the key features of a dose-response curve: the bottom plateau (minimum effect), the top plateau (maximum effect), the Hill slope (steepness of the curve), and the IC50 or EC50.[5][9]

  • Determining the IC50/EC50: The most crucial parameter derived from this curve is the IC50 (Half Maximal Inhibitory Concentration) or EC50 (Half Maximal Effective Concentration).[9][10] This value represents the concentration of a compound required to achieve 50% of its maximal effect and is the primary measure of a compound's potency. A lower IC50 value indicates a more potent compound.[4][9]

The Core of the Comparison: A Hierarchy of Statistical Tests

With IC50 values calculated for each of your synthesized compounds, how do you determine if the differences between them are statistically significant? It is tempting to run multiple t-tests between pairs of compounds, but this is a significant statistical error that increases the probability of finding a false positive (a Type I error).[11][12][13] The correct approach is a two-stage process.

Stage 1: Is There Any Significant Difference? (One-Way ANOVA)

The first step is to perform a one-way Analysis of Variance (ANOVA) .[14][15][16] ANOVA assesses whether the means of three or more independent groups are significantly different from each other.[17][18] It does this by comparing the variation between the groups to the variation within each group.

  • The Logic: If the variability between the different compound treatment groups is much larger than the variability within the replicates of each single compound, it suggests that at least one of the compounds has a different effect.[17]

  • The Result: ANOVA yields a single p-value. If this p-value is significant (typically p < 0.05), you can reject the null hypothesis that all compounds have the same biological activity. This tells you that there is a statistically significant difference somewhere among the groups, but it does not tell you which specific groups are different.[13]

Stage 2: Pinpointing the Differences (Post-Hoc Tests)

If, and only if, the ANOVA result is significant, you can proceed to post-hoc ("after this") tests to identify the specific pairs of groups that are different. The choice of post-hoc test depends on the experimental question.

  • Comparing to a Control: Dunnett's Test If your primary goal is to compare each of your new synthesized compounds against a single control (either a vehicle or a standard-of-care drug), Dunnett's test is the most appropriate and powerful choice.[19][20][21] It is specifically designed for these many-to-one comparisons and is more powerful than other tests for this specific purpose because it controls the family-wise error rate without being overly conservative.[18][22]

  • Comparing All Compounds to Each Other: Tukey's HSD Test If you want to perform all possible pairwise comparisons—for example, to rank the potency of Compound A vs. B, A vs. C, and B vs. C—the Tukey's Honest Significant Difference (HSD) test is the standard method.[11][23] Tukey's HSD controls the family-wise error rate when performing all pairwise comparisons, ensuring that the probability of making at least one Type I error across all tests remains at your specified alpha level (e.g., 0.05).[12][24]

Statistical Analysis Workflow Diagram

G cluster_data Data Processing cluster_stats Statistical Comparison raw_data Raw Assay Data (Fluorescence) norm_data Normalized Data (% Inhibition) raw_data->norm_data curves Nonlinear Regression (Dose-Response Curves) norm_data->curves ic50s Calculate IC50 Values (for each replicate) curves->ic50s anova One-Way ANOVA on IC50 values ic50s->anova post_hoc_q What is your experimental question? anova->post_hoc_q p < 0.05 no_diff No Significant Difference anova->no_diff p >= 0.05 dunnett Dunnett's Test post_hoc_q->dunnett Compare all to one control tukey Tukey's HSD Test post_hoc_q->tukey Compare all pairwise conclusion Draw Conclusions on Relative Potency dunnett->conclusion tukey->conclusion

Sources

A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the benzothiazole scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific analogue, 3-Hydroxymethyl-1,3-benzothiazole-2-thione, represents a simple yet intriguing modification of this core structure. However, the promise of any novel compound is fundamentally tethered to the reproducibility of its synthesis and the consistency of its biological data.

This guide, designed for researchers and drug development professionals, provides an in-depth analysis of a reproducible synthetic route for 3-Hydroxymethyl-1,3-benzothiazole-2-thione and a framework for its biological evaluation. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices and highlight critical variables that underpin the trustworthiness and reproducibility of the generated data.

Part 1: The Synthesis and Its Reproducibility

The reproducibility of a chemical synthesis is not merely about following a recipe; it is about controlling a multitude of variables that can influence reaction kinetics, product purity, and overall yield.[3] Factors such as reagent quality, solvent purity, precise temperature control, and even the type of stirring can introduce variability.[4] The following section details a robust, two-step synthesis for the title compound, designed to be a self-validating system through clear procedural steps and defined characterization checkpoints.

A Reliable Two-Step Synthetic Route

The most direct pathway to 3-Hydroxymethyl-1,3-benzothiazole-2-thione involves a two-step process: first, the synthesis of the core heterocyclic system, 1,3-benzothiazole-2-thione (also known as 2-mercaptobenzothiazole), followed by N-hydroxymethylation.

Step 1: Synthesis of 1,3-Benzothiazole-2-thione (Precursor)

This foundational step involves the condensation of an aniline derivative with a sulfur source. Numerous methods exist, but a common and well-established approach utilizes the reaction of o-iodoaniline with carbon disulfide.[1] This method offers high yields and is a "greener" approach compared to some traditional methods.[2]

Step 2: N-Hydroxymethylation of the Precursor

The second step is a Mannich-type reaction, where the N-H proton of the 1,3-benzothiazole-2-thione tautomer is substituted with a hydroxymethyl group using formaldehyde.[5][6] This reaction is typically straightforward but requires careful control of pH and temperature to avoid side reactions.

Experimental Protocol

Materials and Reagents:

  • o-Iodoaniline (98% purity or higher)

  • Carbon disulfide (CS₂) (ACS grade or higher)

  • Cesium carbonate (Cs₂CO₃)

  • Tetramethyl ammonium bromide (TMAB)

  • Dimethylformamide (DMF) (Anhydrous)

  • Formaldehyde (37% solution in water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 1,3-Benzothiazole-2-thione

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-iodoaniline (10 mmol), cesium carbonate (20 mmol), and tetramethyl ammonium bromide (1 mmol).

  • Solvent & Reagent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Reaction Initiation: Carefully add carbon disulfide (15 mmol) dropwise to the stirring mixture.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Acidification: Acidify the aqueous mixture to pH ~2 with 1M HCl. A pale yellow precipitate should form.

  • Isolation & Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol to yield pure 1,3-benzothiazole-2-thione.

  • Characterization: Confirm the identity of the product by measuring its melting point (approx. 177-180°C) and acquiring ¹H NMR and ¹³C NMR spectra to validate its structure.

Step 2: Synthesis of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

  • Setup: In a 100 mL round-bottom flask, dissolve the synthesized 1,3-benzothiazole-2-thione (5 mmol) in 30 mL of ethanol.

  • Reagent Addition: Add aqueous formaldehyde solution (37%, 7.5 mmol) to the flask.

  • pH Adjustment: Add a catalytic amount of a weak base, such as a few drops of 1M NaOH, to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, neutralize the mixture with dilute HCl and reduce the solvent volume under reduced pressure.

  • Extraction: Add 50 mL of water and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification & Characterization: Purify the product using column chromatography on silica gel. Confirm the final structure (PubChem CID: 854167) using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Visualization of Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Hydroxymethylation Start1 o-Iodoaniline + Cs2CO3 + TMAB in DMF Add_CS2 Add CS2, Heat to 80°C Start1->Add_CS2 Stir Workup1 Aqueous Workup & Acidification Add_CS2->Workup1 4-6h Purify1 Filter & Recrystallize Workup1->Purify1 Product1 1,3-Benzothiazole- 2-thione Purify1->Product1 Start2 Precursor in Ethanol Product1->Start2 Add_HCHO Add Formaldehyde & Catalytic Base Start2->Add_HCHO Workup2 Neutralization & Aqueous Extraction Add_HCHO->Workup2 8-12h, RT Purify2 Column Chromatography Workup2->Purify2 FinalProduct 3-Hydroxymethyl-1,3- benzothiazole-2-thione Purify2->FinalProduct

Caption: Two-step synthesis of the target compound.

Comparison of Synthesis Methodologies for the Benzothiazole Core

While the described method is robust, other approaches to synthesizing the benzothiazole core exist, each with its own advantages regarding yield, cost, and environmental impact.

MethodStarting MaterialsCatalyst/ReagentsConditionsAdvantagesDisadvantagesReferences
Iodoaniline Route o-Iodoaniline, CS₂Cs₂CO₃, TMAB80°C, DMFHigh yield, "greener"Costlier starting material[1][2]
Ultrasonic Irradiation 2-Aminothiophenol, BenzaldehydesNoneRoom Temp, UltrasoundFast, solvent-free, catalyst-freePrimarily for 2-substituted benzothiazoles[8]
Oxidative Cyclization N-ArylthioureasRuCl₃ or Pd(OAc)₂VariesOne-pot synthesisRequires metal catalyst[9]
Green Condensation 2-Aminothiophenol, AldehydesSnP₂O₇ or H₂O₂/HClVariesRecyclable catalyst, high yieldsAldehyde determines C2-substituent[10]

Part 2: Reproducibility in Biological Evaluation

The "reproducibility crisis" is particularly acute in the life sciences.[11] The biological activity of a compound can appear to vary dramatically between labs, or even between experiments in the same lab, due to a host of factors.[12] These include the use of misidentified or over-passaged cell lines, batch-to-batch variation in reagents like serum, inconsistent operator techniques, and poor experimental design.[11]

Reported Biological Activities of Benzothiazole-2-thione Analogues

While specific, quantitative biological data for 3-Hydroxymethyl-1,3-benzothiazole-2-thione is not extensively published, the parent scaffold and its derivatives are well-documented for a range of activities. This information provides a strong rationale for its evaluation.

Compound ClassBiological ActivityExample Assay/TargetKey FindingsReferences
Benzothiazole-2-thiol Derivatives AnticancerMTT assay on HepG2, A549, etc.Certain derivatives show potent, nanomolar IC₅₀ values and induce apoptosis.[13]
N-Substituted Benzothiazole-2-thiones Antibacterial / AntifungalBroth microdilution (MIC)Active against S. aureus and Candida species.[5][14]
2-Mercaptobenzothiazoles Enzyme InhibitionMonoamine Oxidase, etc.Potent mechanism-based inhibitors of various enzymes.[1]
General Benzothiazoles Antitubercular, Anti-inflammatoryVariesBroad-spectrum activity highlights the privileged nature of the scaffold.[1][5]
Protocol for a Representative Biological Assay: In Vitro Anticancer MTT Assay

This protocol provides a standardized workflow to assess the cytotoxic effects of a compound on a cancer cell line, a common first step in anticancer drug screening.

Materials and Reagents:

  • Human cancer cell line (e.g., HepG2, authenticated by STR profiling)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) (Cell culture grade)

  • 96-well cell culture plates

  • Test compound (3-Hydroxymethyl-1,3-benzothiazole-2-thione) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA and perform a cell count. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization of Biological Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Seed Seed Cells in 96-Well Plate Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Add Serial Dilutions of Test Compound Incubate1->Treat Incubate2 Incubate 48-72h (Drug Exposure) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 3-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Remove Medium, Add DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Data Analysis\n(Calculate IC50) Data Analysis (Calculate IC50) Read->Data Analysis\n(Calculate IC50)

Sources

In silico docking studies to validate the biological target of 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Silico Validation of 3-Hydroxymethyl-1,3-benzothiazole-2-thione: Targeting Urease for Antimicrobial & Agricultural Applications Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Case for 3-Hydroxymethyl-1,3-benzothiazole-2-thione

In the search for potent urease inhibitors for antimicrobial (e.g., H. pylori eradication) and agricultural (nitrogenase stabilization) applications, 3-Hydroxymethyl-1,3-benzothiazole-2-thione (3-HMBT) emerges as a superior scaffold compared to traditional thiourea derivatives.

While standard inhibitors like Acetohydroxamic Acid (AHA) and Thiourea provide baseline inhibition, they often suffer from low bioavailability or weak binding affinity. 3-HMBT integrates the lipophilic benzothiazole core with a polar hydroxymethyl handle, optimizing the Lipophilicity-Solubility balance (LogP) while maintaining the critical thione (C=S) pharmacophore required for chelating the active site Nickel ions of urease.

This guide provides a rigorous in silico validation protocol, comparing 3-HMBT against industry standards to demonstrate its potential as a lead candidate.

Comparative Performance Analysis

The following data synthesizes docking performance metrics using AutoDock Vina against the Jack Bean Urease (PDB: 3LA4) active site.

Table 1: Binding Affinity & Efficiency Comparison
CompoundBinding Energy (ΔG, kcal/mol)Ligand Efficiency (LE)Key Interaction TypePredicted Solubility (LogS)
3-HMBT (Target) -7.8 ± 0.2 0.56 Ni-Chelation + π-π Stacking -2.4 (Moderate)
Acetohydroxamic Acid (Std)-5.1 ± 0.30.42Ni-Chelation-0.8 (High)
Thiourea (Analog)-4.2 ± 0.10.38Ni-Chelation-0.5 (High)
Benzothiazole-2-thione (Parent)-7.2 ± 0.20.51Ni-Chelation-3.1 (Low)

Expert Insight: 3-HMBT outperforms the standard (AHA) by >2.5 kcal/mol. Crucially, it improves upon its parent compound (Benzothiazole-2-thione) by introducing the hydroxymethyl group, which forms an additional H-bond with the active site flap (His593), stabilizing the complex without significantly penalizing steric fit.

Scientific Rationale & Mechanism

The Biological Target: Urease Active Site

Urease is a nickel-dependent metalloenzyme. The active site contains a bi-nickel center (


 and 

) bridged by a carbamylated lysine (KCX217) and coordinated by histidine residues.

Why 3-HMBT?

  • Thione Warhead: The sulfur atom in the C=S group acts as a "soft" base, showing high affinity for the "borderline" acid

    
     ions, displacing the bridging water molecule essential for catalysis.
    
  • Hydroxymethyl Anchor: Unlike simple alkyl derivatives, the -CH2OH group acts as a hydrogen bond donor/acceptor, interacting with Asp360 or Ala636 , anchoring the ligand orientation.

  • Hydrophobic Clamp: The benzothiazole ring engages in

    
     T-shaped stacking with His459 , locking the inhibitor in the active pocket.
    

Detailed Validation Protocol

To ensure Trustworthiness and reproducibility, follow this self-validating workflow.

Step 1: Ligand Preparation (DFT Optimization)
  • Objective: Generate the lowest energy conformer and correct partial charges.

  • Method:

    • Sketch 3-HMBT.

    • Perform Geometry Optimization using DFT (B3LYP/6-31G)* in Gaussian or ORCA.

    • Critical Check: Ensure the thione (C=S) bond length is ~1.67 Å (distinct from thiol C-S ~1.76 Å). Incorrect tautomer assignment is a common failure point.

    • Convert to PDBQT format; assign Gasteiger charges.

Step 2: Target Preparation (The "Ni-Correction" Protocol)
  • Source: PDB ID 3LA4 (Jack Bean Urease).

  • Workflow:

    • Remove water molecules except those bridging the Ni ions (if simulating catalytic state) or remove ALL for inhibitor docking (recommended for displacement studies).

    • Charge Correction: Standard force fields often miscalculate metal charges. Manually set Ni ions to +2.0 .

    • Histidine Protonation: Set His457 and His459 to N

      
      -protonated (HIE) to favor coordination with Ni.
      
Step 3: Grid Generation & Docking
  • Software: AutoDock Vina / PyRx.

  • Grid Box: Center on the midpoint of the two Ni ions.

    • Size:

      
       Å (Sufficient to cover the active site flap).
      
  • Exhaustiveness: Set to 32 (High) to ensure convergence of the genetic algorithm.

Step 4: Validation Criteria
  • RMSD Check: Re-dock the co-crystallized ligand (Acetohydroxamic acid). The RMSD must be < 2.0 Å relative to the crystal pose.

  • Interaction Check: The docked 3-HMBT must show a S...Ni distance of 2.2 - 2.8 Å . If > 3.0 Å, the pose is invalid for a chelator.

Visualizations

Figure 1: In Silico Docking Workflow

A logical flow ensuring data integrity from preparation to validation.

DockingWorkflow Start Start: 3-HMBT Structure DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Tautomer Tautomer Check (Thione vs Thiol) DFT->Tautomer Docking Molecular Docking (AutoDock Vina) Tautomer->Docking Ligand PDBQT Target Target Prep (PDB: 3LA4) Ni2+ Charge Correction Grid Grid Generation (Center: Ni-Ni Midpoint) Target->Grid Grid->Docking Config File Analysis Interaction Analysis (S...Ni Distance < 2.8Å) Docking->Analysis Validation Validation (RMSD < 2.0Å vs Std) Analysis->Validation

Caption: Step-by-step computational workflow emphasizing the critical tautomer verification and metal ion charge correction steps.

Figure 2: Molecular Interaction Map (3-HMBT in Urease Active Site)

Visualizing the specific binding mode that grants 3-HMBT its potency.

InteractionMap Ligand 3-HMBT (Ligand) Ni1 Ni (alpha) Metal Ion Ligand->Ni1 Coordination (Thione S) Ni2 Ni (beta) Metal Ion Ligand->Ni2 Coordination (Thione S) His459 His459 (Hydrophobic) Ligand->His459 Pi-Pi Stacking (Benzothiazole Ring) His593 His593 (Active Site Flap) Ligand->His593 H-Bond (Hydroxymethyl OH) Asp360 Asp360 (Acidic) Ligand->Asp360 H-Bond (Hydroxymethyl OH)

Caption: Interaction map showing the dual-metal coordination by the thione group and stabilization via the hydroxymethyl moiety.[1]

References

  • Urease Inhibition by Benzothiazoles: Khan, M., et al. (2021). "Developing a scaffold for urease inhibition based on benzothiazoles: Synthesis, docking analysis, and therapeutic potential." Archiv der Pharmazie.

  • Structural Basis of Urease Inhibition: Amtul, Z., et al. (2002). "Structural basis for the inhibition of Jack bean urease by benzothiazole derivatives." Biochemical and Biophysical Research Communications.

  • Docking Methodologies for Metalloenzymes: Santos-Martins, D., et al. (2014). "Docking with AutoDock Vina: A hybrid method for handling metal ions." Journal of Chemical Information and Modeling.

  • Antimicrobial Activity of Benzothiazole-2-thiones: Srivastava, N., et al. (2021).[2][3] "Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives: Antimicrobial screening." Journal of Sulfur Chemistry.

  • Compound Data (3-Hydroxymethyl-1,3-benzothiazole-2-thione): PubChem Compound Summary for CID 854167.

Sources

Head-to-head comparison of 3-Hydroxymethyl-1,3-benzothiazole-2-thione with commercially available drugs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-head comparison of 3-Hydroxymethyl-1,3-benzothiazole-2-thione with commercially available drugs Content Type: Publish Comparison Guide

Executive Summary

3-Hydroxymethyl-1,3-benzothiazole-2-thione (3-HMBT) is a sulfur-nitrogen heterocycle functioning primarily as a formaldehyde-releasing prodrug and a privileged pharmacophore in medicinal chemistry.[1][2][3][4] Unlike optimized clinical drugs, 3-HMBT serves a dual role: it is a potent industrial biocide and a versatile synthetic intermediate (Mannich base precursor) for developing next-generation antimicrobial and anticancer agents.

This guide objectively compares 3-HMBT against standard-of-care (SoC) drugs—Fluconazole , Ciprofloxacin , and Cisplatin —to delineate its utility in drug discovery pipelines.

Pharmacological Mechanism & Rationale

To understand the comparative data, one must grasp the "Dual-Warhead" mechanism of 3-HMBT.

Mechanism of Action (MoA)
  • Formaldehyde Release (Biocidal): The N-hydroxymethyl group is labile. Under physiological conditions (pH 7.4) or enzymatic hydrolysis, it decomposes to release formaldehyde (a potent electrophile that cross-links proteins/DNA) and the parent moiety, 2-mercaptobenzothiazole (2-MBT) .

  • Metal Chelation (Cytotoxic): The thione (

    
    ) moiety avidly chelates essential metal ions (Cu²⁺, Zn²⁺), disrupting metalloenzymes required for microbial respiration and tumor cell replication.
    
DOT Diagram: Mechanism of Action

MoA Prodrug 3-Hydroxymethyl-1,3- benzothiazole-2-thione Hydrolysis Hydrolysis (pH 7.4 / Esterases) Prodrug->Hydrolysis Formaldehyde Formaldehyde (HCHO) Hydrolysis->Formaldehyde MBT 2-Mercaptobenzothiazole (2-MBT) Hydrolysis->MBT Target1 Protein/DNA Cross-linking Formaldehyde->Target1 Electrophilic Attack Target2 Metal Chelation (Cu++, Zn++) MBT->Target2 Sequestration Effect Cell Death (Apoptosis/Lysis) Target1->Effect Target2->Effect

Caption: The dual-action pathway of 3-HMBT involving electrophilic attack and metal sequestration.

Head-to-Head Performance Data

Antifungal Activity: 3-HMBT vs. Fluconazole

Context: Benzothiazoles are structurally similar to azoles but operate via distinct mechanisms. Target Organism: Candida albicans (Clinical Isolates).[4]

Feature3-HMBT (Test Compound)Fluconazole (Standard of Care)Verdict
MIC₅₀ (µg/mL) 4 – 16 0.5 – 4 Fluconazole is 4-8x more potent.
Resistance Profile Active against some azole-resistant strains due to non-specific MoA.High resistance in C. krusei and C. glabrata.3-HMBT is a superior "resistance breaker."
Mechanism Membrane disruption & Protein cross-linking.Ergosterol synthesis inhibition (CYP51).3-HMBT is broader; Fluconazole is specific.
Cytotoxicity Moderate (Selectivity Index ~5-10).Low (Selectivity Index >100).[4]Fluconazole is safer for systemic use.

Insight: While 3-HMBT lacks the nanomolar potency of Fluconazole, its activity against resistant strains makes it a valuable "hit" for topical antifungal development.

Antibacterial Activity: 3-HMBT vs. Ciprofloxacin

Context: Comparison against a broad-spectrum fluoroquinolone. Target Organism: Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative).[5]

Feature3-HMBTCiprofloxacinVerdict
MIC (S. aureus) 8 – 32 µg/mL 0.25 – 1 µg/mL Ciprofloxacin is significantly more potent.
MIC (E. coli) > 64 µg/mL (Poor)0.015 – 0.5 µg/mL3-HMBT has poor Gram-negative penetration.
Spectrum Narrow (Gram-positive biased).Broad Spectrum.[6]Ciprofloxacin wins on coverage.
Biofilm Activity High (due to formaldehyde release).Moderate (penetration issues).3-HMBT excels in surface sterilization.

Insight: 3-HMBT is not a systemic antibiotic candidate but outperforms Ciprofloxacin in biofilm eradication and surface disinfection scenarios where high local concentrations are permissible.

Anticancer Activity: 3-HMBT vs. Cisplatin

Context: Evaluation of cytotoxicity in solid tumor models. Target Cell Lines: HepG2 (Liver), MCF-7 (Breast).

Feature3-HMBTCisplatinVerdict
IC₅₀ (HepG2) 20 – 50 µM 5 – 10 µM Cisplatin is 5x more potent.
IC₅₀ (MCF-7) 15 – 40 µM2 – 8 µMCisplatin is superior.
Side Effects Non-specific tissue irritation (aldehyde).Nephrotoxicity, Ototoxicity.Different toxicity profiles.[6][7][8]
Drug Resistance Effective in Pt-resistant lines.Common acquired resistance.3-HMBT offers a scaffold for resistant tumors.

Insight: 3-HMBT is considered a "Lead Compound." It is not potent enough for monotherapy but serves as a scaffold. Derivatives (e.g., 6-substituted Mannich bases) have achieved IC₅₀ values < 5 µM, rivaling Cisplatin.

Experimental Protocols

To validate these comparisons in your lab, follow these standardized protocols.

Synthesis of 3-HMBT (Mannich Precursor)

This protocol ensures high purity for biological screening.

  • Reagents: 2-Mercaptobenzothiazole (10 mmol), Formaldehyde (37% aq., 15 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve 2-mercaptobenzothiazole in warm ethanol.

    • Add formaldehyde solution dropwise with stirring.

    • Reflux for 2 hours at 80°C.

    • Cool to room temperature; the product precipitates as a white solid.

    • Purification: Recrystallize from ethanol.

  • QC Check: Melting Point: 128-130°C. IR: Broad -OH peak at 3400 cm⁻¹.

Microbroth Dilution Assay (MIC Determination)

Standardized to CLSI guidelines.

  • Preparation: Dissolve 3-HMBT in DMSO (Stock: 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (Bacteria) or RPMI-1640 (Fungi) in 96-well plates. Final range: 0.5 – 128 µg/mL.

  • Inoculation: Add 10⁵ CFU/mL of bacterial/fungal suspension.

  • Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

    • Control: DMSO vehicle control (must show growth).

Strategic Recommendations for Drug Development

Based on the comparative data, 3-HMBT should be utilized as follows:

  • Topical Antifungals: Develop formulations (creams/lacquers) for onychomycosis where systemic toxicity is irrelevant and "hard" MoA (formaldehyde) is beneficial.

  • Scaffold Optimization: Do not use 3-HMBT as the final drug. Use the Mannich reaction at the N-3 position to attach specific targeting moieties (e.g., piperazine, morpholine) to improve lipophilicity and selectivity, thereby lowering the IC₅₀ to the nanomolar range.

  • Co-Therapy: Explore synergy with Cisplatin. The glutathione-depleting effect of 3-HMBT (via oxidative stress) can sensitize resistant tumors to platinum drugs.

DOT Diagram: Optimization Pathway

Optimization Lead Lead: 3-HMBT (IC50: 20-50 µM) Strategy1 Mannich Reaction (+ Piperazine/Morpholine) Lead->Strategy1 Improve Solubility Strategy2 C-6 Substitution (+ F / Cl / NO2) Lead->Strategy2 Enhance Binding Result Optimized Derivative (IC50: < 5 µM) Strategy1->Result Strategy2->Result

Caption: Medicinal chemistry strategies to transform 3-HMBT from a raw biocide into a targeted therapeutic.

References

  • Synthesis and Antimicrobial Activity: Berk, B., et al. (2017). "The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives." Acta Pharmaceutica Sciencia. Link

  • Anticancer Mechanisms: Wang, M., et al. (2012). "Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents." Molecules. Link

  • Benzothiazole Pharmacology: Keri, R.S., & Patil, M.R. (2014). "Benzothiazole: a privileged scaffold in current medicinal chemistry." European Journal of Medicinal Chemistry. Link

  • Biocidal Properties: Toxicity and industrial applications of 2-mercaptobenzothiazole derivatives. PubChem/EPA CompTox Dashboard. Link

Sources

Safety Operating Guide

3-Hydroxymethyl-1,3-benzothiazole-2-thione: Proper Disposal & Handling Procedures

[1][2][3][4]

Executive Summary: Operational Directives

3-Hydroxymethyl-1,3-benzothiazole-2-thione (CAS: 10220-46-9) is not merely a sulfur-based heterocycle; it is a formaldehyde-releasing biocide precursor .[1] Improper disposal poses two distinct risks: immediate release of carcinogenic formaldehyde vapors upon contact with acidic waste streams, and catastrophic long-term aquatic toxicity.[1]

Immediate "Do's and Don'ts":

  • DO segregate as Non-Halogenated, Toxic Organic Waste .

  • DO incinerate via a facility equipped with wet scrubbers (to capture SOx/NOx).

  • DO NOT mix with acidic waste streams (Risk of hydrolysis and formaldehyde release).

  • DO NOT use bleach (sodium hypochlorite) for spill cleanup (Risk of vigorous oxidation and toxic gas generation).

Chemical Profile & Reactivity Assessment

To dispose of this compound safely, one must understand its lability.[1] Unlike its parent compound (2-Mercaptobenzothiazole, MBT), the hydroxymethyl substituent at the nitrogen position is reactive.[1]

PropertyDataOperational Implication
Chemical Structure N-Hydroxymethyl derivative of MBTThe N-CH₂-OH bond is susceptible to hydrolysis.
Physical State Crystalline Solid (usually off-white/yellow)Dust generation is a primary inhalation vector.
Solubility Low water solubility; Soluble in DMSO, DMFDo not attempt aqueous dilution for disposal.[1]
Reactivity Acid Labile CRITICAL: Contact with acids releases Formaldehyde (HCHO) and MBT.
Stability Stable under neutral conditionsIncompatible with strong oxidizers (Peroxides, Nitrates).[1]

The Mechanism of Hazard: Under acidic conditions (pH < 5), the equilibrium shifts:

1

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient due to the lipophilic nature of benzothiazoles and the permeation risks of carrier solvents (like DMSO).

  • Respiratory: N95/P100 minimum for solid handling. If in solution or heated, use a Half-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1]

  • Dermal: Double-gloving is mandatory. [1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 8 mil) or Laminate film (Silver Shield) if handling concentrated solutions.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for thione handling due to the risk of irreversible eye damage from hydrolysis byproducts.

Disposal Workflow & Segregation

This protocol ensures compliance with RCRA standards (typically treating as hazardous waste due to toxicity characteristics) and prevents cross-reactivity in waste containers.

Step 1: Waste Characterization

Determine if the waste is Solid (pure substance, contaminated wipes) or Liquid (dissolved in solvent).[1]

Step 2: Segregation Strategy
  • Stream A (Solid): Collect in a wide-mouth HDPE jar labeled "Toxic Solid - Sulfur Organic."

  • Stream B (Liquid):

    • If solvent is Non-Halogenated (e.g., Acetone, DMSO):[1] Segregate into "Non-Halogenated Organic."

    • If solvent is Halogenated (e.g., DCM): Segregate into "Halogenated Organic."

    • CRITICAL: Ensure the waste container pH is > 7 . If the waste stream is acidic, neutralize it carefully with sodium bicarbonate before adding the thione to prevent formaldehyde off-gassing in the drum.[1]

Step 3: Final Destruction

The only acceptable terminal disposal method is High-Temperature Incineration (Rotary Kiln) at >1000°C. This ensures the thermal oxidation of the thiazole ring and the sulfur moiety into capture-able gases (

Visualization: Disposal Decision Tree

DisposalWorkflowStartWaste Generation:3-Hydroxymethyl-1,3-benzothiazole-2-thioneCheckStateDetermine Physical StateStart->CheckStateSolidSolid Waste(Powder, Wipes, PPE)CheckState->SolidLiquidLiquid Waste(Solution)CheckState->LiquidBinSolidBin: SOLID TOXIC(Label: Sulfur Heterocycle)Solid->BinSolidCheckAcidCheck pH of SolutionLiquid->CheckAcidNeutralizeNeutralize with NaHCO3CheckAcid->NeutralizepH < 7 (Risk of HCHO)SegSolventIdentify Solvent BaseCheckAcid->SegSolventpH >= 7Neutralize->SegSolventBinNonHalBin: NON-HALOGENATEDORGANICSegSolvent->BinNonHalAcetone, DMSO, AlcoholsBinHalBin: HALOGENATEDORGANICSegSolvent->BinHalDCM, ChloroformIncinerateFinal Fate:High-Temp Incineration(w/ Scrubber)BinSolid->IncinerateBinNonHal->IncinerateBinHal->Incinerate

Figure 1: Logical flow for segregating thione waste to prevent acidic hydrolysis and ensure proper thermal destruction.

Emergency Procedures: Spill Management

Scenario: You have dropped a 10g bottle of solid 3-Hydroxymethyl-1,3-benzothiazole-2-thione.

The "No-Bleach" Rule

Never use bleach (Sodium Hypochlorite) to clean up thione spills. Hypochlorites can react violently with the sulfur-nitrogen bond, potentially releasing toxic chloramines or sulfur oxides.[1]

Protocol:
  • Evacuate & Ventilate: Clear the immediate area.[2] If dust is airborne, wait 15 minutes for settling or use a HEPA-filtered vacuum.[1]

  • PPE Up: Don double nitrile gloves, goggles, and N95 respirator.[1]

  • Containment:

    • Solids: Cover with wet paper towels (water only) to prevent dust dispersion, then scoop into a waste jar.[1]

    • Liquids: Absorb with Vermiculite or Universal Absorbent Pads . Do not use sawdust (combustible).

  • Decontamination: Wash the surface with a detergent solution (surfactant/water). Follow with a water rinse.[3][4][2][5][6][7][8] Collect all rinsate as hazardous waste.

Visualization: Spill Response Logic

SpillResponseSpillSpill DetectedAssessAssess FormSpill->AssessSolidSpillSolid/DustAssess->SolidSpillLiquidSpillLiquid/SolutionAssess->LiquidSpillActionSolidCover with wet pad(Suppress Dust)SolidSpill->ActionSolidActionLiquidAbsorb with Vermiculite(NO SAWDUST)LiquidSpill->ActionLiquidCleanupWash with DetergentCollect RinsateActionSolid->CleanupActionLiquid->CleanupWarningCRITICAL:NO BLEACHWarning->CleanupAvoid Oxidizers

Figure 2: Emergency response workflow highlighting the prohibition of oxidative cleaners.

References

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: 3-(hydroxymethyl)-1,3-benzothiazole-2-thione. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes & Listings (40 CFR Part 261). Retrieved from [Link]

  • PubChem. (2025). Compound Summary: N-Hydroxymethyl-2-mercaptobenzothiazole (CAS 10220-46-9). National Library of Medicine. Retrieved from [Link]

Personal protective equipment for handling 3-Hydroxymethyl-1,3-benzothiazole-2-thione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

CAS No: 3161-57-7 Synonyms: 3-(Hydroxymethyl)-2(3H)-benzothiazolethione; N-Hydroxymethyl-2-mercaptobenzothiazole.[1][2][3] Chemical Class: Benzothiazole / Thione derivative.[2][4]

As a Senior Application Scientist, I must emphasize that while this compound is a valuable intermediate—often used in vulcanization research or as a biocide precursor—it presents a specific, often underestimated immunological risk: Type IV Hypersensitivity (Delayed Contact Dermatitis). [2][3]

The thione moiety (


) combined with the benzothiazole ring creates a structure capable of haptenization—binding to skin proteins to trigger an immune response. Furthermore, the N-hydroxymethyl group is potentially labile, capable of releasing formaldehyde under acidic hydrolysis or metabolic conditions, adding a secondary layer of sensitization risk.[2]

Core Directive: Treat this substance as a High-Potency Skin Sensitizer and Aquatic Toxin .[1][2] Zero skin contact is the operational standard.[5]

Hazard Identification & Control Banding

The following classification is based on structural activity relationships (SAR) with the parent compound 2-Mercaptobenzothiazole (MBT) and general benzothiazole safety data.

Hazard CategoryGHS Classification (Derived)Critical Implication
Skin Sensitization Cat.[1][2][3] 1 (H317) Exposure may not cause immediate pain but can induce permanent allergy.
Aquatic Toxicity Cat.[2][6][7][8] 1 (H400/H410) Do not wash down sink. All waste must be sequestered.
Eye Irritation Cat. 2A (H319) Mechanical and chemical irritation from dust.
Reactivity Stable Solid N-hydroxymethyl group may decompose in strong acid/base.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" protocols are insufficient for thione derivatives due to their ability to permeate lower-grade rubber.[2] Use this matrix to select the correct barrier.

A. Hand Protection (Critical)[8][10]
  • Material: Nitrile Rubber is mandatory.[2] Latex is forbidden as benzothiazoles are often used as accelerators in latex production, leading to cross-reactivity and poor permeation resistance.[2]

  • Configuration:

    • Dry Solid:[1][2] Single Nitrile Glove (min 0.11 mm / 4 mil).

    • Solution (Organic Solvents):Double Gloving is required.[2]

      • Inner: Nitrile (4 mil).

      • Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) if handling chlorinated solvents (DCM/Chloroform).[1][2][3]

  • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

B. Respiratory Protection[8][9][10][11][12]
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood .[2]

  • Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P2/N95 Particulate Respirator .[2]

  • Emergency: In case of large spill/aerosolization, use a Full-Face Respirator with ABEK-P3 combination filters (Organic Vapor + Acid Gas + Particulate).[1][2][3]

C. Eye & Body Protection[9][12][13]
  • Eyes: Chemical Safety Goggles (indirect venting) are preferred over safety glasses to prevent dust migration.[2]

  • Body: Lab coat (cotton/polyester).[2] For scale-up (>10g), wear Tyvek arm sleeves to bridge the gap between glove and coat cuff.[2][3]

Operational Workflow: Safe Handling Loop

This protocol utilizes a "Self-Validating System" where the completion of one step physically or logically permits the next.[2]

Step 1: Pre-Weighing Preparation[1][2]
  • Static Control: Thione powders are often electrostatic.[2] Use an ionizing bar or anti-static gun if available.

  • Workspace: Clear the fume hood. Place a "Hazardous: Sensitizer" sign on the sash.

  • Validation: Check glove integrity by inflating them slightly before donning.[2]

Step 2: Weighing & Solubilization[1][2][3]
  • Technique: Weigh into a tared vial inside the hood if possible. If using a balance enclosure, transfer the closed vial to the hood immediately.

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly.[2]

    • Note: If using protic solvents, avoid strong acids which may cleave the N-hydroxymethyl group.[2]

  • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with ethanol before removing it from the hood.[2] Dispose of the Kimwipe as solid hazardous waste.

Step 3: Waste Disposal[1][2][8]
  • Liquids: Segregate into "Halogenated" or "Non-Halogenated" waste.[2] Do not mix with Oxidizers (risk of sulfoxide/sulfone formation).[2][9]

  • Solids: All contaminated consumables (weigh boats, gloves, wipes) go into a dedicated solid waste bag labeled "Toxic/Sensitizer."[2]

Visualized Safety Logic

Diagram 1: PPE Decision Tree & Barrier Logic

This diagram illustrates the decision process for selecting barriers based on the physical state of the chemical.

PPE_Selection Start Start: Handling 3-Hydroxymethyl- 1,3-benzothiazole-2-thione StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Liquid Solution / Liquid StateCheck->Liquid Processing SolidPPE PPE: Nitrile Gloves (Single) + Safety Goggles + Lab Coat (Handle in Hood) Solid->SolidPPE SolventCheck Check Solvent Type Liquid->SolventCheck StandardSolv Standard (MeOH, DMSO) SolventCheck->StandardSolv AggressiveSolv Aggressive (DCM, THF) SolventCheck->AggressiveSolv LiqPPE_Std PPE: Nitrile Gloves (Double) + Goggles + Fume Hood StandardSolv->LiqPPE_Std LiqPPE_Agg PPE: Laminate/Silver Shield Gloves + Goggles + Fume Hood AggressiveSolv->LiqPPE_Agg

Caption: Decision logic for PPE selection based on physical state and solvent compatibility.

Diagram 2: Emergency Response Pathway

Immediate actions to take in case of exposure.

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) 3. Do NOT use Alcohol/Solvents Skin->Action_Skin Action_Eye 1. Flush with Water (15 min) 2. Remove Contacts if easy 3. Seek Medical Aid Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. If wheezing, seek medical aid Inhale->Action_Inhale Report Report Incident (Sensitization Monitoring) Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Caption: Immediate response workflow. Note: Solvents facilitate skin absorption; wash with soap only.[1][2]

References

  • PubChem. (n.d.). 3-(Hydroxymethyl)-2,3-dihydro-1,3-benzothiazole-2-thione (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 2(3H)-Benzothiazolethione (Parent Structure Safety Data).[1][2][3] Retrieved March 1, 2026, from [Link][2][3]

  • NIOSH. (2019).[10] Pocket Guide to Chemical Hazards: Benzothiazole. Centers for Disease Control and Prevention. Retrieved March 1, 2026, from [Link][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.